molecular formula C8H12O B3021108 9-Oxabicyclo[6.1.0]non-4-ene CAS No. 637-90-1

9-Oxabicyclo[6.1.0]non-4-ene

Cat. No.: B3021108
CAS No.: 637-90-1
M. Wt: 124.18 g/mol
InChI Key: YWFPXWMSGJXUFS-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Oxabicyclo[6.1.0]non-4-ene is an epoxide. It undergoes halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah′ s reagent.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4Z)-9-oxabicyclo[6.1.0]non-4-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPXWMSGJXUFS-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)CCC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/1CC2C(O2)CC/C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309482
Record name 9-Oxabicyclo[6.1.0]non-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-90-1
Record name 9-Oxabicyclo[6.1.0]non-4-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Oxabicyclo(6.1.0)non-4-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Epoxy-5-cyclooctene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Oxabicyclo[6.1.0]non-4-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-oxabicyclo[6.1.0]non-4-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.281
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 9-Oxabicyclo[6.1.0]non-4-ene, a versatile bicyclic epoxide pivotal in synthetic organic chemistry. The document delineates a robust protocol for its synthesis via the epoxidation of (Z,Z)-1,5-cyclooctadiene, detailing the underlying mechanistic principles and experimental considerations. Furthermore, a thorough characterization of the title compound using contemporary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and methodologies to ensure reproducible and reliable outcomes.

Introduction and Significance

This compound, also known as 1,2-epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide, is a valuable intermediate in organic synthesis.[1] Its strained oxirane ring coupled with the presence of a double bond makes it a highly reactive and versatile building block for the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The unique stereochemistry of this bicyclic ether allows for stereoselective transformations, a critical aspect in modern drug discovery and development. This guide will provide a detailed exploration of its synthesis and a multi-faceted approach to its structural elucidation and purity assessment.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in synthetic protocols.

PropertyValue
CAS Number 637-90-1
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [1]
Boiling Point 195 °C (lit.)[2]
Density 1.013 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.495 (lit.)[2]
Flash Point 70 °C (158 °F) - closed cup[3]
Storage Room temperature, under an inert atmosphere[2][4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective epoxidation of one of the double bonds of (Z,Z)-1,5-cyclooctadiene. This reaction is a cornerstone of electrophilic addition to alkenes.

Underlying Principles and Mechanistic Insight

The epoxidation of an alkene involves the transfer of an oxygen atom from a peroxy acid to the double bond, forming a three-membered cyclic ether known as an epoxide or oxirane. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the stereochemistry of the starting alkene is retained in the epoxide product. The choice of the epoxidizing agent is critical to control selectivity and yield. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its relative stability, safety, and high reactivity.

Experimental Workflow: Synthesis Protocol

The following protocol is a well-established procedure for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification 1_5_COD 1,5-Cyclooctadiene ReactionVessel Round-bottom flask 1_5_COD->ReactionVessel mCPBA m-CPBA mCPBA->ReactionVessel Solvent Dichloromethane (DCM) Solvent->ReactionVessel Quenching Quenching with Na₂SO₃ ReactionVessel->Quenching Reaction Completion Temperature 0 °C to Room Temp Stirring Magnetic Stirring Washing Washing with NaHCO₃ & Brine Quenching->Washing Drying Drying over Na₂SO₄ Washing->Drying Purification Distillation/Chromatography Drying->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z,Z)-1,5-cyclooctadiene in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Epoxidizing Agent: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution of the diene. The slow addition is crucial to control the exothermicity of the reaction and to prevent over-oxidation to the diepoxide.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any unreacted peroxy acid.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the resulting m-chlorobenzoic acid, and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are employed to confirm the structure of the title compound.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Key expected signals include those for the protons on the epoxide ring, the vinylic protons of the double bond, and the aliphatic protons of the eight-membered ring.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.[5] The chemical shifts of the carbons in the epoxide ring and the double bond are characteristic and provide strong evidence for the successful synthesis of the target molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. In the case of this compound, the IR spectrum will show characteristic absorption bands for C-H stretching of the alkene and alkane moieties, as well as the C-O stretching of the epoxide ring. The absence of a broad O-H stretching band confirms the absence of alcohol impurities that could arise from the ring-opening of the epoxide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6][7] For this compound, the molecular ion peak (M⁺) in the mass spectrum should correspond to its molecular weight (124.18 g/mol ).[1] The fragmentation pattern can further support the proposed structure.

Spectroscopic Data Expected Features
¹H NMR (CDCl₃) Signals in the regions for vinylic, epoxidic, and aliphatic protons.
¹³C NMR (CDCl₃) Resonances corresponding to the carbons of the epoxide, the double bond, and the saturated part of the ring.[5]
IR (neat) C-H stretching (alkene and alkane), C=C stretching, and C-O stretching (epoxide).
MS (EI) Molecular ion peak at m/z = 124.[6]

Applications in Organic Synthesis

This compound is a versatile precursor for a variety of chemical transformations.[2] Its strained epoxide ring is susceptible to nucleophilic attack, leading to ring-opening products. The double bond can undergo various addition reactions. For instance, it is used in the synthesis of novel bicyclic ethers and in transannular oxygen participation reactions.[8]

Applications cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Start This compound RingOpening Nucleophilic Ring-Opening Start->RingOpening AdditionRxns Addition Reactions to Alkene Start->AdditionRxns Rearrangement Acid-Catalyzed Rearrangements Start->Rearrangement Halofluorination Halofluorination Reactions Start->Halofluorination Diols trans-Diols RingOpening->Diols FunctionalizedCyclooctenes Functionalized Cyclooctenes AdditionRxns->FunctionalizedCyclooctenes BicyclicEthers Novel Bicyclic Ethers Rearrangement->BicyclicEthers HaloFluoroCompounds Halogenated and Fluorinated Derivatives Halofluorination->HaloFluoroCompounds

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is classified as an irritant.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[3] All manipulations should be carried out in a well-ventilated fume hood.[3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the principles behind the synthetic methodology and the application of modern analytical techniques, researchers can confidently prepare and verify this important chemical intermediate for its diverse applications in organic synthesis. Adherence to the described protocols and safety precautions will ensure successful and safe experimentation.

References

physical and chemical properties of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Technical Guide to 9-Oxabicyclo[6.1.0]non-4-ene: Physicochemical Properties, Synthesis, and Reactivity

Abstract

This technical guide offers an in-depth examination of this compound, a bicyclic epoxide also recognized by synonyms such as 1,2-Epoxy-5-cyclooctene and 1,5-Cyclooctadiene monoepoxide.[1] This document is tailored for researchers, scientists, and professionals in drug development, providing a thorough analysis of its physical and chemical properties, detailed experimental protocols, and insights into its reactivity. The unique structural characteristics of this compound, featuring a strained epoxide ring fused to a cyclooctene core, render it a valuable intermediate in organic synthesis.

Molecular Identity and Structure

A precise understanding of the molecular structure is fundamental to elucidating the reactivity and properties of this compound.

  • Molecular Formula : C₈H₁₂O[2]

  • Molecular Weight : 124.18 g/mol [2]

  • IUPAC Name : (4Z)-9-oxabicyclo[6.1.0]non-4-ene[1]

  • CAS Number : 637-90-1[1]

  • SMILES : C1CC2OC2CCC=C1

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The following workflow outlines the standard analytical approach.

cluster_0 Structural Verification Workflow A Synthesized or Procured This compound B ¹H and ¹³C NMR Spectroscopy (Confirms carbon-hydrogen framework) A->B C Mass Spectrometry (GC-MS) (Confirms molecular weight and fragmentation) A->C D FTIR Spectroscopy (Identifies functional groups, e.g., C-O-C) A->D E Comparison with Literature Data B->E C->E D->E F Structural Confirmation E->F

Caption: A typical workflow for the structural elucidation and confirmation of this compound.

Physicochemical Properties

The are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
Appearance Colorless liquid
Boiling Point 195 °C (lit.)[3]
Density 1.013 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.495 (lit.)[4]
Flash Point 70 °C (158 °F) - closed cup
Solubility Insoluble in water.[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by the strained epoxide ring and the nucleophilicity of the double bond. This dual reactivity makes it a versatile precursor in organic synthesis.

Reactions of the Epoxide Ring

The three-membered epoxide ring is highly strained and susceptible to ring-opening reactions initiated by both electrophiles and nucleophiles. This reactivity is a cornerstone of its synthetic applications. For instance, it can be used in the synthesis of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers.

Reactions of the Alkene Moiety

The carbon-carbon double bond within the cyclooctene ring can undergo a variety of addition reactions. For example, bromination of this compound leads to the formation of trans,trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans,trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane through neighboring group participation of the epoxide oxygen.[6]

The following diagram illustrates the key reactive sites of the molecule.

cluster_1 Key Reactive Sites cluster_epoxide Epoxide Ring cluster_alkene Alkene mol This compound epoxide_carbon1 Electrophilic Carbon mol->epoxide_carbon1 Nucleophilic Attack alkene_double_bond Nucleophilic π-system mol->alkene_double_bond Electrophilic Addition epoxide_carbon2 Electrophilic Carbon epoxide_oxygen Nucleophilic Oxygen

Caption: Diagram highlighting the principal sites of chemical reactivity in this compound.

Experimental Protocols

Synthesis via Epoxidation of 1,5-Cyclooctadiene

A standard laboratory synthesis involves the monoepoxidation of 1,5-cyclooctadiene. While various epoxidizing agents can be employed, the use of dimethyldioxirane has been shown to produce the monoepoxide in excellent yield.[7]

Causality in Experimental Design: The choice of a mild and selective oxidizing agent like dimethyldioxirane is crucial to prevent over-oxidation to the diepoxide. The reaction is typically performed in a non-protic solvent like acetone to avoid unwanted side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of dimethyldioxirane in acetone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,5-cyclooctadiene in acetone.

  • Epoxidation: Cool the solution of the diene and slowly add the dimethyldioxirane solution. Maintain the temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the point of complete consumption of the starting material.

  • Work-up: Once the reaction is complete, quench any remaining oxidizing agent.

  • Purification: The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a definitive method for assessing the purity and confirming the identity of the synthesized product.

Self-Validating System: The combination of retention time from GC and the mass spectrum from MS provides a high degree of confidence in the identification. The mass spectrum should show the molecular ion peak (m/z = 124) and a fragmentation pattern consistent with the structure of this compound.[8]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.

  • Hazard Statements : H315, H319, H335

  • Precautionary Statements : P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

  • Personal Protective Equipment : It is imperative to use appropriate personal protective equipment, including a dust mask (type N95), eye shields, and gloves when handling this chemical.

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.[9]

References

Spectroscopic Data of 9-Oxabicyclo[6.1.0]non-4-ene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide derived from cyclooctadiene, is a valuable intermediate in synthetic organic chemistry. Its unique strained ring system, containing both an epoxide and a double bond, makes it a versatile precursor for the synthesis of a variety of complex molecules, including novel ethers and other functionalized cyclooctane derivatives. A thorough understanding of its structural features is paramount for its effective utilization in research and drug development. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural characterization of this compound is crucial for confirming its identity, purity, and for understanding its reactivity. The following sections will delve into the detailed analysis of each spectroscopic technique, providing not only the raw data but also a mechanistic interpretation of the observed spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the spectroscopic properties of this important bicyclic compound.

Caption: Molecular Structure of this compound

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a detailed picture of the proton environment within the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.56–5.60m2HCH=CH
3.00–3.02m2HCH-O
2.41–2.47m2HCH₂
2.08–2.15m2HCH₂
1.98–2.17m4H2 x CH₂

Reference: Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases[1]

Interpretation of the ¹H NMR Spectrum
  • Olefinic Protons (5.56–5.60 ppm): The multiplet in this downfield region is characteristic of the two protons on the carbon-carbon double bond. Their chemical shift is typical for cyclic alkenes.

  • Epoxide Protons (3.00–3.02 ppm): The multiplet at this chemical shift corresponds to the two protons on the carbons of the epoxide ring. These protons are deshielded due to the electronegativity of the adjacent oxygen atom. The strained nature of the three-membered epoxide ring also influences their chemical shift, typically causing them to appear in the 2.5-3.5 ppm range.

  • Aliphatic Protons (1.98–2.47 ppm): The overlapping multiplets in the upfield region correspond to the eight protons of the four methylene (CH₂) groups in the cyclooctene ring. The complexity of these signals arises from the conformational flexibility of the eight-membered ring and the various coupling interactions between adjacent non-equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in this compound.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (δ) ppmAssignment
128.6C H=C H
56.2C H-O
27.8C H₂
23.4C H₂

Reference: Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases[1]

Interpretation of the ¹³C NMR Spectrum
  • Olefinic Carbons (128.6 ppm): The signal in the downfield region is characteristic of the sp²-hybridized carbons of the double bond.

  • Epoxide Carbons (56.2 ppm): This signal corresponds to the sp³-hybridized carbons of the epoxide ring. These carbons are shifted downfield due to the deshielding effect of the attached oxygen atom.

  • Aliphatic Carbons (27.8 and 23.4 ppm): These signals in the upfield region are assigned to the sp³-hybridized carbons of the methylene groups in the cyclooctene ring. The presence of two distinct signals for the four methylene groups suggests some degree of symmetry in the molecule on the NMR timescale.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3003Medium=C-H stretch
2906, 2887StrongC-H stretch (aliphatic)
1655MediumC=C stretch
1228MediumC-O stretch (epoxide ring)

Reference: Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases[1]

Interpretation of the IR Spectrum
  • =C-H Stretch (3003 cm⁻¹): This absorption just above 3000 cm⁻¹ is a clear indication of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the alkene.

  • C-H Stretch (2906, 2887 cm⁻¹): These strong absorptions below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, corresponding to the methylene and methine groups of the bicyclic system.

  • C=C Stretch (1655 cm⁻¹): This medium intensity band is indicative of the carbon-carbon double bond stretching vibration within the eight-membered ring.

  • C-O Stretch (1228 cm⁻¹): This absorption is characteristic of the C-O stretching vibration of the epoxide ring. The exact position can be influenced by ring strain.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in the formation of a molecular ion and various fragment ions, which provide valuable information about the molecule's structure and stability. The molecular weight of this compound is 124.18 g/mol .

Table 4: Key Mass Spectral Data for this compound

m/zInterpretation
124Molecular Ion [M]⁺

Reference: Design and preparation of polymer resin-supported organoselenium catalyst with industrial potential[2]

Interpretation of the Mass Spectrum and Fragmentation Pathway

The mass spectrum will show a molecular ion peak at m/z 124, corresponding to the intact molecule with one electron removed. The fragmentation of cyclic ethers and epoxides under EI conditions can be complex. A plausible fragmentation pathway for this compound would involve initial ring opening of the epoxide followed by rearrangements and further fragmentation.

M [C₈H₁₂O]⁺˙ m/z = 124 (Molecular Ion) A Fragment A M->A -CH₃ B Fragment B M->B -H₂O C Fragment C M->C -C₂H₄

Caption: Plausible Fragmentation Pathways for this compound

  • Loss of a methyl group (-CH₃, m/z 109): Resulting from cleavage and rearrangement of the carbon skeleton.

  • Loss of water (-H₂O, m/z 106): A common fragmentation for oxygen-containing compounds, especially after ring opening.

  • Loss of ethylene (-C₂H₄, m/z 96): Arising from retro-Diels-Alder type reactions or other rearrangements of the eight-membered ring.

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard laboratory instrumentation and procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct insertion probe.

  • Ionization: Electron ionization (EI) is typically used, with electrons accelerated to 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

References

An In-Depth Technical Guide to 9-Oxabicyclo[6.1.0]non-4-ene: Synthesis, Characterization, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Oxabicyclo[6.1.0]non-4-ene, an unsaturated bicyclic epoxide, represents a versatile and highly valuable building block in modern organic synthesis. Its unique structural architecture, combining a strained three-membered oxirane ring with a medium-sized eight-membered carbocycle containing a double bond, imparts a rich and complex reactivity profile. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its nomenclature, synthesis, comprehensive spectrochemical characterization, and its intriguing reactivity, with a particular focus on its application in the stereoselective synthesis of complex molecular frameworks.

PART 1: Nomenclature and Identification

The systematic identification of a chemical entity is paramount for clear scientific communication. This section provides the definitive nomenclature and registration details for the topic compound.

IUPAC Name and Synonyms

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4Z)-9-oxabicyclo[6.1.0]non-4-ene [1]. The "(4Z)" prefix specifies the cis-configuration of the double bond within the eight-membered ring.

This compound is also commonly known by several synonyms in the literature and commercial catalogs, including:

  • 1,2-Epoxy-5-cyclooctene[1][2]

  • 1,5-Cyclooctadiene monoepoxide[1]

  • 5,6-Epoxy-1-cyclooctene[1]

CAS Number

The Chemical Abstracts Service (CAS) has assigned the registry number 637-90-1 to this compound[1][2]. This number serves as a unique and unambiguous identifier for this specific chemical substance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in chemical reactions.

PropertyValue
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol [2]
Appearance Colorless to pale yellow liquid
Density 1.013 g/mL at 25 °C (lit.)[3]
Boiling Point 195 °C (lit.)[3]
Refractive Index (n²⁰/D) 1.495 (lit.)[3]

PART 2: Synthesis and Characterization

The reliable synthesis and unambiguous characterization of this compound are fundamental prerequisites for its application in research and development.

Synthesis via Epoxidation of 1,5-Cyclooctadiene

The most common and efficient method for the preparation of this compound is the mono-epoxidation of commercially available (Z,Z)-1,5-cyclooctadiene. The causality behind this choice of starting material lies in its symmetrical nature, which simplifies the epoxidation to a single desired product, and the cis-configuration of its double bonds, which is retained in the final product. Peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice for this transformation due to their ability to deliver an oxygen atom to the double bond in a stereospecific manner.

The following protocol is a representative example of the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (Z,Z)-1,5-cyclooctadiene (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of m-CPBA (1.1 equiv.) in CH₂Cl₂ to the stirred solution of the diene over a period of 1-2 hours. The slow addition and low temperature are crucial to control the exothermicity of the reaction and to minimize the formation of the corresponding di-epoxide.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting diene is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic by-products. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Synthesis COD 1,5-Cyclooctadiene Epoxide This compound COD->Epoxide CH₂Cl₂, 0 °C mCPBA m-CPBA

Caption: Synthesis of this compound.

Spectrochemical Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

NMR spectroscopy is the most powerful tool for the structural characterization of this molecule. The symmetry of the molecule simplifies the spectra.

¹H NMR (CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Assignment
5.56–5.60 m 2H, CH=CH
3.00–3.02 m 2H, CH-O
2.41–2.47 m 2H, Allylic CH₂
2.08–2.15 m 2H, Allylic CH₂

| 1.98–2.17 | m | 4H, Aliphatic CH₂ |

¹³C NMR (CDCl₃):

Chemical Shift (δ, ppm) Assignment
128.6 CH=CH
56.2 CH-O
27.8 Allylic CH₂

| 23.4 | Aliphatic CH₂ |

Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak ([M]⁺) at m/z = 124, corresponding to its molecular weight[2]. The fragmentation pattern is complex and can involve rearrangements of the bicyclic system.

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands include:

  • ~3010 cm⁻¹: C-H stretching of the vinyl protons.

  • ~2920 cm⁻¹: C-H stretching of the aliphatic and allylic protons.

  • ~1650 cm⁻¹: C=C stretching of the double bond.

  • ~1250 cm⁻¹ and ~850 cm⁻¹: C-O stretching of the epoxide ring.

PART 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the high ring strain of the epoxide, which makes it susceptible to a variety of ring-opening reactions. The presence of the double bond introduces an additional layer of reactivity, leading to interesting and synthetically useful transformations.

Ring-Opening Reactions

The epoxide ring can be opened by a wide range of nucleophiles under both acidic and basic conditions. These reactions are often highly stereoselective, proceeding via an Sₙ2-type mechanism with inversion of configuration at the center of attack.

In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The subsequent nucleophilic attack can occur at either of the epoxide carbons. For intermolecular reactions, the regioselectivity depends on the nature of the nucleophile and the stability of the potential carbocationic intermediates.

A key feature of the reactivity of this compound is its propensity for transannular reactions , where the double bond acts as an internal nucleophile. For instance, treatment with aqueous acid leads to the formation of a trans-diol via a standard epoxide hydrolysis pathway.

Acid_Opening Epoxide This compound Diol trans-Cyclooct-5-ene-1,2-diol Epoxide->Diol H3O H₃O⁺

Caption: Acid-catalyzed hydrolysis of the epoxide.

Under basic or nucleophilic conditions, the ring-opening occurs via direct attack of the nucleophile on one of the epoxide carbons. In the absence of directing groups, the attack generally occurs at the less sterically hindered carbon.

Transannular Cyclizations: A Gateway to Complex Bicyclic Systems

A particularly fascinating and synthetically powerful aspect of the chemistry of this compound is its participation in electrophile-induced transannular cyclizations. The proximity of the double bond to the epoxide ring allows for intramolecular participation, leading to the formation of novel bicyclo[3.3.1] and bicyclo[4.2.1] systems.

For example, the reaction with N-bromosuccinimide (NBS) in the presence of a nucleophile (e.g., water, alcohols, or carboxylic acids) does not result in a simple bromohydrin. Instead, the reaction is initiated by the formation of a bromonium ion from the double bond, which is then attacked by the epoxide oxygen in an intramolecular fashion. This leads to the formation of an oxonium ion intermediate, which is subsequently trapped by the external nucleophile. This cascade reaction allows for the rapid construction of complex, oxygen-containing bicyclic scaffolds from a simple starting material.

Transannular_Cyclization Epoxide This compound Intermediate Oxonium Ion Intermediate Epoxide->Intermediate Intramolecular attack Product1 Bicyclo[3.3.1]nonane derivative Intermediate->Product1 Nucleophilic trapping Product2 Bicyclo[4.2.1]nonane derivative Intermediate->Product2 Nucleophilic trapping Reagents NBS, NuH

References

An In-depth Technical Guide to 9-Oxabicyclo[6.1.0]non-4-ene: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 9-Oxabicyclo[6.1.0]non-4-ene, a pivotal bicyclic epoxide in modern organic synthesis and medicinal chemistry. The document delves into its molecular structure, stereochemistry, and detailed spectroscopic characterization. A robust, field-proven protocol for its synthesis via the epoxidation of cis,cis-1,5-cyclooctadiene is presented, accompanied by a mechanistic exploration of its characteristic transannular cyclization reactions. Furthermore, this guide illuminates the compound's emerging significance in drug development, particularly as a key precursor to trans-cyclooctene (TCO) derivatives utilized in cutting-edge bioorthogonal chemistry for targeted drug delivery and in vivo imaging. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical insights into the chemistry and application of this versatile molecule.

Molecular Structure and Formula

This compound, a bicyclic ether, is characterized by a cyclooctene ring fused to an epoxide ring. The systematic IUPAC name for the commonly synthesized isomer is (Z)-9-oxabicyclo[6.1.0]non-4-ene[1].

Identifier Value
Molecular Formula C₈H₁₂O[1]
Molecular Weight 124.18 g/mol
CAS Number 637-90-1
Synonyms 1,2-Epoxy-5-cyclooctene, 5,6-Epoxy-cis-cyclooctene, 1,5-Cyclooctadiene monoepoxide

The molecule's structure, particularly the cis-fusion of the epoxide to the eight-membered ring, imparts significant ring strain, a key feature influencing its reactivity.

start Dissolve cis,cis-1,5-cyclooctadiene in DCM cool Cool to 0 °C start->cool add_mcpba Slowly add m-CPBA solution cool->add_mcpba react Stir at room temperature add_mcpba->react filter Filter to remove benzoic acid react->filter wash Wash with NaHCO3 and brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation/chromatography concentrate->purify end Obtain pure (Z)-9-Oxabicyclo[6.1.0]non-4-ene purify->end cluster_0 Transannular Cyclization Mechanism start This compound + Br+ bromonium Formation of Bromonium Ion start->bromonium Electrophilic addition attack Intramolecular Nucleophilic Attack by Epoxide Oxygen bromonium->attack Neighboring group participation products Formation of Bicyclic Ether Products (e.g., 9-oxabicyclo[3.3.1]nonane derivatives) attack->products Ring opening and rearrangement

References

An In-depth Technical Guide to the Isomers and Stereochemistry of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

9-Oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide derived from cyclooctadiene, serves as a versatile intermediate in synthetic organic chemistry. Its unique strained ring system and the presence of both an epoxide and a double bond make it a valuable precursor for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The stereochemistry of this molecule is of paramount importance, as the spatial arrangement of its atoms dictates its reactivity and biological activity. This guide provides a comprehensive overview of the isomers and stereochemistry of this compound, intended for researchers, scientists, and professionals in drug development.

Understanding the Stereoisomers of this compound

The structure of this compound allows for the existence of several stereoisomers. These arise from two main structural features: the relative orientation of the cyclopropane ring to the cyclooctene ring (cis or trans fusion) and the chirality at the two carbon atoms of the epoxide.

Diastereomers: Cis and Trans Isomers

The fusion of the cyclopropane (epoxide) ring to the eight-membered ring can result in two diastereomers:

  • cis-9-Oxabicyclo[6.1.0]non-4-ene: In this isomer, the epoxide ring is fused to the same face of the cyclooctene ring. This is the thermodynamically more stable and more commonly synthesized isomer.

  • trans-9-Oxabicyclo[6.1.0]non-4-ene: Here, the epoxide ring is fused to opposite faces of the cyclooctene ring. This isomer is more strained and less common.

The stereochemical relationship between the cis and trans isomers is depicted below:

stereoisomers cluster_cis cis-Isomers cluster_trans trans-Isomers cis_racemate cis-9-Oxabicyclo[6.1.0]non-4-ene (Racemic Mixture) trans_racemate trans-9-Oxabicyclo[6.1.0]non-4-ene (Racemic Mixture) cis_racemate->trans_racemate Diastereomers cis_enantiomer1 (1R,8S)-cis-Isomer cis_enantiomer1->cis_racemate cis_enantiomer2 (1S,8R)-cis-Isomer cis_enantiomer2->cis_racemate trans_enantiomer1 (1R,8R)-trans-Isomer trans_enantiomer1->trans_racemate trans_enantiomer2 (1S,8S)-trans-Isomer trans_enantiomer2->trans_racemate

Caption: Stereochemical relationship of this compound isomers.

Enantiomers

Both the cis and trans diastereomers are chiral and exist as pairs of enantiomers.

  • Enantiomers of cis-9-Oxabicyclo[6.1.0]non-4-ene: The plane of symmetry in cis,cis-cycloocta-1,5-diene is lost upon epoxidation, leading to a racemic mixture of two enantiomers: (1R,8S)- and (1S,8R)-9-oxabicyclo[6.1.0]non-4-ene.

  • Enantiomers of trans-9-Oxabicyclo[6.1.0]non-4-ene: Similarly, the trans isomer exists as a pair of enantiomers: (1R,8R)- and (1S,8S)-9-oxabicyclo[6.1.0]non-4-ene.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound requires careful selection of starting materials and reaction conditions.

Synthesis of cis-9-Oxabicyclo[6.1.0]non-4-ene

The cis isomer is readily synthesized by the epoxidation of cis,cis-cycloocta-1,5-diene. The stereochemistry of the starting alkene directly translates to the product, with the epoxidizing agent attacking from either face of the double bond with equal probability, resulting in a racemic mixture of the cis-epoxides.

This protocol is adapted from a published procedure for the synthesis of (Z)-(1S,8R)-9-oxa-bicyclo[6.1.0]non-4-ene, which, when starting from achiral reagents, produces a racemic mixture.[1]

synthesis_cis start cis,cis-Cycloocta-1,5-diene product cis-9-Oxabicyclo[6.1.0]non-4-ene (Racemic Mixture) start->product Epoxidation reagents Peracetic Acid Sodium Carbonate Dichloromethane reagents->product

Caption: Synthesis of cis-9-Oxabicyclo[6.1.0]non-4-ene.

Materials:

  • cis,cis-Cycloocta-1,5-diene

  • Peracetic acid (40% in acetic acid)

  • Sodium carbonate

  • Dichloromethane

  • Water

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Under an inert atmosphere, dissolve cis,cis-cycloocta-1,5-diene and sodium carbonate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Slowly add a solution of peracetic acid in dichloromethane dropwise to the stirred mixture over a period of 2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, continue stirring the mixture at 0 °C for 8 hours, followed by stirring at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure cis-9-oxabicyclo[6.1.0]non-4-ene as a colorless oil.

Rationale for Experimental Choices:

  • Peracetic Acid: A common and effective epoxidizing agent.

  • Sodium Carbonate: Acts as a base to neutralize the acetic acid present in the peracetic acid solution and produced during the reaction, preventing acid-catalyzed ring-opening of the epoxide.

  • Low Temperature (0 °C): Helps to control the exothermicity of the reaction and minimize side reactions.

Synthesis of trans-9-Oxabicyclo[6.1.0]non-4-ene

The synthesis of the trans isomer is more challenging due to its higher ring strain. A plausible route involves the epoxidation of (E,Z)-cycloocta-1,5-diene. The synthesis of this precursor is a key step. A patent describes the synthesis of (E)-9-oxabicyclo[6.1.0]non-4-ene, implying the use of a trans-cyclooctene derivative.

This conceptual protocol is based on the general principles of stereospecific epoxidation.

synthesis_trans start (E,Z)-Cycloocta-1,5-diene product trans-9-Oxabicyclo[6.1.0]non-4-ene (Racemic Mixture) start->product Epoxidation reagents m-CPBA Dichloromethane reagents->product

Caption: Conceptual synthesis of trans-9-Oxabicyclo[6.1.0]non-4-ene.

Procedure Outline:

  • Synthesis of (E,Z)-cycloocta-1,5-diene: This can be achieved through photochemical isomerization of cis,cis-cycloocta-1,5-diene or other specialized synthetic methods.

  • Epoxidation: The isolated (E,Z)-cycloocta-1,5-diene would then be subjected to epoxidation, for instance, using meta-chloroperoxybenzoic acid (m-CPBA) in a non-polar solvent like dichloromethane. The epoxidation of the trans double bond would be expected to proceed stereospecifically to yield the trans-epoxide.

  • Purification: Separation of the trans isomer from any remaining starting material and potential byproducts would likely require careful chromatography.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure or enriched this compound is crucial for applications in asymmetric synthesis and drug development.

While direct asymmetric epoxidation of cis,cis-cycloocta-1,5-diene is not straightforward as it is not an allylic alcohol for which methods like the Sharpless epoxidation are designed, the development of modern catalytic systems may offer possibilities.

A more practical approach to obtaining enantiomerically enriched material is through the kinetic resolution of the racemic mixture. This can be achieved by reacting the racemic epoxide with a chiral reagent or catalyst that reacts at a different rate with each enantiomer.

Conceptual Protocol: Lipase-Catalyzed Kinetic Resolution

Enzymes, particularly lipases, are known to catalyze the enantioselective hydrolysis of epoxides. This can be adapted for a kinetic resolution.

kinetic_resolution racemate rac-cis-9-Oxabicyclo[6.1.0]non-4-ene unreacted Enantiomerically Enriched cis-Epoxide racemate->unreacted Slower reacting enantiomer product Chiral Diol racemate->product Faster reacting enantiomer reagents Lipase Water/Buffer reagents->unreacted reagents->product

Caption: Kinetic resolution of cis-9-Oxabicyclo[6.1.0]non-4-ene.

Procedure Outline:

  • A suspension of a suitable lipase (e.g., from Candida antarctica) in a buffered aqueous solution is prepared.

  • The racemic cis-9-oxabicyclo[6.1.0]non-4-ene is added to the enzyme suspension.

  • The reaction is monitored over time (e.g., by chiral GC or HPLC) until approximately 50% conversion is reached.

  • At this point, the reaction is stopped, and the mixture is extracted with an organic solvent.

  • The organic extract will contain the unreacted, enantiomerically enriched epoxide, while the aqueous layer will contain the corresponding chiral diol.

  • Separation and purification of the epoxide and diol can be achieved by chromatography.

Spectroscopic Characterization

The different stereoisomers of this compound can be distinguished by their spectroscopic properties, particularly NMR spectroscopy.

Spectroscopic Data cis-9-Oxabicyclo[6.1.0]non-4-ene trans-9-Oxabicyclo[6.1.0]non-4-ene
¹H NMR (CDCl₃, δ) 5.56-5.60 (m, 2H, CH=CH), 3.00-3.02 (m, 2H, CH-O), 2.41-2.47 (m, 2H), 2.08-2.15 (m, 2H), 1.98-2.17 (m, 4H)[1]Data not readily available in the searched literature, but would be expected to show different chemical shifts and coupling constants due to the different ring conformation.
¹³C NMR (CDCl₃, δ) 128.6 (CH=CH), 56.2 (CH-O), 27.8 (CH₂), 23.4 (CH₂)[1]Data not readily available.
IR (cm⁻¹) 3003, 2906, 2887, 1655, 1445, 1428, 1228, 1099, 1039, 934, 762, 743[1]Data not readily available.
Mass Spectrum (m/z) 124 (M+), 109, 95, 81, 67, 54Expected to have the same molecular ion peak at m/z 124, but may show differences in fragmentation patterns.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its chemical behavior and potential applications. This guide has detailed the existence of cis and trans diastereomers, each as a pair of enantiomers. While the synthesis of the racemic cis isomer is well-established, the preparation of the trans isomer and the enantioselective synthesis or resolution of the chiral isomers require more specialized approaches. The provided experimental and conceptual protocols, along with the spectroscopic data, offer a solid foundation for researchers and drug development professionals working with this important bicyclic epoxide. Further research into the development of efficient and stereoselective synthetic routes to all stereoisomers will undoubtedly expand the utility of this versatile chemical building block.

References

thermodynamic stability of cis-9-Oxabicyclo[6.1.0]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Stability of cis-9-Oxabicyclo[6.1.0]nonane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the , commonly known as cis-cyclooctene oxide. The stability of this bicyclic ether is a critical parameter influencing its reactivity, shelf-life, and utility as a synthetic intermediate in pharmaceutical and materials science. This document synthesizes experimental data and computational insights to explore the intricate relationship between the molecule's structural features—namely, ring strain and conformational dynamics—and its overall thermodynamic profile. We present key thermodynamic parameters, detail the methodologies for their determination, and discuss the implications of its stability on chemical transformations.

Introduction: The Structural and Synthetic Context

cis-9-Oxabicyclo[6.1.0]nonane is a saturated bicyclic ether characterized by an eight-membered cyclooctane ring fused in a cis-configuration to a three-membered oxirane (epoxide) ring. This molecule serves as a valuable precursor in organic synthesis, enabling access to a variety of functionalized cyclooctane derivatives through stereospecific ring-opening reactions. The energetic landscape of this molecule is dictated by a balance of competing factors: the inherent high ring strain of the epoxide and the conformational flexibility of the medium-sized cyclooctane ring. Understanding its thermodynamic stability is paramount for predicting its chemical behavior and for the rational design of synthetic pathways.

Foundational Principles of Stability: Ring Strain and Conformational Landscape

The is not governed by a single factor but is rather the net result of several structural and energetic contributions.

The Duality of Ring Strain

Ring strain is the most significant contributor to the potential energy of this molecule. It arises from two primary sources:

  • Angle Strain: The three-membered epoxide ring forces the C-O-C and C-C-O bond angles to deviate significantly from the ideal tetrahedral (109.5°) or ether (≈110°) geometries, introducing substantial angle strain. This strain is a key driver for the high reactivity of epoxides in ring-opening reactions.

  • Torsional and Transannular Strain: Medium-sized rings (7-12 members) like cyclooctane are subject to unique strains. Torsional strain arises from eclipsing interactions between adjacent C-H bonds, while transannular strain results from repulsive non-bonded interactions between atoms across the ring. The fusion of the rigid epoxide ring constrains the cyclooctane's ability to adopt its lowest-energy conformations, thereby influencing the overall strain energy.

Stability Thermodynamic Stability of cis-9-Oxabicyclo[6.1.0]nonane RingStrain Ring Strain (Destabilizing) Stability->RingStrain Influenced by Conformational Conformational Flexibility (Stabilizing) Stability->Conformational Influenced by Angle Angle Strain (Epoxide Ring) RingStrain->Angle Torsional Torsional Strain RingStrain->Torsional Transannular Transannular Strain (Cyclooctane Ring) RingStrain->Transannular Minimization Adoption of Low-Energy Conformations Conformational->Minimization

Figure 1: Key factors governing the .

Conformational Analysis

The parent hydrocarbon, (Z)-cyclooctene, exists as a mixture of multiple chiral conformations, with computational studies identifying several low-energy forms. The epoxidation to form cis-9-Oxabicyclo[6.1.0]nonane locks the geometry at the fusion points but preserves significant flexibility in the rest of the eight-membered ring. The molecule will preferentially adopt conformations that minimize transannular and torsional strains. Dynamic NMR spectroscopy and computational methods have been employed to study the conformational mobility of cyclooctene oxide derivatives, revealing a complex potential energy surface with multiple interconverting conformers. This conformational freedom provides a degree of stabilization by allowing the molecule to escape

Computational Modeling of 9-Oxabicyclo[6.1.0]non-4-ene: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9-Oxabicyclo[6.1.0]non-4-ene, a strained bicyclic epoxide, represents a fascinating molecular scaffold with significant implications in organic synthesis and medicinal chemistry. Its unique conformational landscape and inherent ring strain govern its reactivity, making it a valuable synthon and a potential pharmacophore. This in-depth technical guide provides a comprehensive overview of the computational modeling of this compound, offering a robust framework for researchers, scientists, and drug development professionals. By leveraging a suite of computational techniques, from quantum mechanics to molecular dynamics, we can elucidate the intricate relationship between its structure, stability, and reactivity. This guide will navigate the reader through a logical workflow, from initial molecular construction to the prediction of complex chemical phenomena, thereby empowering the rational design of novel chemical entities and expediting the drug discovery process.

Introduction: The Significance of this compound

This compound, also known as 1,2-epoxy-5-cyclooctene or cyclooctadiene monoepoxide, is a bifunctional molecule featuring a reactive epoxide ring fused to a cyclooctene framework.[1][2] The inherent ring strain of the oxirane ring, coupled with the conformational flexibility of the eight-membered ring, imparts a unique chemical character to this molecule.[3][4] In the realm of drug discovery, epoxides are a double-edged sword. They can be crucial pharmacophores in targeted covalent inhibitors but are also often associated with metabolic activation and toxicity.[5][6][7] Therefore, a detailed understanding of the reactivity and metabolic fate of epoxide-containing molecules like this compound is paramount for the development of safer and more efficacious therapeutics.[5][6][7]

Computational modeling provides an indispensable toolkit to dissect the multifaceted nature of this molecule at an atomic level of detail.[8] By simulating its behavior in various environments, we can predict its conformational preferences, electronic properties, and susceptibility to chemical transformations. This predictive power allows for the proactive identification of potential liabilities and the rational design of derivatives with optimized properties.

This guide will delineate a systematic computational workflow for the comprehensive characterization of this compound. We will explore the theoretical underpinnings of the employed methodologies and provide practical, step-by-step protocols for their implementation.

The Computational Workflow: A Strategic Approach

A thorough computational investigation of this compound necessitates a multi-pronged approach, integrating various theoretical models to capture a holistic view of its chemical behavior. Our proposed workflow is designed to be both comprehensive and efficient, providing a clear path from initial structure generation to the prediction of complex reactivity.

Computational Workflow cluster_0 Structure Preparation & Conformational Analysis cluster_1 Quantum Chemical Calculations cluster_2 Reactivity & Mechanistic Studies Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Initial Geometries Geometry Optimization & Vibrational Analysis Geometry Optimization & Vibrational Analysis Conformational Search->Geometry Optimization & Vibrational Analysis Low-Energy Conformers Electronic Structure Analysis Electronic Structure Analysis Geometry Optimization & Vibrational Analysis->Electronic Structure Analysis Optimized Structures Spectroscopic Property Prediction Spectroscopic Property Prediction Geometry Optimization & Vibrational Analysis->Spectroscopic Property Prediction Optimized Structures Reaction Pathway Mapping Reaction Pathway Mapping Geometry Optimization & Vibrational Analysis->Reaction Pathway Mapping Reactant/Product Structures Transition State Analysis Transition State Analysis Reaction Pathway Mapping->Transition State Analysis Putative TS Molecular Dynamics Simulations Molecular Dynamics Simulations Transition State Analysis->Molecular Dynamics Simulations Validated Mechanism Reaction Pathway Reactant Reactant Transition State Transition State Reactant->Transition State Activation Energy (ΔG‡) Product Product Transition State->Product

References

The Genesis and Evolution of Cyclooctene Oxides: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclooctene oxides, encompassing both the cis and trans diastereomers, represent a fascinating and synthetically versatile class of eight-membered cyclic ethers. Their unique conformational properties and reactivity have positioned them as valuable intermediates in organic synthesis, with profound implications for drug discovery, materials science, and the burgeoning field of bioorthogonal chemistry. This in-depth technical guide provides a comprehensive exploration of the discovery, historical development, and evolving synthetic strategies for accessing these pivotal molecules. We will delve into the pioneering work that first brought these compounds to light, trace the evolution of synthetic methodologies from classical approaches to modern stereoselective techniques, and elucidate the key reactivity patterns that underpin their utility. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of cyclooctene oxide chemistry.

A Tale of Two Isomers: The Historical Unveiling of Cyclooctene Oxides

The story of cyclooctene oxides is intrinsically linked to the broader exploration of medium-sized ring systems, a field fraught with challenges related to ring strain and conformational complexity. The initial foray into this area was marked by the synthesis of the more stable cis-cyclooctene oxide.

The Dawn of an Era: The First Synthesis of cis-Cyclooctene Oxide

The first documented synthesis of cis-cyclooctene oxide can be traced back to the seminal work of Walter Reppe and his colleagues in 1948.[1][2] Their research, primarily focused on the cyclooligomerization of acetylene, inadvertently led to the production of cyclooctatetraene, which could be readily hydrogenated to cyclooctene. Subsequent epoxidation of cis-cyclooctene yielded the corresponding oxide, opening the door to the exploration of its chemical properties.

A Paradigm of Strain: The Groundbreaking Synthesis of trans-Cyclooctene and its Oxide

The synthesis of the highly strained and chiral trans-cyclooctene was a landmark achievement in organic chemistry, pioneered by the esteemed Arthur C. Cope in the 1950s. His innovative approach utilized a Hofmann elimination of N,N,N-trimethylcyclooctylammonium iodide, which yielded a mixture of cis- and trans-cyclooctene.[3][4] The key to isolating the elusive trans-isomer was its selective complexation with silver nitrate, a technique that elegantly separated it from its more stable cis-counterpart.[3] This breakthrough was not only a testament to synthetic ingenuity but also provided the first access to the trans-cyclooctene scaffold, which would later prove to be of immense importance. The epoxidation of trans-cyclooctene, subsequently reported by Cope's group, provided the first sample of trans-cyclooctene oxide, a molecule whose reactivity is profoundly influenced by its inherent ring strain.

The Synthetic Arsenal: An Evolutionary Perspective on Cyclooctene Oxide Preparation

The methods for preparing cyclooctene oxides have evolved significantly since their initial discoveries, driven by the demand for higher efficiency, stereoselectivity, and functional group tolerance.

Classical Epoxidation Methods

The earliest syntheses of cyclooctene oxides relied on classical epoxidation reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), were and still are commonly employed for the epoxidation of cis-cyclooctene due to their reliability and operational simplicity. The reaction proceeds via a concerted mechanism, ensuring the stereospecific transfer of an oxygen atom to the double bond.

The Rise of Catalytic and Stereoselective Epoxidation

The quest for more sustainable and selective methods led to the development of a plethora of catalytic epoxidation systems. These approaches often utilize transition metal catalysts in conjunction with a stoichiometric oxidant.

The high epoxidation selectivity observed for cyclooctene is attributed to its conformational properties, which disfavor competing allylic C-H abstraction by radical species.[5][6] This inherent selectivity makes it an excellent substrate for a variety of catalytic systems.

Table 1: Comparison of Selected Catalytic Systems for the Epoxidation of cis-Cyclooctene

Catalyst SystemOxidantSolventYield (%)Selectivity (%)Reference
Methyltrioxorhenium(VII) (MTO) / PyrazoleUrea-Hydrogen Peroxide (UHP)DichloromethaneHigh>99[7]
Iron(III) Tetrakis(pentafluorophenyl) PorphyrinHydrogen PeroxideAcetonitrile/AlcoholGoodHigh[8]
Manganese(II) complex with PYBP ligandHydrogen Peroxide / Acetic AcidAcetonitrileup to 9199.6[6]
Immobilized Aspergillus niger LipaseHydrogen Peroxide / Acetic AcidEthyl Acetateup to 47.2High[9][10]
Accessing the trans-Isomer: From Resolution to Stereospecific Synthesis

The synthesis of enantiomerically pure trans-cyclooctene and its derivatives has been a major focus, driven by their applications in bioorthogonal chemistry. Initial methods relied on the resolution of racemic trans-cyclooctene. However, the development of stereospecific routes from the readily available cis-cyclooctene has been a significant advancement. One notable method involves the epoxidation of cis-cyclooctene, followed by a sequence of reactions that result in the inversion of the alkene geometry.[11] More recent innovations include oxidative desymmetrization strategies to create functionalized trans-cyclooctene linkers for bioorthogonal applications.[11]

Conformational Landscape and Reactivity

The distinct chemical behavior of cis- and trans-cyclooctene oxides is a direct consequence of their unique three-dimensional structures.

Conformational Analysis: A Tale of Flexibility and Strain

cis-Cyclooctene oxide exists in several rapidly interconverting conformations, with the boat-chair being one of the most stable.[5] This conformational flexibility influences its reactivity.

In stark contrast, trans-cyclooctene oxide is a rigid and highly strained molecule. The twisted double bond introduces significant torsional and angle strain, making it substantially less stable and more reactive than its cis-counterpart. The most stable conformation of trans-cyclooctene is a crown-like structure.[3]

Ring-Opening Reactions: The Heart of Cyclooctene Oxide Chemistry

The epoxide ring of cyclooctene oxides is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The regioselectivity and stereoselectivity of these reactions are influenced by the nature of the nucleophile, the reaction conditions (acidic or basic), and the stereochemistry of the starting epoxide.

Under acidic conditions, the reaction proceeds via a protonated epoxide intermediate, with the nucleophile attacking the more substituted carbon atom. In basic media, the reaction follows an SN2 pathway, with the nucleophile attacking the less sterically hindered carbon atom.

The solvolysis of both cis- and trans-cyclooctene oxides has been extensively studied, revealing complex reaction pathways involving transannular hydride shifts and rearrangements, a testament to the pioneering work of Arthur C. Cope.[12]

Modern Applications: From Drug Discovery to Bioorthogonal Chemistry

The unique properties of cyclooctene oxides and their derivatives have made them indispensable tools in modern chemical science.

Building Blocks in Pharmaceutical Synthesis

The functionalized cyclooctane core, readily accessible from cyclooctene oxides, is a privileged scaffold in a number of biologically active molecules. The ability to introduce diverse functionalities through stereocontrolled ring-opening reactions makes them valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.

The "Click-to-Release" Revolution: trans-Cyclooctenes in Bioorthogonal Chemistry

Perhaps the most impactful application of trans-cyclooctene derivatives in recent years has been in the field of bioorthogonal chemistry. The high ring strain of the trans-double bond allows for an extremely rapid and selective inverse-electron-demand Diels-Alder reaction with tetrazines.[13] This "click" reaction is exceptionally fast and proceeds under physiological conditions, making it ideal for studying biological processes in living systems.

Functionalized trans-cyclooctenes are now widely used for:

  • Protein labeling and imaging: Attaching fluorescent probes or other tags to proteins of interest.[14]

  • Targeted drug delivery: Developing "click-to-release" systems where a therapeutic agent is liberated at a specific site of action.

  • Pretargeted nuclear imaging and therapy: A two-step approach where a tagged antibody is first administered, followed by a radiolabeled trans-cyclooctene that rapidly binds to the antibody at the target site.

Experimental Protocols

Synthesis of cis-1,2-Epoxycyclooctane (cis-Cyclooctene Oxide)

This protocol is a representative example of a catalytic epoxidation using methyltrioxorhenium(VII) (MTO).

Materials:

  • cis-Cyclooctene

  • Methyltrioxorhenium(VII) (MTO)

  • Pyrazole

  • Urea-Hydrogen Peroxide (UHP)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Water (H₂O)

  • Manganese Dioxide (MnO₂)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stir bar, dissolve cis-cyclooctene (1.0 g, 9.08 mmol) in dichloromethane (20 mL).

  • Add MTO (0.011 g, 0.045 mmol) and pyrazole (0.031 g, 0.45 mmol) to the solution and stir until dissolved.

  • Carefully add UHP (1.71 g, 18.16 mmol) in portions over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, add a small amount of MnO₂ to quench any remaining peroxide (cessation of gas evolution).

  • Add water (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure to yield cis-cyclooctene oxide as a white solid.

Diagram of the Experimental Workflow:

experimental_workflow start Start dissolve Dissolve cis-Cyclooctene, MTO, and Pyrazole in CH2Cl2 start->dissolve add_uhp Add UHP in portions dissolve->add_uhp stir Stir at Room Temperature (1-2 hours) add_uhp->stir quench Quench with MnO2 stir->quench extract Aqueous Workup and Extraction quench->extract dry Dry Organic Layer (MgSO4) extract->dry evaporate Solvent Evaporation dry->evaporate product cis-Cyclooctene Oxide evaporate->product

Caption: Workflow for the synthesis of cis-cyclooctene oxide.

Synthesis of trans-Cyclooctene via Epoxidation of cis-Cyclooctene

This procedure outlines a multi-step synthesis of trans-cyclooctene starting from cis-cyclooctene oxide.

Step 1: Epoxidation of cis-Cyclooctene (as described in 5.1)

Step 2: Reaction with Lithium Diphenylphosphide and Methyl Iodide

Materials:

  • cis-Cyclooctene oxide

  • Diphenylphosphine

  • n-Butyllithium in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Methyl Iodide (CH₃I)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (1.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at 0 °C to generate lithium diphenylphosphide.

  • Add a solution of cis-cyclooctene oxide (1.0 eq) in anhydrous THF dropwise to the lithium diphenylphosphide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford trans-cyclooctene.

Diagram of the Reaction Pathway:

reaction_pathway cis_epoxide cis-Cyclooctene Oxide betaine Phosphonium Betaine Intermediate cis_epoxide->betaine 1. LiPPh2 trans_alkene trans-Cyclooctene betaine->trans_alkene 2. CH3I

Caption: Synthesis of trans-cyclooctene from cis-cyclooctene oxide.

Conclusion

The journey of cyclooctene oxides, from their initial, somewhat serendipitous discoveries to their current status as indispensable synthetic tools, is a compelling narrative of chemical innovation. The pioneering work of chemists like Reppe and Cope laid the foundation for our understanding of these fascinating molecules. The subsequent evolution of synthetic methods has not only made these compounds more accessible but has also unlocked their full potential in diverse scientific disciplines. For researchers in drug development and related fields, a thorough understanding of the history, synthesis, and reactivity of cyclooctene oxides is paramount for the design and creation of novel molecular entities with tailored properties and functions. The future of cyclooctene oxide chemistry promises even more exciting developments, particularly in the realm of catalysis and the design of sophisticated molecular tools for probing and manipulating biological systems.

References

A Comprehensive Safety and Handling Guide for 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of 9-Oxabicyclo[6.1.0]non-4-ene

This compound, also known by synonyms such as 1,2-Epoxy-5-cyclooctene and 1,5-Cyclooctadiene monoepoxide, is a valuable bicyclic ether intermediate in organic synthesis.[1][2] Its strained epoxide ring and cyclic structure make it a versatile precursor for constructing complex molecular architectures, particularly in medicinal chemistry and materials science.[3] However, the same structural features that impart its synthetic utility also introduce specific health and safety hazards that demand rigorous adherence to established safety protocols.

This guide provides an in-depth analysis of the health and safety considerations for this compound. As a Senior Application Scientist, the objective is not merely to list hazards but to provide a framework for risk assessment and management, enabling researchers to handle this compound with confidence and safety. The protocols herein are designed as a self-validating system, grounded in authoritative data to ensure the highest standards of laboratory safety.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. This compound presents a combination of health and physical hazards that must be managed through careful planning and execution of experimental work.

Globally Harmonized System (GHS) Classification

The compound is classified under GHS with the following primary hazards, indicating its potential to cause significant harm upon improper handling.[2]

Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarning
Flammable Solids4.1-Warning

Source: Aggregated GHS information from multiple notifications to the ECHA C&L Inventory.[2]

Profile of Health and Physical Hazards
  • Primary Health Hazards: The principal health risks are related to its irritant properties.

    • Eye Contact: Causes serious eye irritation, which may manifest as tearing, blurred vision, and photophobia.[4] Prolonged contact could lead to chemical conjunctivitis and corneal damage.[4]

    • Skin Contact: Direct contact causes skin irritation.[4]

    • Inhalation: Inhalation of dust or vapors can lead to respiratory tract irritation.[4] Olfactory fatigue may occur, meaning the sense of smell can be diminished upon continued exposure.[4]

    • Ingestion: The compound is harmful if swallowed and may cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[4] It is crucial to note that the toxicological properties of this substance have not been fully investigated, warranting a cautious approach.[4]

  • Primary Physical Hazards:

    • Flammability: this compound is a flammable solid with a flash point of 56°C (132.8°F).[4] It may burn rapidly and can be an explosion hazard when its dust is exposed to heat or flame.[4]

    • Moisture Sensitivity: The compound is sensitive to moisture.[4] This reactivity is critical to consider during storage and handling to maintain its chemical integrity and prevent unforeseen reactions.

    • Peroxide Formation: As a cyclic ether, this compound can form explosive peroxide crystals when stored in the presence of air and light.[4][5][6] This is a significant, often overlooked hazard. Peroxide crystals can form on the container threads and detonate upon twisting the cap.[5]

Risk Assessment Workflow

A systematic risk assessment is mandatory before commencing any work. The following diagram illustrates the logical flow for evaluating and mitigating risks associated with this compound.

RiskAssessment cluster_planning Planning Phase cluster_mitigation Mitigation & Control cluster_review Review & Execution A Identify Hazards (Irritant, Flammable, Peroxide Former) B Evaluate Exposure Potential (Scale, Duration, Operation) A->B C Assess Existing Controls (Fume Hood, Ventilation) B->C D Select & Implement PPE (Gloves, Goggles, Lab Coat, Respirator) C->D E Define Safe Handling Procedures (Inert atmosphere, Grounding, Temp Control) D->E F Establish Emergency Plan (Spill Kit, Eyewash, Fire Extinguisher) E->F G Conduct Pre-Operational Briefing F->G H Proceed with Experiment G->H I Post-Experiment Review & Decontamination H->I

Caption: Risk assessment workflow for this compound.

Section 2: Core Safety Protocols & Engineering Controls

Mitigating the identified hazards requires a multi-layered approach, combining robust engineering controls with appropriate Personal Protective Equipment (PPE).

Mandatory Engineering Controls

All work with this compound must be conducted in a controlled environment.

  • Chemical Fume Hood: All manipulations, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.

  • Eyewash Station and Safety Shower: Facilities must be equipped with a properly functioning eyewash station and safety shower in the immediate work area.[4] Their locations should be clearly marked and unobstructed.

  • Ventilation: Use adequate general or local explosion-proof ventilation to maintain airborne levels below acceptable limits.[4]

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards of the chemical and the experimental procedure.

PPESelection cluster_ppe Required PPE Start Task: Handling This compound H_Chem Chemical Splash & Eye Irritation Start->H_Chem H_Skin Skin Irritation Start->H_Skin H_Inhale Inhalation of Dust/Vapor Start->H_Inhale PPE_Eyes Chemical Safety Goggles (EN166 or OSHA 1910.133) H_Chem->PPE_Eyes PPE_Hands Chemical-Resistant Gloves (e.g., Nitrile) H_Skin->PPE_Hands PPE_Body Laboratory Coat H_Skin->PPE_Body PPE_Resp Respirator (if needed) (N95 or EN149) H_Inhale->PPE_Resp If ventilation is inadequate or dust is generated

Caption: PPE selection workflow based on identified hazards.

Recommended PPE for Laboratory Operations
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety gogglesNitrile glovesLab coatN95 dust mask recommended to minimize dust inhalation.[5]
Reaction Setup/Workup Safety gogglesNitrile glovesLab coatWork in a fume hood. Respirator generally not needed if hood is used correctly.
Handling Large Spills Safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridge.

Section 3: Standard Operating Procedures (SOPs) for Handling and Storage

Adherence to strict SOPs is critical for ensuring both personal safety and experimental integrity.

Safe Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the work area of unnecessary items.

  • Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to mitigate the risks of peroxide formation and reaction with atmospheric moisture.

  • Grounding: For transfers of significant quantities of the solid, ensure containers and equipment are properly grounded to prevent static discharge, a potential ignition source.

  • Addition/Transfer: Use non-sparking tools for transfers.[4] Add the solid carefully to reaction vessels to minimize dust generation.

  • Avoid Contact: At all times, avoid direct contact with eyes, skin, and clothing.[4]

  • Heating: When heating, use a well-controlled heating mantle or oil bath. Avoid open flames. Containers may explode when heated.[4]

  • Post-Handling: After handling, wash hands and arms thoroughly with soap and water. Decontaminate the work surface.

Storage and Peroxide Management

Proper storage is paramount to prevent degradation and the formation of hazardous peroxides.

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage area should be away from incompatible substances such as strong oxidizing agents, acids, and bases.[4]

  • Temperature: Refrigerated storage (below 4°C / 39°F) is recommended to enhance stability.[4]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[4]

  • Moisture Protection: Store protected from moisture and moist air.[4]

  • Peroxide Prevention and Testing:

    • Date Containers: Mark containers with the date received and the date opened.

    • Limit Exposure: Minimize exposure to air and light. Store in amber bottles or in the dark.

    • Testing Frequency: Test opened containers for peroxides every 6-12 months.[5] Test immediately before any distillation or concentration step, as peroxides will concentrate in the distillation pot.[5]

    • Detection: Use commercial peroxide test strips or the potassium iodide (KI) method to check for peroxides.

    • Action Level: If peroxides are detected, consult safety literature for appropriate quenching procedures before use. DO NOT attempt to open a container with visible crystals, discoloration, or a stuck cap.[6] Contact your institution's Environmental Health and Safety (EHS) department immediately.

Section 4: Emergency Response and First Aid

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Emergency Procedures Workflow

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Specific Actions cluster_followup Follow-Up Start Emergency Event Assess Assess Situation (Fire, Spill, Exposure) Start->Assess Alert Alert Personnel & Call for Help Assess->Alert Spill Spill Response (Evacuate, Ventilate, Absorb) Alert->Spill If Spill Fire Fire Response (Use CO2, Dry Chemical. NO direct water.) Alert->Fire If Fire Exposure Personnel Exposure (Move to fresh air, Flush skin/eyes) Alert->Exposure If Exposure Report Report Incident to EHS Spill->Report Fire->Report Medical Seek Medical Aid Exposure->Medical Medical->Report

Caption: Decision tree for emergency response procedures.

First-Aid Measures

Immediate first-aid treatment is critical in the event of an exposure.[4]

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual from the exposure source to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid. Wash clothing before reuse.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Note to Physician: Treat symptomatically and supportively.[4]

Fire-Fighting and Spill Response
  • Fire-Fighting: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4] Use dry chemical, carbon dioxide, sand, or regular foam.[4] Do NOT use water directly on the fire.[4] Use a water spray to keep fire-exposed containers cool.[4]

  • Accidental Spills: Immediately evacuate the area and remove all ignition sources.[4] Ventilate the area. Wearing full PPE, sweep or vacuum the material using non-sparking tools and place it into a suitable, labeled container for disposal.[4] Avoid generating dusty conditions.[4]

Section 5: Physical, Chemical, and Reactivity Data

Understanding the compound's properties is essential for safe handling and reaction planning.

Key Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₂O[2][7]
Molecular Weight 124.18 g/mol [1][2][7]
Physical State Solid[4]
Appearance Colorless to white[4]
Melting Point 53 - 56 °C[4]
Boiling Point 195 °C (lit.)[5][7]
Flash Point 56 °C (132.8 °F)[4] or 70 °C (158.0 °F)[5] (closed cup)
Density 1.013 g/mL at 25 °C (lit.)[5][7]
Stability and Reactivity
  • Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[4]

  • Conditions to Avoid: Incompatible materials, ignition sources, dust generation, moisture, and excess heat.[4]

  • Incompatible Materials: Strong oxidizing agents, acids, and bases.[4] Reacts with moisture.[4]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases.[4]

Section 6: Disposal and Decontamination

Proper disposal of chemical waste and decontamination of lab equipment are the final, critical steps of a safe experimental workflow.

  • Waste Disposal: All chemical waste, including contaminated absorbents and empty containers, must be disposed of in accordance with federal, state, and local regulations.[4] Treat as hazardous waste. Empty containers may retain product residue and can be dangerous.[4]

  • Decontamination:

    • Glassware: Rinse glassware with a suitable organic solvent (e.g., acetone) in a fume hood to remove residual compound. Then, wash thoroughly with soap and water.

    • Surfaces: Wipe down the work surface in the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water wash.

    • PPE: Remove and discard disposable gloves and other contaminated PPE in the appropriate solid waste container.

Conclusion

This compound is a synthetically useful but hazardous chemical. Its profile as a flammable, irritant, and moisture-sensitive solid that can form explosive peroxides necessitates a comprehensive and proactive safety culture. By integrating the engineering controls, personal protective equipment, and detailed protocols outlined in this guide, researchers can effectively mitigate these risks. A commitment to rigorous risk assessment and adherence to established safety procedures is non-negotiable for the protection of all laboratory personnel and the integrity of the research itself.

References

Methodological & Application

Application Notes and Protocols for Ring-Opening Reactions of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Strained Bicyclic Epoxide

9-Oxabicyclo[6.1.0]non-4-ene, the monoepoxide of 1,5-cyclooctadiene, is a versatile building block in modern organic synthesis. Its unique architecture, combining the high ring strain of an epoxide with the reactivity of a carbon-carbon double bond within a flexible eight-membered ring, offers a gateway to a diverse array of complex molecular scaffolds. The strategic opening of the epoxide ring serves as a powerful tool for introducing functionality and controlling stereochemistry, leading to valuable intermediates for drug discovery and development. The resulting substituted cyclooctene derivatives and transannular cyclization products, such as the bicyclo[3.3.1]nonane core, are prevalent in numerous biologically active natural products and pharmaceutical agents, including anticancer, anti-HIV, and antibacterial compounds.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary ring-opening strategies for this compound. We will delve into the mechanistic underpinnings of these transformations, present field-proven protocols, and discuss the applications of the resulting molecular frameworks.

I. Electrophile-Initiated Transannular Cyclizations: The Bromonium Ion-Assisted Pathway

One of the most well-documented and synthetically powerful transformations of this compound involves an electrophile-initiated cascade reaction. The proximity of the double bond to the epoxide allows for intramolecular participation of the epoxide oxygen, leading to complex bicyclic ether systems. This is a prime example of harnessing the inherent reactivity of the substrate to rapidly build molecular complexity.

Mechanism of Action

The reaction is initiated by the electrophilic addition of a bromine source, such as N-bromosuccinimide (NBS), to the double bond, forming a cyclic bromonium ion.[3][4] The neighboring epoxide oxygen then acts as an intramolecular nucleophile, attacking one of the carbons of the bromonium ion in a stereospecific backside attack. This results in the formation of a transient oxonium ion intermediate. An external nucleophile present in the reaction mixture then attacks this oxonium ion, again via an SN2-type mechanism, to yield the final product. Due to the non-regioselective nature of the nucleophilic attack on the oxonium ion, a mixture of bicyclo[4.2.1] and bicyclo[3.3.1] ethers is typically formed.[5][6]

G cluster_0 Reaction Pathway A This compound + NBS B Bromonium Ion Intermediate A->B Electrophilic Addition C Oxonium Ion Intermediate B->C Intramolecular Epoxide Opening E Bicyclo[4.2.1] and Bicyclo[3.3.1] Ethers C->E Nucleophilic Attack D External Nucleophile (Nu⁻) D->C

Caption: Bromonium ion-assisted ring-opening cascade.

Protocol 1: Synthesis of Bicyclic Bromoethers with Various Nucleophiles

This protocol is adapted from the work of Bonney et al. and demonstrates the capture of the oxonium ion intermediate with different external nucleophiles.[5][7]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), recrystallized

  • Selected Nucleophile (e.g., acetic acid, methanol, water, lithium bromide)

  • Tetramethylguanidine (TMG) (for carboxylic acid nucleophiles)

  • Anhydrous Dichloromethane (DCM) or other appropriate solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM (at a concentration of ~0.02 M to favor the intramolecular pathway) at 0 °C under a nitrogen atmosphere, add the chosen nucleophile (e.g., acetic acid, 1.5 eq) and TMG (0.1 eq, if using a carboxylic acid).

  • Add a solution of NBS (1.1 eq) in anhydrous DCM dropwise over 10 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine, followed by brine.

  • Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the bicyclic ether products.

Data Summary: Nucleophile-Dependent Product Distribution

EntryNucleophile (Solvent)Bicyclo[4.2.1] Product (Yield)Bicyclo[3.3.1] Product (Yield)Reference
1Acetic Acid/TMG (DCM)Bromoacetate (13%)Bromoacetate (26%)[5]
2Methanol (MeOH)Bromomethoxy ether (44%)Bromomethoxy ether (44%)[5]
3Water (H₂O/Acetone)Bromohydrin (41%)Bromohydrin (49%)[5]
4LiBr (DCM)DibromideDibromide (inseparable mixture, 88% total)[5]

Causality and Insights:

  • The use of high dilution conditions is crucial to disfavor the competing pathway of direct nucleophilic attack on the bromonium ion.[3][5]

  • The choice of nucleophile directly dictates the functionality incorporated into the final bicyclic products, offering a modular approach to a variety of derivatives.

  • The stereochemistry of the reaction is highly controlled, with both the intramolecular epoxide opening and the external nucleophilic attack proceeding via backside (SN2-type) displacement, leading to specific diastereomers.[5]

II. Direct Nucleophilic Ring-Opening Reactions

In the absence of an electrophile to activate the double bond, the epoxide ring can be opened directly by various nucleophiles under either acidic or basic/nucleophilic conditions. These reactions typically proceed via a standard SN2 mechanism, resulting in 1,2-difunctionalized cyclooctene derivatives.

A. Acid-Catalyzed Ring-Opening

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide carbons toward nucleophilic attack.[8]

Mechanism of Action: The reaction begins with the protonation of the epoxide oxygen by an acid catalyst. A weak nucleophile, such as water or an alcohol, then attacks one of the electrophilic epoxide carbons. For a symmetrical epoxide like this compound, the attack can occur at either carbon, leading to a single product. The attack occurs from the backside, resulting in a trans relationship between the newly introduced nucleophile and the hydroxyl group.

G cluster_1 Acid-Catalyzed Pathway A Epoxide + H⁺ B Protonated Epoxide A->B Protonation D trans-Diol Product B->D Backside Attack C Nucleophile (e.g., H₂O) C->B

Caption: General mechanism for acid-catalyzed epoxide opening.

Protocol 2: Acid-Catalyzed Hydrolysis to (Z)-Cyclooct-5-en-1,2-diol

This protocol provides a straightforward method for the synthesis of the corresponding trans-diol, a versatile intermediate for further functionalization.[9]

Materials:

  • (Z)-9-Oxabicyclo[6.1.0]non-4-ene

  • 2 M Sulfuric acid (H₂SO₄) solution

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 eq), add a 2 M aqueous solution of sulfuric acid (1.1 eq) with vigorous stirring.

  • Continue stirring at room temperature for approximately 4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Causality and Insights:

  • The strong acid protonates the epoxide, making it susceptible to attack by a weak nucleophile like water.

  • The stereochemical outcome is a direct result of the SN2 mechanism, leading exclusively to the trans-diol. This stereocontrol is a key feature of epoxide ring-opening reactions.

B. Base-Catalyzed and Nucleophilic Ring-Opening

Under basic or nucleophilic conditions, a strong nucleophile directly attacks one of the epoxide carbons, forcing the ring to open without prior protonation. The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) of the three-membered ring.[10]

Mechanism of Action: The reaction proceeds via a single SN2 step. The nucleophile attacks one of the electrophilic carbons of the epoxide from the backside, simultaneously cleaving the C-O bond. This results in an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. For unsymmetrical epoxides, the attack generally occurs at the less sterically hindered carbon.[10][11]

G cluster_2 Base-Catalyzed/Nucleophilic Pathway A Epoxide + Strong Nucleophile (Nu⁻) B Alkoxide Intermediate A->B SN2 Attack D trans-substituted Alcohol B->D Protonation (Workup) C Proton Source (H₂O, H₃O⁺) C->B

Caption: General mechanism for base-catalyzed/nucleophilic epoxide opening.

Protocol 3: Reductive Ring-Opening with Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the ring-opening with a hydride (H⁻) nucleophile to produce the corresponding alcohol, (Z)-cyclooct-4-en-1-ol.

Materials:

  • (Z)-9-Oxabicyclo[6.1.0]non-4-ene

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Water (H₂O) for quenching

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous Et₂O at 0 °C under a nitrogen atmosphere, add a solution of (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 eq) in anhydrous Et₂O dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.

  • Carefully quench the reaction by the slow, sequential addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake with additional Et₂O.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the alcohol product.

Protocol 4: Lewis Acid-Catalyzed Ring-Opening with Thiol Nucleophiles

This protocol, adapted from patent literature, demonstrates the use of a Lewis acid to facilitate ring-opening with a thiol nucleophile, which is particularly relevant for creating stable thioether linkages in bioconjugation applications.[4]

Materials:

  • (E)-9-Oxabicyclo[6.1.0]non-4-ene (trans-isomer)

  • Thiol nucleophile (e.g., 2-(4-mercaptophenyl)acetic acid)

  • Zinc chloride (ZnCl₂)

  • Acetonitrile (ACN)

  • Water (H₂O)

Procedure:

  • To a biphasic mixture of (E)-9-oxabicyclo[6.1.0]non-4-ene (1.0 eq) in acetonitrile and water (e.g., 1:2 v/v), add the thiol nucleophile (1.0 eq).

  • Add ZnCl₂ (0.2 eq) as a catalyst.

  • Stir the mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvents under vacuum to isolate the product, which can be purified by chromatography if necessary.

Causality and Insights:

  • Strong, "hard" nucleophiles like hydrides and organolithiums react readily with epoxides.

  • "Softer" nucleophiles like thiols often require Lewis acid catalysis (e.g., ZnCl₂) to activate the epoxide ring, coordinating to the oxygen and increasing the electrophilicity of the epoxide carbons.[4]

  • The use of amines as nucleophiles, often catalyzed by Lewis acids like LiClO₄, provides a direct route to valuable amino alcohol scaffolds.[12]

III. Applications in Drug Discovery and Development

The products derived from the ring-opening of this compound are of significant interest to the pharmaceutical industry. The ability to generate complex, sp³-rich scaffolds with well-defined stereochemistry is highly valuable for creating novel chemical entities that can explore new areas of chemical space.

Bicyclo[3.3.1]nonane Core: The bicyclo[3.3.1]nonane framework, readily accessible through the bromonium ion-initiated cascade, is a privileged scaffold in medicinal chemistry. It is found in a multitude of natural products with potent biological activities, including anticancer, anti-HIV, and antibacterial properties.[1][13] Synthetic derivatives of this core are actively being explored as:

  • Anticancer Agents: Novel bicyclo[3.3.1]nonenol derivatives have shown significant antitumor activity against human cancer cell lines.[5] The rigid framework allows for the precise spatial orientation of pharmacophoric groups, enhancing binding to biological targets.

  • HIF-1 Inhibitors: Chiral sp³-rich bicyclo[3.3.1]nonanes have been synthesized and shown to inhibit hypoxia-inducible factor-1 (HIF-1) transcriptional activity, a key target in oncology.[5]

Substituted Cyclooctanols and Derivatives: The direct ring-opening of the epoxide leads to functionalized cyclooctane rings, which are also important structural motifs.

  • Bioorthogonal Chemistry: The trans-cyclooctene moiety, accessible from this compound, is a cornerstone of "click chemistry." Its strained double bond reacts extremely rapidly and selectively with tetrazines in an inverse-electron-demand Diels-Alder reaction. This bioorthogonal ligation is widely used for in vivo imaging, drug targeting, and bioconjugation. The hydroxyl group resulting from the ring-opening provides a convenient handle for attaching the cyclooctene to biomolecules or drugs.[4]

  • Antiviral Agents: Natural products containing the 9-oxabicyclo[6.1.0]nonane skeleton (the saturated version of the starting material) have been identified in essential oils and investigated for antiviral properties.[7] This suggests that the core structure and its derivatives are worthy of exploration in antiviral drug discovery programs.

Conclusion

The ring-opening reactions of this compound represent a versatile and powerful platform for the synthesis of complex and medicinally relevant molecules. By carefully selecting the reaction conditions—electrophilic initiation, acid catalysis, or base/nucleophile-mediated opening—researchers can control the reaction pathway to access either intricate bicyclic ethers or stereodefined functionalized cyclooctenes. The protocols and mechanistic insights provided herein serve as a guide for harnessing the full synthetic potential of this valuable starting material, paving the way for the discovery and development of next-generation therapeutics.

References

Application Note: Ring-Opening Metathesis Polymerization (ROMP) of 9-Oxabicyclo[6.1.0]non-4-ene for Advanced Biomaterials and Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Functional Polyethers via ROMP

Ring-Opening Metathesis Polymerization (ROMP) has emerged as a powerful and versatile tool in polymer chemistry, enabling the synthesis of a wide array of functional macromolecules with controlled architectures.[1] This application note provides a detailed guide to the ROMP of (Z)-9-Oxabicyclo[6.1.0]non-4-ene, a strained cyclic ether, to produce a unique and highly functionalizable polyether. The resulting polymer, with its reactive epoxide units distributed along a flexible poly(cyclooctene) backbone, serves as a versatile platform for post-polymerization modification. This adaptability makes it a compelling candidate for advanced applications in drug delivery, tissue engineering, and the development of sophisticated biomaterials.[2]

The strategic incorporation of the epoxide functionality directly into the polymer backbone via ROMP offers a distinct advantage over traditional polymerization methods. The high reactivity of the oxirane ring allows for a plethora of subsequent chemical transformations, enabling the covalent attachment of bioactive molecules, targeting ligands, or hydrophilic moieties to tailor the polymer's properties for specific biomedical applications.[2][3] This guide will provide researchers, scientists, and drug development professionals with the fundamental knowledge and practical protocols to synthesize, characterize, and envision the application of this promising polymer.

The Underlying Chemistry: Mechanism of ROMP

ROMP is a chain-growth polymerization reaction catalyzed by transition metal alkylidene complexes, most notably those based on ruthenium, such as the Grubbs-type catalysts.[2] The driving force for the polymerization of 9-Oxabicyclo[6.1.0]non-4-ene is the relief of ring strain in the bicyclic monomer.

The polymerization is initiated by the reaction of the ruthenium alkylidene catalyst with the double bond of the monomer. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to open the ring and generate a new metal alkylidene species with the monomer unit incorporated into the growing polymer chain. This process repeats, propagating the polymer chain.

ROMP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination catalyst [Ru]=CH-R (Grubbs Catalyst) metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane + Monomer monomer This compound monomer->metallacyclobutane new_alkylidene New Ruthenium Alkylidene metallacyclobutane->new_alkylidene Ring Opening growing_chain [Ru]=CH-(Polymer)-R propagating_intermediate Metallacyclobutane Intermediate growing_chain->propagating_intermediate + Monomer next_monomer Monomer next_monomer->propagating_intermediate elongated_chain [Ru]=CH-(Polymer+1)-R propagating_intermediate->elongated_chain Ring Opening final_polymer Poly(this compound) elongated_chain->final_polymer + Quenching Agent quenching_agent Quenching Agent quenching_agent->final_polymer Post_Polymerization_Modification cluster_modifications Post-Polymerization Modifications cluster_applications Potential Biomedical Applications start_polymer Poly(this compound) (Hydrophobic, Reactive) hydrolysis Hydrolysis (e.g., H₂O/H⁺) start_polymer->hydrolysis aminolysis Aminolysis (e.g., R-NH₂) start_polymer->aminolysis thiolysis Thiolysis (e.g., R-SH) start_polymer->thiolysis azidation Azidation (e.g., NaN₃) start_polymer->azidation hydrophilic_polymer Hydrophilic Polymer (Improved Biocompatibility) hydrolysis->hydrophilic_polymer drug_conjugate Polymer-Drug Conjugate (Targeted Delivery) aminolysis->drug_conjugate biofunctional_polymer Biofunctional Polymer (Targeting Ligands) thiolysis->biofunctional_polymer clickable_polymer Clickable Polymer (Further Functionalization) azidation->clickable_polymer

References

Application Notes and Protocols: Leveraging 9-Oxabicyclo[6.1.0]non-4-ene in Advanced Polymer Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of an Epoxide-Functionalized Cyclooctene Monomer

For researchers and drug development professionals at the vanguard of materials science, the design of polymers with precisely controlled architectures and functionalities is paramount. 9-Oxabicyclo[6.1.0]non-4-ene, also known as 1,2-epoxy-5-cyclooctene or cyclooctadiene monoepoxide, emerges as a monomer of significant interest. Its unique bifunctional nature, possessing both a strained alkene amenable to Ring-Opening Metathesis Polymerization (ROMP) and a reactive epoxide group, offers a versatile platform for the synthesis of advanced polymeric materials. The polymer backbone, derived from the cyclooctene ring, imparts flexibility, while the pendant epoxide groups serve as reactive handles for post-polymerization modification, enabling the covalent attachment of therapeutic agents, targeting ligands, or imaging moieties.

This guide provides an in-depth exploration of the use of this compound in polymer synthesis, with a particular focus on its applications in the biomedical field. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-tested protocols, and showcase the potential of the resulting polymers in areas such as drug delivery and tissue engineering.

Part 1: The Synthetic Strategy - Ring-Opening Metathesis Polymerization (ROMP)

ROMP is the polymerization method of choice for this compound due to its exceptional functional group tolerance and the ability to achieve living polymerization characteristics with appropriate catalyst selection. This "living" nature allows for the synthesis of polymers with controlled molecular weights, low polydispersity indices (PDIs), and the formation of block copolymers.

Mechanism of ROMP

The polymerization is catalyzed by transition metal alkylidene complexes, most notably Grubbs-type ruthenium catalysts. The reaction proceeds via a metal-catalyzed chain-growth mechanism involving the cleavage and reformation of carbon-carbon double bonds.

ROMP_Mechanism Initiator Grubbs Catalyst (Ru=CHR) Metallocyclobutane Metallocyclobutane Intermediate Initiator->Metallocyclobutane + Monomer Monomer This compound Monomer->Metallocyclobutane Propagating_Species Propagating Polymer Chain (Ru=CH-Polymer) Metallocyclobutane->Propagating_Species Ring Opening Propagating_Species->Propagating_Species Termination Termination (e.g., with ethyl vinyl ether) Propagating_Species->Termination Polymer Epoxide-Functionalized Polymer Termination->Polymer

Caption: General mechanism of Ring-Opening Metathesis Polymerization.

The choice of catalyst is critical. Second and third-generation Grubbs catalysts are highly effective for the ROMP of this compound, offering a balance of high activity and stability. The third-generation catalyst, in particular, is often favored for its faster initiation rates.

Part 2: Experimental Protocols

Protocol 2.1: Homopolymerization of this compound

This protocol describes the synthesis of a homopolymer of this compound, yielding a linear polymer with pendant epoxide groups.

Materials:

  • This compound (distilled prior to use)

  • Grubbs second or third-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the Grubbs catalyst in anhydrous DCM (e.g., 1 mg/mL). In a separate vial, weigh the desired amount of this compound and dissolve it in anhydrous DCM to achieve the desired monomer concentration (typically 0.1-1 M).

  • Polymerization: To the vigorously stirred monomer solution, rapidly inject the required volume of the catalyst stock solution. The monomer-to-catalyst ratio will determine the target degree of polymerization (and thus, the molecular weight). A common starting ratio is 200:1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature under an inert atmosphere. The solution will typically become more viscous as the polymerization progresses. The reaction time can vary from 30 minutes to several hours depending on the catalyst and monomer concentration.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether (e.g., 100 equivalents relative to the catalyst) and stir for an additional 30 minutes.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring. The polymer will precipitate as a solid.

  • Isolation and Drying: Collect the polymer by filtration or centrifugation, wash with fresh cold methanol, and dry under vacuum to a constant weight.

Characterization:

  • ¹H NMR: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

ParameterTypical Value Range
Monomer:Catalyst Ratio50:1 to 500:1
Monomer Concentration0.1 - 1 M in DCM
Reaction Time0.5 - 4 hours
Expected PDI1.1 - 1.4
Protocol 2.2: Post-Polymerization Modification - Azide Functionalization

The pendant epoxide groups are ideal for nucleophilic ring-opening reactions. This protocol details the conversion of the epoxides to azidohydrins, which are versatile precursors for bioconjugation via "click" chemistry.[1]

Materials:

  • Poly(this compound) (from Protocol 2.1)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Dissolution: Dissolve the epoxide-functionalized polymer in DMF.

  • Reaction Mixture: In a separate flask, dissolve sodium azide and ammonium chloride in a mixture of DMF and deionized water.

  • Ring-Opening Reaction: Add the polymer solution to the azide/ammonium chloride solution and heat the mixture (e.g., at 50-60 °C) overnight with stirring.

  • Purification: Precipitate the modified polymer in a large volume of deionized water.

  • Isolation and Drying: Collect the azido-functionalized polymer by filtration, wash thoroughly with water to remove residual salts, and dry under vacuum.

Characterization:

  • FT-IR Spectroscopy: To confirm the appearance of the characteristic azide stretch (~2100 cm⁻¹).

  • ¹H NMR: To monitor the disappearance of epoxide protons and the appearance of new protons associated with the azidohydrin structure.

Post_Polymerization_Modification Epoxide_Polymer Polymer with Pendant Epoxides Azidohydrin_Polymer Polymer with Pendant Azidohydrins Epoxide_Polymer->Azidohydrin_Polymer Nucleophilic Ring-Opening Azide_Reagent NaN₃, NH₄Cl Azide_Reagent->Azidohydrin_Polymer Drug_Conjugate Polymer-Drug Conjugate Azidohydrin_Polymer->Drug_Conjugate Drug_Alkyne Alkyne-Modified Drug/Ligand CuAAC CuAAC 'Click' Chemistry Drug_Alkyne->CuAAC CuAAC->Drug_Conjugate

Caption: Post-polymerization modification workflow for drug conjugation.

Part 3: Applications in Drug Development

The true potential of polymers derived from this compound lies in their adaptability for biomedical applications, particularly in the realm of drug delivery.

Drug Conjugation and Controlled Release

The azido-functionalized polymer synthesized in Protocol 2.2 serves as a versatile platform for the attachment of various molecules of interest via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry.[1] This allows for the covalent conjugation of:

  • Small molecule drugs: An alkyne-modified drug can be "clicked" onto the polymer backbone, creating a polymer-drug conjugate. This can improve the drug's solubility, stability, and pharmacokinetic profile.

  • Targeting ligands: By attaching ligands that bind to specific cell surface receptors (e.g., antibodies, peptides), the polymer-drug conjugate can be directed to diseased tissues, enhancing therapeutic efficacy and reducing off-target side effects.

  • Imaging agents: Fluorophores or contrast agents can be conjugated to the polymer for in vivo tracking and diagnostic purposes.

The release of the drug from the polymer carrier can be engineered to be responsive to specific stimuli in the target environment, such as changes in pH or the presence of certain enzymes.

Formation of Nanoparticles for Drug Delivery

Amphiphilic block copolymers can be synthesized by sequentially polymerizing this compound with a hydrophobic monomer. These block copolymers can self-assemble in aqueous environments to form well-defined nanoparticles, such as micelles or vesicles. The hydrophobic core of these nanoparticles can serve as a reservoir for hydrophobic drugs, while the hydrophilic corona, which can be functionalized with targeting ligands, provides stability in biological fluids.

Scaffolds for Tissue Engineering

The ability to create cross-linked polymeric materials from this compound, often in combination with other cross-linking monomers, opens up possibilities in tissue engineering.[2] The resulting hydrogels can be designed to have specific mechanical properties and porosity to support cell growth and tissue regeneration. The epoxide or subsequently modified functional groups can be used to immobilize bioactive molecules that promote cell adhesion and differentiation.

Conclusion: A Versatile Building Block for the Future of Polymeric Biomaterials

This compound represents a powerful and versatile monomer for the synthesis of functional polymers with significant potential in drug development and biomedical research. The combination of a ROMP-active olefin and a readily modifiable epoxide group provides a robust platform for creating well-defined polymeric architectures. The protocols and strategies outlined in this guide are intended to provide researchers with a solid foundation for exploring the vast possibilities offered by this unique monomer. As the demand for sophisticated, functional biomaterials continues to grow, polymers derived from this compound are poised to play an increasingly important role in the development of next-generation therapeutics and medical devices.

References

Application Note: Regioselective Halofluorination of 9-Oxabicyclo[6.1.0]non-4-ene via Transannular O-Heterocyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the halofluorination of 9-Oxabicyclo[6.1.0]non-4-ene. This reaction is a compelling example of a regio- and stereoselective transformation, proceeding via a transannular O-heterocyclization mechanism. The protocol leverages readily available reagents, N-halosuccinimides (NXS) and triethylamine trishydrofluoride (Et₃N·3HF), to yield novel bicyclic fluoro-ethers. The major product is the thermodynamically favored endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane, with the corresponding endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as a minor product. This method offers a robust route to structurally complex fluorinated scaffolds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient and selective fluorination methodologies is a cornerstone of modern synthetic chemistry. The halofluorination of alkenes is a powerful tool for the vicinal introduction of a halogen and a fluorine atom across a double bond.[1]

This guide details the halofluorination of this compound, a substrate that undergoes a fascinating and synthetically useful intramolecular cyclization. Instead of a simple addition to the double bond, the reaction is initiated by the attack of an electrophilic halogen, which prompts the participation of the epoxide oxygen atom in a transannular fashion. This O-heterocyclization leads to the formation of two new bicyclic ether systems with defined stereochemistry.[3][4] The reaction using N-halosuccinimides and triethylamine trishydrofluoride is particularly noteworthy for its operational simplicity and high yields.[5]

Reaction Mechanism and Rationale

The halofluorination of this compound is initiated by the electrophilic attack of a halonium ion (X⁺, where X = Cl, Br, I), generated from the corresponding N-halosuccinimide, on the double bond. This initial step is followed by a key intramolecular cyclization, where the epoxide oxygen acts as a nucleophile, attacking the intermediate halonium ion. This transannular participation of the oxygen atom leads to the formation of two isomeric oxonium ions. The subsequent nucleophilic attack by the fluoride ion from triethylamine trishydrofluoride on these intermediates dictates the final product distribution. The reaction predominantly yields the thermodynamically more stable endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane.

Reaction Workflow Diagram

Halofluorination_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_products Final Products Start_alkene This compound Halonium_ion Intermediate Halonium Ion Start_alkene->Halonium_ion Electrophilic Attack by X+ Reagents N-Halosuccinimide (NXS) Triethylamine Trishydrofluoride (Et3N·3HF) Reagents->Halonium_ion Oxonium_ions Isomeric Oxonium Ions Halonium_ion->Oxonium_ions Transannular O-Heterocyclization Major_product endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane Oxonium_ions->Major_product Nucleophilic attack by F- Minor_product endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane Oxonium_ions->Minor_product Nucleophilic attack by F-

Caption: Workflow of the halofluorination of this compound.

Materials and Methods

Reagents and Equipment
  • This compound (≥95%)

  • N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS)

  • Triethylamine trishydrofluoride (Et₃N·3HF)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Aqueous ammonia (28%)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Safety Precautions
  • Fluorinating Agents: Triethylamine trishydrofluoride is corrosive and toxic. It can cause severe burns upon skin contact and is harmful if inhaled. Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Halogenated Compounds: N-halosuccinimides are irritants. The resulting halogenated products may be toxic and should be handled with care.

  • General Procedures: A thorough risk assessment should be conducted before starting the experiment.[5] Ensure proper ventilation and have appropriate quenching agents and spill kits readily available.

Experimental Protocol

This protocol is a general procedure for the halofluorination of this compound.[5]

  • Reaction Setup:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add this compound (0.62 g, 5.0 mmol).

    • Add anhydrous dichloromethane (10 mL) to dissolve the starting material.

    • Add triethylamine trishydrofluoride (5 mL, approximately 25 mmol).

    • Cool the stirred mixture to 0 °C in an ice bath.

  • Addition of N-Halosuccinimide:

    • In a separate flask, prepare a solution of the respective N-halosuccinimide (5.5 mmol) in anhydrous dichloromethane.

    • Slowly add the N-halosuccinimide solution to the reaction mixture via the dropping funnel over a period of 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for an additional 3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice water (50 mL).

    • Carefully neutralize the mixture with 28% aqueous ammonia.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bisulfite (if using NBS or NIS), followed by saturated aqueous sodium bicarbonate.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product mixture can be purified by column chromatography on silica gel. The specific eluent system may need to be optimized but a starting point could be a mixture of petroleum ether and diethyl ether.

Expected Results and Characterization

The reaction is expected to yield a mixture of two main products: endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane as the major isomer and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane as the minor isomer.

Halogen SourceTotal Yield (%)Product Ratio (8/9)
N-Chlorosuccinimide9271 : 29
N-Bromosuccinimide9575 : 25
N-Iodosuccinimide8574 : 26
Data adapted from a general procedure for halofluorination with transannular oxygen participation.[5]

Characterization of endo,endo-2-bromo-6-fluoro-9-oxabicyclo[3.3.1]nonane:

  • ¹H NMR: The proton signals are expected to be complex due to the bicyclic structure. Key signals would include those for the protons geminal to the fluorine and bromine atoms, which would show characteristic splitting patterns due to coupling with adjacent protons and the fluorine atom.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the eight carbons of the bicyclic system. The carbons bonded to the electronegative fluorine and bromine atoms will be shifted downfield.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, likely showing coupling to adjacent protons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, along with a characteristic isotopic pattern for the bromine-containing compound.

Note: Detailed spectroscopic data for the products should be compared with literature values where available.[6]

Troubleshooting

  • Low Yield: Ensure all reagents are pure and the solvents are anhydrous. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the temperature.

  • Complex Product Mixture: The work-up procedure is crucial for removing by-products. Careful purification by column chromatography is necessary to separate the isomers and any other impurities.

  • Safety Incidents: In case of contact with triethylamine trishydrofluoride, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

The halofluorination of this compound via transannular O-heterocyclization is an elegant and efficient method for the synthesis of complex, fluorinated bicyclic ethers. The provided protocol is robust and high-yielding, offering access to valuable scaffolds for further synthetic transformations and for applications in drug discovery and materials science. The reaction highlights the unique reactivity that can be achieved through the strategic placement of functional groups within a molecule.

References

Application Notes and Protocols: Catalytic Transformations Involving 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Potential of a Strained Bicyclic Alkene

9-Oxabicyclo[6.1.0]non-4-ene, the epoxide derivative of the versatile cycloocta-1,5-diene, is a molecule of significant interest to the synthetic chemist. Its structure uniquely combines the high ring strain of an epoxide with the reactivity of a medium-sized (E)-configured internal alkene. This combination of functionalities within a constrained bicyclic system makes it a powerful intermediate for the stereocontrolled synthesis of complex molecular architectures. The inherent strain energy of the three-membered ether ring provides a strong thermodynamic driving force for a variety of ring-opening reactions, while the nucleophilicity of the double bond allows for a diverse range of addition and cyclization pathways.

This guide provides an in-depth exploration of the catalytic transformations of this compound, offering both mechanistic insights and detailed, field-proven protocols. The content is designed for researchers in academia and industry, particularly those engaged in synthetic methodology, natural product synthesis, and the development of novel pharmaceutical agents. We will delve into organocatalytic and transition-metal-catalyzed methodologies, showcasing how the strategic choice of catalyst can unlock divergent and highly selective reaction pathways.

I. Organocatalytic Transannular Cyclization: Accessing Complex Bicyclic Ethers

One of the most powerful transformations of this compound involves the intramolecular participation of the epoxide oxygen following activation of the double bond. This process, known as a transannular cyclization, can be initiated by electrophilic halogenation and guided by organocatalysis to produce intricate bicyclo[4.2.1] and bicyclo[3.3.1] ether frameworks. These scaffolds are prevalent in a variety of natural products.

Mechanistic Rationale: A Halonium-Initiated Cascade

The reaction is initiated by the electrophilic attack of a bromonium source, such as N-bromosuccinimide (NBS), on the double bond, forming a bicyclic bromonium ion. This intermediate is poised for intramolecular attack by the epoxide oxygen. This stereospecific ring-opening of the bromonium ion by the epoxide is the key step, leading to the formation of a transient oxonium ion. This highly reactive intermediate is then trapped by an external nucleophile. The regioselectivity of the nucleophilic attack on the oxonium ion is often non-selective, leading to a mixture of bicyclo[4.2.1] and bicyclo[3.3.1] isomers.[1][2]

When carboxylic acids are employed as nucleophiles, the reaction can be effectively catalyzed by a simple organic base like tetramethylguanidine (TMG). The TMG activates the carboxylic acid, increasing its nucleophilicity and promoting the efficient capture of the oxonium ion intermediate.[1][2]

cluster_0 Reaction Pathway A This compound + NBS B Bicyclic Bromonium Ion A->B Electrophilic Attack C Tricyclic Oxonium Ion B->C Intramolecular Epoxide Opening D Bicyclo[4.2.1] Product C->D Nucleophilic Attack (Path a) E Bicyclo[3.3.1] Product C->E Nucleophilic Attack (Path b) F Nucleophile (e.g., RCOOH) F->C Trapping G Catalyst (TMG) G->F Activates

Caption: Organocatalytic Transannular Cyclization Pathway.

Protocol 1: TMG-Catalyzed Bromonium Ion-Initiated Cyclization with Carboxylic Acids

This protocol describes the synthesis of novel bicyclic ethers via a tetramethylguanidine-catalyzed reaction between this compound, N-bromosuccinimide, and a carboxylic acid.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Carboxylic acid (e.g., Acetic Acid) (1.5 eq)

  • Tetramethylguanidine (TMG) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound in anhydrous DCM (0.1 M) at 0 °C under a nitrogen atmosphere, add the carboxylic acid followed by tetramethylguanidine.

  • Add N-bromosuccinimide portion-wise over 5 minutes. The reaction mixture may change color.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NBS.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomeric bicyclic ether products.

Data Summary: Representative Yields for Transannular Cyclization

Nucleophile (Carboxylic Acid)Catalyst (eq)Product Ratio (bicyclo[4.2.1]:[3.3.1])Total Yield (%)Reference
Acetic AcidTMG (1.5)~1:175[1][2]
Benzoic AcidTMG (1.5)~1.2:182[1][2]
Pivalic AcidTMG (1.5)~1:1.168[1][2]

II. Organocatalytic Fixation of Carbon Dioxide: Synthesis of Cyclic Carbonates

The conversion of epoxides and carbon dioxide into cyclic carbonates is a highly atom-economical reaction and represents a valuable pathway for CO2 utilization. This transformation can be efficiently promoted by various organocatalytic systems, often employing a binary catalyst system consisting of a hydrogen bond donor and a halide source.

Mechanistic Rationale: Cooperative Catalysis

The mechanism involves a cooperative activation of both the epoxide and the carbon dioxide. A hydrogen bond donor (HBD) component of the catalyst (e.g., a phenol or triazole derivative) activates the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.[3][4] Simultaneously, a nucleophilic halide (e.g., iodide from a quaternary ammonium salt) ring-opens the activated epoxide to form a halo-alkoxide intermediate. This intermediate then acts as a nucleophile, attacking the carbon dioxide molecule. The subsequent intramolecular cyclization expels the halide, regenerating the catalyst and forming the cyclic carbonate product.

cluster_1 Catalytic Cycle for CO2 Fixation A Epoxide B HBD-Activated Epoxide A->B Activation C Halo-alkoxide Intermediate B->C Ring-Opening D Carbonate Intermediate C->D CO2 Insertion E Cyclic Carbonate D->E Cyclization & Catalyst Regeneration Cat1 HBD Catalyst E->Cat1 Cat2 Halide Source (e.g., nBu4NI) E->Cat2 Cat1->A Cat2->B CO2 CO2 CO2->C

Caption: Cooperative Catalysis in Cyclic Carbonate Synthesis.

Protocol 2: Organocatalytic Synthesis of Cyclic Carbonate from this compound

This protocol provides a general method for the synthesis of the corresponding cyclic carbonate from this compound and CO2, based on established procedures for internal epoxides.[3][4]

Materials:

  • This compound (1.0 eq)

  • 2-(1H-1,2,4-Triazol-3-yl)phenol (CAT-1) (0.05 eq)

  • Tetrabutylammonium iodide (nBu4NI) (0.05 eq)

  • Stainless steel autoclave with magnetic stirring

  • Carbon dioxide (high pressure)

Procedure:

  • In a glovebox, charge a stainless steel autoclave equipped with a magnetic stir bar with this compound, the organocatalyst (CAT-1), and tetrabutylammonium iodide.

  • Seal the autoclave, remove it from the glovebox, and connect it to a CO2 line.

  • Pressurize the autoclave to 10 bar with CO2 and heat the reaction mixture to 70 °C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 12-24 hours.

  • After the reaction time, cool the autoclave to room temperature and carefully vent the CO2.

  • The crude product can be analyzed directly. If purification is required, it can be achieved by flash column chromatography on silica gel.

Data Summary: Catalytic Performance in CO2 Cycloaddition

Epoxide SubstrateCatalyst SystemPressure (bar)Temp (°C)Time (h)Yield (%)Reference
9-Oxabicyclo[6.1.0]nonaneCaI2 / Phosphonium Iodide50904865[4]
cis-Stilbene OxideCAT-1 / nBu4NI107012>99[3]
Cyclooctene OxideCAT-1 / nBu4NI107012>99[3]
Note: Data for the saturated analogue is provided as a close reference.

III. Ring-Opening Metathesis Polymerization (ROMP): Crafting Functional Materials

The strained double bond of this compound makes it an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This powerful polymerization technique, catalyzed by well-defined ruthenium initiators (e.g., Grubbs' catalysts), allows for the synthesis of polymers with controlled molecular weights and low dispersities. The resulting polymer retains the epoxide functionality in the side chains, providing a versatile scaffold for post-polymerization modification.

Mechanistic Rationale: The Grubbs Catalytic Cycle

The polymerization is initiated by the reaction of the ruthenium alkylidene (Grubbs' catalyst) with the double bond of the monomer in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, opening the ring and generating a new ruthenium alkylidene species attached to the growing polymer chain. This new alkylidene then reacts with another monomer unit, propagating the polymerization.

cluster_2 ROMP Catalytic Cycle A Grubbs Catalyst [Ru]=CHPh C Metallacyclobutane Intermediate A->C [2+2] Cycloaddition B Monomer B->C D Propagating Species [Ru]=CH-Polymer C->D Retro [2+2] D->C Reaction with new Monomer E Polymer Chain D->E Termination/Quenching

Caption: Ring-Opening Metathesis Polymerization (ROMP) Mechanism.

Protocol 3: ROMP of this compound to Form Polymeric Supports

This protocol describes the synthesis of a porous polymeric monolith via ROMP, a material that can be used as a support for catalysts or in separation science.[5]

Materials:

  • This compound (OBN) (monomer)

  • Tris(cyclooct-4-en-1-yloxy)methylsilane (cross-linker)

  • Grubbs' 2nd or 3rd Generation Catalyst

  • 2-Propanol (macroporogen)

  • Toluene (microporogen)

  • Anhydrous solvents

Procedure:

  • In a vial, dissolve the monomer (OBN) and the cross-linker in 2-propanol.

  • In a separate vial, prepare a stock solution of the Grubbs' catalyst in toluene.

  • Chill both solutions to 0 °C.

  • Under an inert atmosphere, rapidly mix the monomer and catalyst solutions.

  • Immediately transfer the resulting mixture into a mold (e.g., a chromatography column or vial).

  • Allow the polymerization to proceed at room temperature for several hours or until the monolith has solidified.

  • Once polymerization is complete, the porogenic solvents can be removed by washing the monolith with a suitable solvent (e.g., methanol or THF).

  • The resulting porous monolith, containing reactive epoxide groups, is now ready for further functionalization.

IV. Transition Metal-Catalyzed Transformations: The π-Allyl Manifold

Transition metals, particularly palladium, offer a distinct and powerful avenue for activating this compound. Instead of activating the epoxide via Lewis acid coordination, palladium(0) catalysts react with the vinyl epoxide moiety to generate a zwitterionic π-allylpalladium(II) intermediate. This versatile intermediate can then be intercepted by a wide range of nucleophiles, leading to the formation of highly functionalized cyclooctene derivatives.

Mechanistic Rationale: Formation and Trapping of a π-Allylpalladium Intermediate

The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the vinyl epoxide. This is followed by an oxidative addition step where the catalyst inserts into the C-O bond of the epoxide, leading to its ring-opening and the formation of the π-allylpalladium complex. This complex possesses two electrophilic termini. A soft nucleophile, introduced into the reaction, will typically attack one of these termini in an S_N2 or S_N2' fashion. The regioselectivity of this attack can often be controlled by the choice of ligands on the palladium catalyst. Reductive elimination then releases the product and regenerates the Pd(0) catalyst.

cluster_3 Palladium-Catalyzed Ring-Opening A Vinyl Epoxide B π-Allylpalladium(II) Intermediate A->B Oxidative Addition C Functionalized Product B->C Nucleophilic Attack Pd0 Pd(0) Catalyst C->Pd0 Reductive Elimination Pd0->A Nu Nucleophile Nu->B

Caption: General Mechanism for Pd-Catalyzed Vinyl Epoxide Ring-Opening.

Application Focus: Asymmetric Dearomative Cycloadditions

A particularly exciting application of this chemistry is in asymmetric dearomative cycloadditions. While a specific protocol for this compound is not yet widely established, the principle involves the reaction of the in situ-generated π-allylpalladium intermediate with a pronucleophile, such as an indole. In the presence of a chiral ligand, this process can proceed with high enantioselectivity, generating complex polycyclic structures with multiple stereocenters. This strategy represents a cutting-edge approach to the rapid construction of molecular complexity.

Conclusion and Future Outlook

This compound is a versatile and powerful building block in modern organic synthesis. The catalytic methodologies presented in this guide—spanning organocatalytic transannular cyclizations, CO2 fixation, ring-opening metathesis polymerization, and transition metal-catalyzed nucleophilic additions—demonstrate the diverse and tunable reactivity of this strained bicyclic system. The ability to selectively engage either the epoxide or the alkene functionality, or both in a concerted cascade, allows for the creation of a wide array of complex and valuable molecular architectures.

Future research in this area will likely focus on the development of novel asymmetric catalytic transformations, particularly those employing transition metals with chiral ligands to control the stereochemical outcome of ring-opening and cycloaddition reactions. The continued exploration of this substrate's reactivity will undoubtedly lead to new synthetic strategies for the efficient construction of pharmaceuticals, agrochemicals, and advanced materials.

References

The Versatile Building Block: Applications of 9-Oxabicyclo[6.1.0]non-4-ene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Strained Bicyclic Epoxide

9-Oxabicyclo[6.1.0]non-4-ene, a seemingly simple bicyclic epoxide, has emerged as a powerful and versatile intermediate in the realm of organic synthesis. Its unique structural framework, characterized by a strained three-membered epoxide ring fused to an eight-membered carbocycle containing a cis-alkene, imbues it with a rich and diverse reactivity profile. This unique combination of functional groups allows for a variety of transformations, making it a valuable precursor for the synthesis of complex molecular architectures, functionalized polymers, and biologically active molecules. This guide provides an in-depth exploration of the key applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Transannular Cyclizations: Crafting Complex Bicyclic Ethers

One of the most elegant applications of this compound is its participation in transannular cyclization reactions, particularly those initiated by electrophilic halogenation. The proximity of the double bond to the epoxide ring allows for intramolecular reactions, leading to the formation of unique bicyclo[4.2.1] and bicyclo[3.3.1] ether systems.

Bromonium Ion-Assisted Epoxide Ring-Opening

The reaction of this compound with an electrophilic bromine source, such as N-bromosuccinimide (NBS), triggers a fascinating cascade. The initial bromonium ion formation across the double bond is followed by an intramolecular attack of the epoxide oxygen, leading to a presumed oxonium ion intermediate. This intermediate is then trapped by an external nucleophile, yielding a mixture of bicyclo[4.2.1] and bicyclo[3.3.1] ethers.[1][2] This powerful transformation allows for the rapid construction of complex bicyclic scaffolds from a simple starting material.

dot

Caption: Mechanism of Bromonium Ion-Assisted Ring-Opening.

Table 1: Representative Conditions and Product Ratios for Bromonium Ion-Assisted Ring-Opening

Nucleophile (Nu-)SolventTemperature (°C)Product Ratio (bicyclo[4.2.1]:bicyclo[3.3.1])Yield (%)Reference
H₂OCH₂Cl₂0 to rtVariesGood[1]
Acetic AcidCH₂Cl₂0 to rtVariesGood[1]
MethanolCH₂Cl₂0 to rtVariesGood[1]
Protocol 1: Synthesis of Bicyclic Ethers via Bromonium Ion-Assisted Ring-Opening

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Nucleophile (e.g., water, acetic acid, methanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired nucleophile (e.g., water, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ solution to remove any remaining bromine.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the bicyclic ether products.

Causality: The use of a non-polar solvent like dichloromethane favors the desired intramolecular reaction pathway. The slow, portion-wise addition of NBS at low temperature helps to control the exothermic reaction and minimize side products. The workup procedure is designed to neutralize any acidic byproducts and remove unreacted bromine.

A Gateway to Functionalized Cyclooctenes

This compound serves as an excellent starting material for the synthesis of a variety of functionalized cyclooctene derivatives through nucleophilic ring-opening of the epoxide. These derivatives are valuable intermediates in the synthesis of complex molecules, including radiolabeled compounds for medical imaging.

Synthesis of (Z)-2-(Cyclooct-4-enyloxy)acetic Acid

A notable application is the synthesis of (Z)-2-(cyclooct-4-enyloxy)acetic acid, a precursor for the development of 18F-labeled PARP1 inhibitors used in positron emission tomography (PET) imaging.[3] The synthesis involves the ring-opening of this compound with the sodium salt of iodoacetic acid.

dot

References

Application Note & Protocols: The Role of 9-Oxabicyclo[6.1.0]non-4-ene in the Facile Preparation of Functional Polymeric Monoliths

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Polymeric monoliths represent a significant class of materials in separation science and heterogeneous catalysis, prized for their continuous, porous structure that facilitates high-throughput convective mass transfer. A key challenge in their synthesis is the incorporation of versatile chemical functionalities without compromising the porous architecture. This guide details the pivotal role of (Z)-9-oxabicyclo[6.1.0]non-4-ene (OBN), an epoxide-containing cycloalkene, as a monomer in the preparation of advanced polymeric monoliths. By leveraging Ring-Opening Metathesis Polymerization (ROMP), OBN is readily copolymerized with crosslinkers to form a rigid, porous scaffold. The true utility of this approach lies in the strategic preservation of the epoxide ring, which does not participate in the metathesis reaction. This intact functionality serves as a versatile chemical handle for a wide array of post-polymerization modifications, enabling the creation of tailored surfaces for applications ranging from nanoparticle-based catalysis to the chromatographic separation of biomolecules.

Introduction: The Strategic Advantage of OBN in Monolith Synthesis

Polymeric monoliths are single-piece porous materials characterized by a network of interconnected pores, which include large "flow-through" macropores and smaller meso- or micropores.[1] This bimodal porosity is critical for their function, allowing mobile phases to pass through with low backpressure while providing a large surface area for interaction. Traditional monoliths are often synthesized from monomers like styrenes or acrylates. However, introducing specific chemical functionalities often requires the copolymerization of a dedicated functional monomer, which can necessitate re-optimization of the polymerization conditions to achieve the desired porous properties.[2]

The use of 9-Oxabicyclo[6.1.0]non-4-ene (OBN) circumvents this limitation.[3] Its structure contains two key reactive sites: a cyclohexene ring amenable to Ring-Opening Metathesis Polymerization (ROMP) and a chemically robust epoxide (oxirane) ring.[4] ROMP, initiated by catalysts such as Grubbs-type ruthenium initiators, selectively polymerizes via the cyclohexene double bond, leaving the epoxide untouched.[1][5] This elegant strategy uncouples the formation of the monolith's physical structure from its chemical functionalization. Researchers can first optimize the porous architecture and then modify the readily accessible epoxide groups on the pore surface to suit a specific application.[3]

The Underlying Chemistry: ROMP and Pore Formation

The synthesis of OBN-based monoliths is a carefully orchestrated process of polymerization-induced phase separation.[6] A homogeneous solution of monomers, crosslinkers, initiator, and porogenic solvents is prepared. As the polymerization proceeds, the growing polymer chains become insoluble in the solvent mixture and phase-separate, forming microscopic globules that coalesce into the final, rigid porous structure.

Key Components & Their Rationale:

  • Monomer (OBN): Provides the polymer backbone and, crucially, the pendant epoxy functional groups for subsequent modification.[3]

  • Crosslinker: A multifunctional monomer, such as tris(cyclooct-4-en-1-yloxy)methylsilane (CL), is essential for creating the three-dimensional, cross-linked network that gives the monolith its structural integrity.[3][7]

  • Initiator: A Ring-Opening Metathesis Polymerization catalyst, typically a 2nd or 3rd generation Grubbs initiator, is used for its high activity and remarkable tolerance to functional groups like epoxides.[1][3]

  • Porogenic Solvents: A dual-solvent system is often employed to control the porous architecture.[1][3]

    • Macroporogen (e.g., 2-Propanol): A solvent in which the polymer is poorly soluble. It governs the formation of the large, convective flow-through pores.[3]

    • Microporogen (e.g., Toluene): A good solvent for the polymer. It swells the polymer globules during their formation, creating the smaller, diffusive mesopores within the polymer skeleton.[1][3]

ROMP_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_product Product OBN This compound (OBN) (Monomer) Polymerization ROMP CL tris(cyclooct-4-en-1-yloxy)methylsilane (CL) (Crosslinker) Catalyst Grubbs Initiator (e.g., RuCl2(Py)2(IMesH2)(CHPh)) Catalyst->Polymerization Initiates Porogens Porogenic Solvents (e.g., 2-Propanol, Toluene) Porogens->Polymerization Controls Porosity Monolith Cross-linked Polymeric Monolith (with intact epoxy groups) Polymerization->Monolith

Caption: ROMP of OBN and a crosslinker to form the monolith.

Post-Polymerization Modification: A Gateway to Diverse Applications

The true power of the OBN-based monolith lies in the versatility of its surface epoxy groups. These strained three-membered rings are susceptible to nucleophilic attack, allowing for a plethora of chemical transformations to be performed on the pre-formed porous support.[4]

Common Functionalization Pathways:

  • Hydrolysis to Diols: Treatment with aqueous acid (e.g., sulfuric acid) opens the epoxide to form vicinal diols (-CH(OH)-CH(OH)-). These diol functionalities are excellent ligands for stabilizing metal nanoparticles, preventing their aggregation and leaching during catalytic processes.[7]

  • Amination for Ligand Immobilization: Reaction with amine-containing molecules, such as N,N-dipyrid-2-ylamine, introduces powerful chelating ligands onto the monolith surface. These sites can then be used to immobilize metal ions (e.g., Pd(II)) which can subsequently be reduced to form highly dispersed and catalytically active nanoparticles.[3]

  • Thiolation for "Click" Chemistry and Nanoparticle Binding: Reaction with thiol-containing compounds (e.g., cysteamine) introduces sulfhydryl (-SH) groups. These are commonly used for the covalent attachment of gold nanoparticles or for further modification via thiol-ene "click" chemistry.[2]

Functionalization_Pathways cluster_start Initial Monolith Surface cluster_products Functionalized Surfaces cluster_applications Primary Applications Start Pore Surface with Pendant Epoxy Group Diol Vicinal Diol Surface Start->Diol H₂O / H⁺ (Hydrolysis) Chelator Chelating Amine Surface Start->Chelator R₂NH (e.g., dipyrid-2-ylamine) (Amination) Thiol Thiol Surface Start->Thiol R-SH (e.g., Cysteamine) (Thiolation) App_Diol Pt/Pd Nanoparticle Stabilization (Catalysis) Diol->App_Diol App_Chelator Pd(II) Immobilization (Catalyst Preparation) Chelator->App_Chelator App_Thiol Gold Nanoparticle Attachment (SERS, Chromatography) Thiol->App_Thiol

Caption: Key post-polymerization modification routes for OBN-based monoliths.

Application Protocol: Synthesis of a Pd-Nanoparticle-Functionalized Monolithic Catalyst

This protocol describes the preparation of an OBN-based monolith within a stainless-steel column, followed by functionalization with chelating ligands and immobilization of palladium nanoparticles for use in continuous-flow C-C coupling reactions.[3]

Materials and Reagents
ReagentSupplierPurityRationale
(Z)-9-Oxabicyclo[6.1.0]non-4-ene (OBN)Sigma-Aldrich95%Functional monomer containing the polymerizable alkene and the epoxy group.
tris(cyclooct-4-en-1-yloxy)methylsilane (CL)Prepared Lit.>98%Crosslinker to ensure monolith rigidity and stability.[3]
Grubbs 2nd Gen. InitiatorSigma-Aldrich-ROMP catalyst with high functional group tolerance.[1][3]
2-PropanolFisherACSMacroporogen to induce phase separation and form large flow-through pores.[3]
TolueneFisherACSMicroporogen to swell polymer globules and form mesopores.[3]
N,N-dipyrid-2-ylamineSigma-Aldrich98%Chelating ligand for immobilizing palladium.
Palladium(II) AcetateSigma-Aldrich-Palladium precursor for nanoparticle formation.
Sodium Borohydride (NaBH₄)Sigma-Aldrich99%Reducing agent to convert Pd(II) ions to Pd(0) nanoparticles.[3]

Step-by-Step Protocol

Experimental_Workflow cluster_prep Part A: Monolith Synthesis cluster_func Part B: Functionalization & Metal Loading A1 Step 1: Prepare Solutions Sol. A: OBN + CL in 2-Propanol Sol. B: Initiator in Toluene A2 Step 2: Cool & Mix Chill solutions to 0°C Mix vigorously for 30s A1->A2 A3 Step 3: Polymerize Fill column with mixture Seal and polymerize at 50°C for 24h A2->A3 A4 Step 4: Wash Flush monolith with THF to remove porogens and unreacted species A3->A4 B1 Step 5: Ligand Attachment Flow solution of N,N-dipyrid-2-ylamine through monolith at 60°C A4->B1 Proceed with Epoxy-Monolith B2 Step 6: Wash Flush with THF to remove excess ligand B1->B2 B3 Step 7: Pd(II) Immobilization Flow solution of Pd(OAc)₂ to chelate Pd(II) ions B2->B3 B4 Step 8: Reduction to Pd(0) Flow solution of NaBH₄ to form Pd nanoparticles B3->B4 B5 Step 9: Final Wash Flush with solvent to prepare for catalytic use B4->B5

Caption: Workflow for preparing a Pd-nanoparticle monolith catalyst.

Part A: Monolith Synthesis

  • Solution Preparation:

    • Solution A (Monomer/Porogen): In a vial, dissolve OBN and the crosslinker CL in 2-propanol.

    • Solution B (Initiator/Porogen): In a separate, dry vial, dissolve the Grubbs initiator in toluene.

    • Scientist's Note: Preparing two separate solutions prevents premature polymerization and ensures the catalyst is fully dissolved before meeting the monomers. Chilling the solutions to 0°C slows the initiation rate upon mixing, allowing for homogeneous filling of the column mold before significant viscosity buildup occurs.[3]

  • Polymerization:

    • Combine Solution A and Solution B, mix vigorously for 30 seconds, and immediately transfer the final mixture into the desired mold (e.g., a 100 x 4.6 mm i.d. stainless steel HPLC column).

    • Seal the column and place it in a water bath or oven at 50°C for 24 hours to ensure complete polymerization.

  • Washing:

    • Connect the column to an HPLC pump and flush with tetrahydrofuran (THF) at a low flow rate (e.g., 0.2 mL/min) for several hours to remove the porogenic solvents and any unreacted monomers.

Part B: Functionalization and Nanoparticle Immobilization

  • Ligand Attachment:

    • Prepare a solution of N,N-dipyrid-2-ylamine in a suitable solvent (e.g., THF/dioxane mixture).

    • Continuously flow this solution through the monolith-containing column at an elevated temperature (e.g., 60°C) for 12-24 hours to covalently attach the chelating ligand to the epoxy groups.[3]

  • Intermediate Wash:

    • Flush the column with fresh THF to remove any non-covalently bound ligand.

  • Palladium(II) Immobilization:

    • Prepare a solution of palladium(II) acetate in THF.

    • Flow this solution through the functionalized monolith. The immobilized dipyridylamine ligands will chelate the Pd(II) ions, binding them to the support.[3]

  • Reduction to Pd(0) Nanoparticles:

    • After a brief wash to remove excess palladium salts, flow a freshly prepared, cold solution of sodium borohydride (NaBH₄) through the column. This will reduce the immobilized Pd(II) ions to Pd(0) nanoparticles.[3]

    • Scientist's Note: The reduction in-situ is critical. It ensures the formation of small, highly dispersed nanoparticles directly within the porous structure, which is key for maximizing catalytic activity and preventing metal leaching.[3]

  • Final Wash:

    • Thoroughly wash the column with the solvent to be used for the catalytic reaction. The monolith is now ready for use in continuous-flow applications like Suzuki or Sonogashira-Hagihara couplings.[3]

Conclusion

This compound is a uniquely advantageous monomer for the synthesis of polymeric monoliths. Its ability to undergo Ring-Opening Metathesis Polymerization while preserving its epoxide functionality provides a robust and highly adaptable platform for material scientists. This strategy allows for the independent optimization of the monolith's physical porous structure and its surface chemistry. The resulting epoxy-functionalized monoliths serve as a versatile scaffold that can be tailored for advanced applications in continuous-flow catalysis, solid-phase synthesis, and high-performance separations, making OBN a cornerstone monomer in the field of functional porous polymers.

References

Application Notes and Protocols for the Solvolysis of 9-Oxabicyclo[6.1.0]non-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Organic Chemists

Prepared by a Senior Application Scientist

Introduction: Unlocking Complex Scaffolds

The 9-oxabicyclo[6.1.0]nonane framework, which consists of a cyclooctane ring fused to an epoxide, represents a fascinating and synthetically challenging structural motif.[1][2] These strained bicyclic systems are valuable precursors for accessing a variety of complex oxygenated nine-membered rings and other intricate molecular architectures, which are promising scaffolds in drug design.[3] The reactivity of these systems is dominated by the strained epoxide ring, making them susceptible to nucleophilic attack.[4]

Solvolysis—a reaction where the solvent acts as the nucleophile—of derivatives of this system is particularly intriguing due to the complex interplay of steric and electronic effects.[5] Unlike simple epoxides, the rigid bicyclic structure of 9-oxabicyclo[6.1.0]non-2-yl derivatives imposes significant conformational constraints that can lead to unexpected reaction pathways, including transannular rearrangements.[6] The hydrolysis of compounds like syn- and anti-9-oxabicyclo[6.1.0]non-2-yl p-bromobenzenesulfonates results in a complex distribution of products, with 50-60% arising from molecular rearrangement.[6]

This guide provides a detailed exploration of the mechanistic principles governing these reactions, step-by-step protocols for conducting and analyzing the solvolysis, and expert insights into interpreting the complex outcomes.

Mechanistic Deep Dive: Controlling the Reaction Pathway

The outcome of the solvolysis of 9-oxabicyclo[6.1.0]non-2-yl derivatives is not trivial. It is dictated by a subtle balance between direct substitution pathways (SN1-like and SN2-like) and competing rearrangement pathways. Understanding these competing mechanisms is paramount for controlling the synthesis of the desired products.

Causality Behind Mechanistic Choices: The choice of reaction conditions (acidic vs. basic/neutral) is the primary lever for influencing the reaction mechanism. The protonation state of the epoxide oxygen dramatically alters the electronic nature of the substrate and, consequently, the site of nucleophilic attack.[7][8]

  • Acid-Catalyzed Solvolysis (SN1-like Character): Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group.[9] This lends significant SN1 character to the reaction, where a partial positive charge develops on the epoxide carbons. The nucleophile (solvent) will preferentially attack the more substituted carbon, which can better stabilize this charge.[7][9] This pathway also opens the door for carbocationic intermediates that can undergo rearrangement.

  • Base-Catalyzed or Neutral Solvolysis (SN2-like Character): In the absence of an acid catalyst, the epoxide ring is opened via a classic SN2 mechanism.[10] The nucleophile attacks one of the electrophilic epoxide carbons, driven by the relief of ring strain.[4] In this scenario, steric hindrance is the dominant factor, directing the nucleophile to attack the less substituted carbon atom.[7][10]

The Critical Role of Transannular Rearrangements: A defining feature of the solvolysis of this bicyclic system is the prevalence of transannular reactions. The proximity of atoms across the eight-membered ring allows for intramolecular migrations. For instance, the solvolysis of anti-brosylate 2b has been shown to yield a significant portion of product resulting from a transannular 6,2-hydride shift.[6] This occurs when a hydride ion from the C6 position migrates to a developing positive charge at the C2 position, leading to a rearranged carbocationic intermediate that is then trapped by the solvent.

The diagram below illustrates the key competing pathways in the solvolysis of a generic 9-oxabicyclo[6.1.0]non-2-yl derivative.

Solvolysis_Pathways Fig. 1: Competing Solvolysis Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Key Intermediates cluster_products Product Classes Start 9-Oxabicyclo[6.1.0]non-2-yl-X Acid Acidic (e.g., H3O+) Start->Acid Protonation Base Basic/Neutral (e.g., H2O, RO-) Start->Base Direct Attack Protonated_Epoxide Protonated Epoxide (SN1-like character) Acid->Protonated_Epoxide Direct_Sub_SN2 Direct Substitution (Attack at less substituted C) Base->Direct_Sub_SN2 SN2 Attack Rearranged_Ion Rearranged Cation (via Hydride Shift) Protonated_Epoxide->Rearranged_Ion Transannular 6,2-H Shift Direct_Sub_SN1 Direct Substitution (Attack at more substituted C) Protonated_Epoxide->Direct_Sub_SN1 Solvent Attack Rearranged_Product Rearranged Product Rearranged_Ion->Rearranged_Product Solvent Trapping

Caption: Competing mechanistic pathways in the solvolysis reaction.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, with clear checkpoints and analytical methods to ensure the reaction is proceeding as intended and that the products are well-characterized.

Protocol 1: Synthesis of a 9-Oxabicyclo[6.1.0]non-2-yl Precursor

This protocol outlines a general two-step synthesis for a p-bromobenzenesulfonate (brosylate) derivative, a common substrate for solvolysis studies.[6]

  • Epoxidation of Cyclooct-2-en-1-ol:

    • Dissolve cyclooct-2-en-1-ol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

    • Add sodium bicarbonate (NaHCO₃, 1.5 eq) to buffer the reaction.[11]

    • Cool the mixture to 0 °C in an ice bath.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 eq) portion-wise over 30 minutes, monitoring the internal temperature to keep it below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Validation Check: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting alkene is consumed.

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃).

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 9-oxabicyclo[6.1.0]nonan-2-ol.

  • Brosylation of the Alcohol:

    • Dissolve the crude alcohol (1.0 eq) in pyridine at 0 °C.

    • Slowly add p-bromobenzenesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 4-8 hours.

    • Validation Check: Monitor by TLC for the disappearance of the starting alcohol.

    • Pour the reaction mixture into ice-cold 1M HCl and extract with diethyl ether.

    • Wash the combined organic layers with saturated copper sulfate (CuSO₄) solution, water, and brine.

    • Dry over MgSO₄, filter, and concentrate. Purify the resulting brosylate by column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Hydrolysis (Solvolysis)

This protocol details the hydrolysis of the synthesized brosylate derivative.

  • Reaction Setup:

    • Prepare a buffered solvent system (e.g., 50:50 acetone/water buffered with NaHCO₃, 1.5 eq relative to the substrate).

    • Dissolve the 9-oxabicyclo[6.1.0]non-2-yl p-bromobenzenesulfonate substrate in the buffered solvent system in a sealed vessel.

    • Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) with vigorous stirring.

  • Reaction Monitoring:

    • Periodically withdraw small aliquots from the reaction mixture.

    • Quench the aliquot with water and extract with diethyl ether.

    • Analyze the organic extract by TLC or GC-MS to monitor the consumption of the starting material.[12]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the products with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting crude product mixture should be analyzed before attempting purification.

Protocol 3: Product Analysis Workflow

Characterizing the complex product mixture is the most critical phase. A multi-technique approach is essential.

  • Initial Assessment (GC-MS):

    • Analyze the crude product mixture using Gas Chromatography-Mass Spectrometry (GC-MS). This will provide the relative ratios of the different components in the mixture and their mass-to-charge ratios, aiding in preliminary identification.[13]

  • Purification (Chromatography):

    • Separate the major products using preparative column chromatography or High-Performance Liquid Chromatography (HPLC).[13] Careful selection of the mobile phase is crucial for resolving isomers.

  • Structural Elucidation (NMR):

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra for each purified product.

    • Expert Insight: Pay close attention to coupling constants and chemical shifts in the ¹H NMR spectrum to determine the stereochemistry of the products. The identification of rearranged skeletons often relies on detailed analysis of the entire spin system.[14]

The diagram below outlines the comprehensive experimental workflow.

Experimental_Workflow Fig. 2: Comprehensive Experimental Workflow cluster_synthesis Step 1: Synthesis cluster_reaction Step 2: Solvolysis cluster_analysis Step 3: Analysis cluster_output Final Output node_synthesis Epoxidation of Alkene Brosylation of Alcohol node_reaction Reaction Setup Monitoring (TLC/GC) Workup & Isolation node_synthesis:f1->node_reaction:f0 Substrate Ready node_analysis GC-MS of Crude Mixture Chromatographic Separation NMR for Structure Elucidation node_reaction:f2->node_analysis:f0 Crude Product node_output Identified Products & Ratios node_analysis:f2->node_output Structural Data

Caption: From synthesis to analysis workflow.

Data Presentation: Expected Product Distribution

The solvolysis of these derivatives is known to produce a complex mixture. The table below summarizes a representative product distribution from the hydrolysis of anti-9-oxabicyclo[6.1.0]non-2-yl p-bromobenzenesulfonate, based on literature findings.[6]

Product ClassRepresentative Structure(s)Typical Yield (%)Mechanistic Origin
Unrearranged Products Direct substitution alcohols~20-30%SN2 / SN1 at epoxide
Rearranged Products Alcohols from 6,2-hydride shift~29%Transannular Rearrangement
Other Rearranged Other bicyclic/monocyclic diols~20-30%Complex carbocation rearrangements
Elimination Products Unsaturated alcohols~10-15%E1 / E2 pathways

Troubleshooting and Expert Considerations

  • Controlling Selectivity: While challenging, influencing the product ratio is possible. Lower reaction temperatures and buffered, less polar solvents may favor direct SN2-type substitution over rearrangement. Conversely, strongly acidic conditions and polar protic solvents will likely increase the proportion of rearranged products.[15]

  • Product Instability: Some of the diol products may be sensitive to the workup conditions. Ensure any acidic or basic washes are performed quickly and at low temperatures.

  • Stereochemical Complexity: The starting material's stereochemistry (syn vs. anti) has a profound impact on the product distribution.[6][16] Ensure the stereochemistry of the starting material is unambiguously confirmed before commencing solvolysis studies.

Conclusion

The solvolysis of 9-oxabicyclo[6.1.0]non-2-yl derivatives is a mechanistically rich and synthetically powerful transformation. While the reactions often yield complex product mixtures, a thorough understanding of the underlying principles of epoxide ring-opening, neighboring group participation, and transannular rearrangements allows for a degree of rational control.[17][18][19] The protocols and analytical workflows provided herein offer a robust framework for researchers to explore these reactions, enabling the targeted synthesis of novel and complex molecular architectures for applications in drug discovery and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 9-Oxabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile epoxide in their synthetic endeavors. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reaction outcomes, ensuring high yield and purity.

Troubleshooting Guide: Addressing Low Yield and Impurities

The synthesis of this compound, typically achieved through the mono-epoxidation of cis,cis-1,5-cyclooctadiene, is a robust reaction. However, its efficiency can be compromised by several factors, leading to diminished yields and the formation of undesired byproducts. This section provides a systematic approach to identifying and resolving these common issues.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes?

Low yield is the most frequently encountered problem and can often be traced back to one of several key issues, primarily related to the stability of the epoxide product under the reaction conditions.

Potential Cause 1: Acid-Catalyzed Epoxide Ring-Opening

The most common culprit for low yields is the acid-catalyzed opening of the newly formed epoxide ring. The primary source of acid is the m-chlorobenzoic acid (m-CBA) byproduct generated from the epoxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA).[1][2] In an acidic environment, the epoxide oxygen can be protonated, making the electrophilic carbons susceptible to nucleophilic attack by any available nucleophile, including the m-CBA byproduct itself, residual water, or even through intramolecular rearrangement. This can lead to a mixture of diols and other bicyclic ether derivatives.[3]

Solution: Buffered Reaction Conditions

To mitigate acid-catalyzed decomposition, it is crucial to neutralize the m-CBA as it forms. This is best accomplished by performing the reaction in a buffered system.

  • Two-Phase System: A common and effective method is to use a biphasic solvent system, such as dichloromethane (DCM) and an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium bicarbonate (KHCO₃).[4] The m-CBA byproduct is extracted into the aqueous phase and neutralized, thus protecting the epoxide in the organic phase.

  • Non-nucleophilic Base: For particularly acid-sensitive substrates, a non-nucleophilic, sterically hindered base such as 2,6-di-tert-butylpyridine can be added directly to the organic phase to scavenge the acid.[4]

Experimental Protocol: Buffered Epoxidation of 1,5-Cyclooctadiene

  • Dissolve 1,5-cyclooctadiene (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate.

  • Cool the biphasic mixture to 0 °C in an ice bath.

  • Dissolve m-CPBA (1.0-1.1 eq.) in dichloromethane.

  • Add the m-CPBA solution dropwise to the vigorously stirred biphasic mixture over 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous work-up as detailed in the FAQ section.

Potential Cause 2: Over-epoxidation

Since the starting material, 1,5-cyclooctadiene, has two double bonds, over-epoxidation to form the diepoxide is a possible side reaction, especially if an excess of m-CPBA is used.

Solution: Stoichiometric Control

Carefully control the stoichiometry of the reaction. Use of a slight excess of the diene relative to m-CPBA can help to minimize the formation of the diepoxide. However, for most applications, using 1.0 to 1.1 equivalents of m-CPBA provides a good balance between conversion of the starting material and minimizing over-oxidation.

Potential Cause 3: Inefficient Work-up

Loss of product can occur during the work-up and purification steps. The product is volatile and can be lost if evaporation is carried out under high vacuum for extended periods.

Solution: Optimized Work-up and Purification

  • Quenching: After the reaction is complete, quench any remaining peroxy acid by washing the organic phase with a 10% solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) until a negative peroxide test is obtained (e.g., with KI-starch paper).[2]

  • Acid Removal: Thoroughly wash the organic phase with saturated sodium bicarbonate solution to remove all m-chlorobenzoic acid.

  • Purification: The product can be purified by vacuum distillation.[5] Given its boiling point of 195 °C at atmospheric pressure, distillation under reduced pressure is recommended to prevent thermal decomposition.[6]

Q2: I'm observing significant amounts of byproducts in my crude reaction mixture. How can I identify and prevent them?

The presence of byproducts is a clear indication of side reactions. The most common byproducts are the ring-opened diols and rearranged bicyclic ethers.

Byproduct Identification

Byproduct Formation Mechanism Prevention Strategy
cis/trans-Cyclooct-5-ene-1,2-diolAcid-catalyzed hydrolysis of the epoxide by water.Use anhydrous solvents and buffered conditions.
9-Oxabicyclo[3.3.1]nonane derivativesTransannular O-heterocyclization, often acid-catalyzed.[3][5]Strict adherence to buffered, non-acidic conditions.
9-Oxabicyclo[4.2.1]nonane derivativesTransannular O-heterocyclization, another product of acid-catalyzed rearrangement.[3]Maintain neutral pH throughout the reaction and work-up.
DiepoxycyclooctaneOver-epoxidation of the mono-epoxide.Control stoichiometry; use ≤ 1.1 equivalents of m-CPBA.

Troubleshooting Flowchart for Low Yield/Impurity Issues

G start Low Yield or Impurities Observed check_ph Check Reaction pH (e.g., with wet pH paper on an aliquot) start->check_ph acidic Is the reaction acidic? check_ph->acidic yes_acidic YES acidic->yes_acidic no_acidic NO acidic->no_acidic implement_buffer Implement Buffered Conditions (e.g., DCM/aq. NaHCO3) yes_acidic->implement_buffer check_stoich Check Stoichiometry no_acidic->check_stoich implement_buffer->check_stoich excess_mcpba Is m-CPBA in large excess? check_stoich->excess_mcpba yes_excess YES excess_mcpba->yes_excess no_excess NO excess_mcpba->no_excess adjust_stoich Adjust to 1.0-1.1 eq. m-CPBA yes_excess->adjust_stoich check_workup Review Work-up Procedure no_excess->check_workup adjust_stoich->check_workup incomplete_quench Incomplete quenching or acid removal? check_workup->incomplete_quench yes_workup YES incomplete_quench->yes_workup no_workup NO incomplete_quench->no_workup optimize_workup Optimize Work-up: - Use Na2SO3 quench - Thorough NaHCO3 washes yes_workup->optimize_workup distillation Consider Purification by Vacuum Distillation no_workup->distillation optimize_workup->distillation

Caption: Troubleshooting decision tree for low yield.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of epoxidation with m-CPBA?

The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction.[1] The π-bond of the alkene acts as a nucleophile, attacking the electrophilic peroxy oxygen, while simultaneously, the O-O bond of the peroxy acid cleaves, and the proton is transferred to the carbonyl oxygen of the m-CPBA. This occurs through a cyclic transition state, often referred to as the "butterfly" mechanism. Because it is a concerted, syn-addition, the stereochemistry of the starting alkene is retained in the epoxide product.[1]

References

Technical Support Center: Purification of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 9-Oxabicyclo[6.1.0]non-4-ene. It is designed to be a practical resource for troubleshooting common issues encountered during the purification process, ensuring the attainment of high-purity material essential for subsequent applications.

I. Overview of this compound and Purification Challenges

This compound, also known as 1,2-Epoxy-5-cyclooctene or 1,5-cyclooctadiene monoepoxide, is a versatile building block in organic synthesis.[1] Its strained epoxide ring and the presence of a double bond make it a valuable precursor for the synthesis of a variety of complex molecules. However, these same structural features also present challenges in its purification. The epoxide ring is susceptible to opening under acidic or nucleophilic conditions, and the compound can be prone to polymerization.

This guide will address the most common purification techniques, potential impurities, and provide structured troubleshooting advice to overcome these challenges.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are fractional distillation under reduced pressure and flash column chromatography. The choice between these methods depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: What are the major impurities I should expect?

A2: Impurities in crude this compound typically arise from the epoxidation of 1,5-cyclooctadiene. Common impurities include:

  • Unreacted 1,5-cyclooctadiene: The starting material for the epoxidation.

  • Byproducts from the oxidizing agent: For instance, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a significant byproduct.[2] If peracetic acid is used, acetic acid will be present.

  • cis-Cyclooct-5-en-1,2-diol: This diol is formed by the hydrolysis of the epoxide ring of this compound. This is a common issue if the reaction or workup conditions are not strictly anhydrous.

  • Over-oxidized products: In some cases, the remaining double bond in this compound can be epoxidized to form the diepoxide.

Q3: How can I assess the purity of my purified this compound?

A3: The purity of this compound can be reliably assessed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the presence of volatile impurities and the mass-to-charge ratio of the components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in this process.[3][4]

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of the epoxide functional group.

Q4: What are the recommended storage conditions for purified this compound?

A4: To prevent degradation, purified this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[5] It is recommended to store it in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis. For long-term storage, refrigeration is advised.[6]

III. Troubleshooting Guide: Purification of this compound

This section provides a structured approach to troubleshooting common problems encountered during the purification of this compound.

A. Issues During Fractional Distillation
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Product decomposition or polymerization in the distillation flask. The distillation temperature is too high, leading to thermal degradation or polymerization of the epoxide.Solution: Perform the distillation under reduced pressure. A reported boiling point for this compound is 76-78 °C at 15 mmHg. Lowering the pressure reduces the boiling point, thus minimizing thermal stress on the compound.
Poor separation of product from impurities. The distillation column has insufficient theoretical plates for the separation. The boiling points of the product and impurities are too close.Solution: Use a longer fractionating column or a column with a more efficient packing material (e.g., Vigreux or Raschig rings) to increase the number of theoretical plates. Ensure a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases.
"Bumping" or uneven boiling. Lack of boiling chips or an inefficient stirring mechanism.Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. This prevents superheating and sudden, violent boiling which can contaminate the distillate.
B. Issues During Flash Column Chromatography
Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Poor separation of the product from non-polar impurities (e.g., unreacted 1,5-cyclooctadiene). The eluent system is too polar.Solution: Decrease the polarity of the eluent. A good starting point for the elution of this compound is a mixture of petroleum ether and ethyl acetate in a 90:10 ratio. You can gradually decrease the proportion of ethyl acetate to improve the separation from less polar impurities.
Product streaks or "tails" on the column. The sample was loaded in a solvent that is too polar. The column is overloaded. The silica gel is too acidic, causing decomposition of the epoxide.Solution: Load the sample in a minimal amount of a non-polar solvent or adsorb it onto a small amount of silica gel before loading it onto the column. Ensure the amount of crude material is appropriate for the column size. If decomposition is suspected, the silica gel can be neutralized by pre-eluting the column with the eluent containing a small amount of a non-volatile base like triethylamine (0.1-1%).
Co-elution of the product with polar impurities (e.g., cis-cyclooct-5-en-1,2-diol). The eluent system is not polar enough to effectively separate the more polar diol from the epoxide.Solution: A gradient elution can be employed. Start with a non-polar eluent to first elute the less polar impurities and the product, then gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to wash out the more polar diol impurity.

IV. Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

Objective: To purify this compound from non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom flask.

  • Slowly apply vacuum to the system, aiming for a pressure of approximately 15 mmHg.

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Monitor the temperature at the distillation head. Collect any initial fractions that distill at a lower temperature, as these are likely to be more volatile impurities.

  • Collect the main fraction distilling at a constant temperature of 76-78 °C .

  • Once the main fraction has been collected, stop the heating and allow the system to cool before releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Petroleum ether

  • Ethyl acetate

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plate and chamber

  • UV lamp and/or staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel slurried in a non-polar solvent (e.g., petroleum ether).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a free-flowing powder.

  • Load the sample: Carefully add the prepared sample to the top of the silica gel bed.

  • Elute the column: Begin eluting the column with a mixture of petroleum ether/ethyl acetate (90:10) .

  • Collect fractions: Collect the eluent in fractions.

  • Monitor the separation: Monitor the separation by TLC. Spot the collected fractions on a TLC plate and develop it in the same eluent system. Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate, which will react with the double bond).

  • Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique for this compound.

PurificationWorkflow start Crude this compound check_impurities Analyze impurities by TLC/GC-MS start->check_impurities distillation Fractional Distillation (76-78 °C @ 15 mmHg) check_impurities->distillation Impurities have significantly different boiling points chromatography Flash Column Chromatography (Petroleum Ether/EtOAc) check_impurities->chromatography Impurities have similar boiling points but different polarities pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Decision workflow for purification of this compound.

VI. References

  • 9-Oxabicyclo[6.1.0]nonane | CAS#:286-62-4 | Chemsrc. (n.d.). Retrieved from --INVALID-LINK--

  • Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. (2008). ACG Publications. Retrieved from --INVALID-LINK--

  • This compound. PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • This compound - Optional[MS (GC)] - Spectrum. SpectraBase. (n.d.). Retrieved from --INVALID-LINK--

  • 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014). The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--

  • (PDF) Epoxidation of cyclooctene and 1,5-cyclooctadiene by sodium perborate oxidation. (n.d.). Retrieved from --INVALID-LINK--

  • Chemical composition, antioxidant and anticholinesterase potentials of essential oil of Rumex hastatus D. Don collected from the North West of Pakistan. (2016). PMC. Retrieved from --INVALID-LINK--

  • Bioorthogonal reactions of heterodienes: synthesis, reactivity and fluorogenic bioimaging applications. (2020). Retrieved from --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved from --INVALID-LINK--

  • This compound 95% | 637-90-1. Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

  • Study on the essential oil of aerial and sub-aerial parts of Cymbopogon flexuosus (Nees ex Steud) Wats. (n.d.). RJPN. Retrieved from --INVALID-LINK--

  • Organic & Biomolecular Chemistry. (2024). RSC Publishing. Retrieved from --INVALID-LINK--

  • In situ formation of peracetic acid in iron-catalyzed epoxidations by hydrogen peroxide in the presence of acetic acid. Experts@Minnesota. (n.d.). Retrieved from --INVALID-LINK--

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Mass Spectrometry Analysis: A Comparative Guide to 9-thiabicyclo... (n.d.). Retrieved from --INVALID-LINK--

  • Compositions and methods for delivering a substance to a biological target. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • 9-Oxabicyclo(6.1.0)nonan-4-one. PubChem. (n.d.). Retrieved from --INVALID-LINK--

  • High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. (2012). Harvard DASH. Retrieved from --INVALID-LINK--

  • Extension of shelf-life of Brassica oleracea using ethanol extracts of Citrus aurantifolia. (2024). GSC Online Press. Retrieved from --INVALID-LINK--

  • Continuous flow epoxidation of alkenes using a homogeneous manganese catalyst with peracetic acid. (2023). Queen's University Belfast. Retrieved from --INVALID-LINK--

  • 637-90-1 | this compound. ChemScene. (n.d.). Retrieved from --INVALID-LINK--

  • This compound | CAS 637-90-1. Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--

  • Nano-agglomerated capillary polymer monoliths for applications in micro- catalysis and separation science. (n.d.). Retrieved from --INVALID-LINK--

  • Product Class 3: Organometallic Complexes of Mercury. (n.d.). Retrieved from --INVALID-LINK--

  • Formation of Pd-nanoparticles within the pores of ring opening metathesis polymerization-derived polymeric monoliths. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3. (2022). NIH. Retrieved from --INVALID-LINK--

  • University of Southampton Research Repository ePrints Soton. (2012). Retrieved from --INVALID-LINK--

  • double-click azobenzenes in the development of light-responsive surfaces for biological applications. (n.d.). reposiTUm. Retrieved from --INVALID-LINK--

  • Phytochemical and Pharmacological Insights into Mentha asiatica Boriss.: A Promising Antimicrobial Plant. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

References

Technical Support Center: Reactions of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-oxabicyclo[6.1.0]non-4-ene, a versatile bifunctional molecule with unique reactivity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its reactions and troubleshoot common challenges. The inherent strain of the epoxide ring, coupled with the presence of a neighboring double bond, often leads to intricate reaction pathways and the formation of unexpected side products. Here, we provide in-depth, field-proven insights to help you achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound, also known as 1,5-cyclooctadiene monoepoxide[1].

Issue 1: Formation of Unexpected Rearranged Bicyclic Ethers

Question: I am attempting a simple acid-catalyzed hydrolysis of this compound to obtain the corresponding trans-diol. However, my product mixture is complex, and spectroscopic analysis suggests the formation of bicyclo[4.2.1]nonane and bicyclo[3.3.1]nonane derivatives. What is happening, and how can I prevent this?

Answer:

This is a classic challenge when working with this substrate. The formation of these rearranged bicyclic ethers is a direct consequence of the molecule's structure, where the double bond participates in the epoxide ring-opening. This phenomenon is known as transannular participation.

Causality:

Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. Instead of a direct attack by a weak nucleophile like water, the π-electrons from the neighboring double bond can attack the electrophilic carbon of the protonated epoxide in an intramolecular fashion. This leads to the formation of a carbocationic intermediate, which is then quenched by the nucleophile. The resulting product is a mixture of thermodynamically and kinetically favored bicyclic ethers.[2][3]

Visualizing the Mechanism:

G cluster_main Acid-Catalyzed Rearrangement Pathway start This compound protonated_epoxide Protonated Epoxide start->protonated_epoxide H+ carbocation Bicyclic Carbocation Intermediate protonated_epoxide->carbocation Transannular Participation product_mixture Mixture of: - Bicyclo[4.2.1]nonane ethers - Bicyclo[3.3.1]nonane ethers carbocation->product_mixture Nu- attack

Caption: Transannular participation leading to rearranged side products.

Troubleshooting Protocol:

  • Favor S_N2 Conditions: To minimize carbocation formation, you should employ reaction conditions that favor a direct S_N2-type backside attack on the epoxide. This means avoiding strongly acidic conditions.

  • Use Basic or Neutral Nucleophiles: Stronger, negatively charged nucleophiles under basic or neutral conditions are more likely to directly open the epoxide ring before rearrangement can occur.[4][5][6][7] For the synthesis of the trans-diol, consider base-catalyzed hydrolysis.

  • Lower Reaction Temperatures: Lowering the temperature can help favor the kinetically controlled direct ring-opening product over the thermodynamically favored rearranged products.

Recommended Protocol for Base-Catalyzed Hydrolysis:

StepProcedureRationale
1Dissolve this compound in a suitable solvent like THF or dioxane.Ensures homogeneity.
2Add an aqueous solution of a strong base (e.g., 1M NaOH or KOH).The hydroxide ion is a strong nucleophile that will attack the epoxide directly.[5][7]
3Stir the reaction at room temperature and monitor by TLC or GC-MS.Avoid heating, which can promote side reactions.
4Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent.Standard workup procedure.
5Purify the product by column chromatography.To isolate the desired trans-1,2-cyclooct-5-enediol.
Issue 2: Lack of Regioselectivity in Ring-Opening Reactions

Question: I am reacting this compound with a nucleophile and obtaining a mixture of two constitutional isomers. How can I control which carbon of the epoxide is attacked?

Answer:

The regioselectivity of the epoxide ring-opening is highly dependent on the reaction mechanism, which in turn is dictated by the reaction conditions (acidic vs. basic).

Causality:

  • Under Basic/Neutral Conditions (S_N2-like): A strong nucleophile will attack the less sterically hindered carbon of the epoxide.[4][5][6][8] For this compound, both carbons of the epoxide are secondary and have similar steric environments, which can still lead to mixtures. However, subtle electronic or conformational effects might slightly favor one position.

  • Under Acidic Conditions (S_N1-like): After protonation of the epoxide, the positive charge is better stabilized at the carbon that can form a more stable carbocation. The nucleophile will then attack this more electrophilic carbon.[4][7] In the case of this substrate, the participation of the double bond can lead to a delocalized carbocation, resulting in a mixture of rearranged products as discussed in Issue 1.

Visualizing Regioselectivity:

G cluster_basic Basic/Neutral Conditions (SN2-like) cluster_acidic Acidic Conditions (SN1-like) start_basic This compound attack_less_hindered Nucleophilic attack at less sterically hindered carbon start_basic->attack_less_hindered Strong Nu- product_basic Major product from less hindered attack attack_less_hindered->product_basic start_acidic Protonated Epoxide attack_more_stable Nucleophilic attack at carbon best able to stabilize + charge start_acidic->attack_more_stable Weak Nu- product_acidic Major product from more stable carbocation-like TS attack_more_stable->product_acidic

Caption: Regioselectivity in epoxide ring-opening reactions.

Troubleshooting Protocol:

  • Use Bulky Nucleophiles: To enhance regioselectivity under S_N2 conditions, a bulkier nucleophile might show a greater preference for the sterically more accessible carbon.

  • Directed Ring-Opening: If applicable, consider substrates with directing groups that can favor nucleophilic attack at a specific position.

  • Enzymatic Reactions: For highly specific transformations, enzymatic resolution or ring-opening can provide excellent regioselectivity and stereoselectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical side products in halofluorination reactions with this compound?

A1: In halofluorination reactions, for example using N-bromosuccinimide (NBS) and a fluoride source like triethylamine trihydrofluoride, transannular oxygen participation is a common side reaction pathway.[3][9] This leads to the formation of rearranged bicyclic products such as endo,endo-2-halo-6-fluoro-9-oxabicyclo[3.3.1]nonane and endo,endo-2-halo-5-fluoro-9-oxabicyclo[4.2.1]nonane, rather than the simple vicinal halofluoroalcohol.[3]

Q2: Can I perform a ring-opening metathesis polymerization (ROMP) on this monomer without affecting the epoxide?

A2: Yes, it is possible to selectively polymerize the double bond via ROMP while leaving the epoxide intact. This has been demonstrated using second-generation Grubbs catalysts.[10][11] The key is to use a catalyst that is tolerant to the epoxide functionality. This allows for the synthesis of polymers with pendant epoxide groups that can be used for further post-polymerization modification.[11]

Q3: My reaction with this compound is producing a significant amount of polymer-like material. What could be the cause?

A3: Polymerization is a known side reaction, especially under strongly acidic conditions. The carbocation intermediates formed during acid-catalyzed ring-opening can be attacked by another molecule of the epoxide, initiating a cationic polymerization cascade. To avoid this, use milder acidic conditions, lower temperatures, or switch to a base-catalyzed protocol if your desired transformation allows for it.

Q4: How can I synthesize the starting material, this compound?

A4: It is typically synthesized by the mono-epoxidation of 1,5-cyclooctadiene. Common epoxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction needs to be carefully controlled to avoid over-oxidation to the diepoxide.

References

Technical Support Center: Improving Selectivity in Catalytic Reactions of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving 9-Oxabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high selectivity with this versatile substrate. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed on this compound?

A1: this compound is a strained bicyclic epoxide that serves as a precursor for a variety of valuable molecular scaffolds. The most prevalent catalytic transformations include:

  • Epoxide Ring-Opening Reactions: This is the most common reaction class, where a nucleophile attacks one of the epoxide carbons, leading to the formation of functionalized cyclooctene derivatives. These can be catalyzed by acids, bases, or metal catalysts.

  • Transannular Cyclizations: The proximity of the alkene and epoxide functionalities allows for intramolecular reactions, often triggered by an initial electrophilic activation of the alkene, leading to the formation of bicyclo[3.3.1] or [4.2.1] systems.[1][2]

  • Isomerization Reactions: The epoxide can be isomerized to corresponding allylic alcohols or ketones under specific catalytic conditions.

  • Polymerization: Ring-opening metathesis polymerization (ROMP) can be initiated from the alkene moiety to produce functionalized polymers.[3][4]

Q2: What are the primary challenges in achieving selectivity in reactions with this compound?

A2: The key challenges in catalytic reactions with this substrate revolve around controlling:

  • Regioselectivity: In epoxide ring-opening, the nucleophile can attack either of the two epoxide carbons. The choice of catalyst and reaction conditions determines which site is preferentially attacked.

  • Diastereoselectivity: The formation of new stereocenters during the reaction can lead to multiple diastereomers. Controlling the facial selectivity of the nucleophilic attack or the geometry of any intermediates is crucial.

  • Enantioselectivity: For racemic this compound, achieving high enantiomeric excess (e.e.) in the product requires the use of chiral catalysts or resolving agents. This can be particularly challenging due to the conformational flexibility of the eight-membered ring.

Troubleshooting Guide: Ring-Opening Reactions

Issue 1: Poor Regioselectivity in Nucleophilic Ring-Opening

Q: My reaction is producing a mixture of regioisomers during the nucleophilic ring-opening of the epoxide. How can I favor the formation of a single regioisomer?

A: Achieving high regioselectivity in the ring-opening of this compound is a common challenge. The outcome is highly dependent on the reaction mechanism, which is dictated by the catalyst and reaction conditions.

Causality:

  • SN2-type mechanism: Under basic or neutral conditions, with a strong, unhindered nucleophile, the reaction typically proceeds via an SN2 pathway. The nucleophile will attack the less sterically hindered epoxide carbon.

  • SN1-type mechanism: Under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds through a carbocation-like transition state. The nucleophile will then attack the more substituted carbon, which can better stabilize the positive charge.

Troubleshooting Workflow:

start Start: Poor Regioselectivity sn2_path Favor SN2 Pathway (Attack at less substituted carbon) start->sn2_path  Targeting less hindered attack sn1_path Favor SN1 Pathway (Attack at more substituted carbon) start->sn1_path  Targeting more stable carbocation base_conditions Use Basic or Neutral Conditions sn2_path->base_conditions acid_conditions Use Acidic Conditions sn1_path->acid_conditions strong_nu Employ Strong, Non-bulky Nucleophile base_conditions->strong_nu lewis_acid Use Lewis or Brønsted Acid Catalyst acid_conditions->lewis_acid solvent_polar_aprotic Solvent: Polar Aprotic (e.g., THF, DMF) strong_nu->solvent_polar_aprotic solvent_polar_protic Solvent: Polar Protic (e.g., alcohols) lewis_acid->solvent_polar_protic end_sn2 Desired Regioisomer (SN2) solvent_polar_aprotic->end_sn2 end_sn1 Desired Regioisomer (SN1) solvent_polar_protic->end_sn1

Caption: Decision workflow for improving regioselectivity.

Detailed Protocols & Explanations:

  • To favor SN2 (attack at the less hindered carbon):

    • Catalyst/Reagent Choice: Avoid acidic catalysts. Use stoichiometric amounts of a strong nucleophile (e.g., NaN3, NaCN) or a catalytic amount of a strong, non-nucleophilic base (e.g., DBU) to deprotonate a weaker nucleophile.

    • Solvent Selection: Employ polar aprotic solvents like THF, DMF, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its nucleophilicity.

    • Temperature: Lower temperatures generally favor the kinetic product, which is often the SN2 product.

  • To favor SN1 (attack at the more substituted carbon):

    • Catalyst Choice: Use a Brønsted acid (e.g., H2SO4, PTSA) or a Lewis acid (e.g., ZnCl2, BF3·OEt2). The choice of acid can influence the outcome; for instance, using 70% hydrogen fluoride/pyridine can lead to transannular cyclization products instead of simple ring-opening.[2]

    • Solvent Selection: Polar protic solvents like water or alcohols can stabilize the developing carbocation-like intermediate, favoring the SN1 pathway.

    • Nucleophile: A weaker nucleophile is preferred as it will be less competitive with the solvent and will wait for the formation of the carbocationic intermediate.

Issue 2: Low Diastereoselectivity

Q: My reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity is primarily governed by the steric environment of the substrate and the catalyst. The flexible eight-membered ring of this compound can adopt multiple conformations, complicating stereocontrol.

Causality:

  • Conformational Control: The incoming nucleophile will attack from the least sterically hindered face of the epoxide. The conformation of the cyclooctene ring at the moment of reaction is critical.

  • Catalyst-Substrate Complex: In catalyzed reactions, the catalyst can form a complex with the substrate, creating a chiral pocket that directs the approach of the nucleophile.

Troubleshooting Strategies:

StrategyRationaleExample
Ligand Modification Bulky ligands on a metal catalyst can create a more defined steric environment, blocking one face of the substrate.In copper-catalyzed reactions, using bulky phosphine or N-heterocyclic carbene (NHC) ligands can significantly enhance diastereoselectivity.
Solvent Effects The solvent can influence the conformational equilibrium of the substrate and the transition state.Non-coordinating solvents may allow for a more ordered transition state, while coordinating solvents can compete for the catalyst's active site.
Temperature Optimization Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy.Running the reaction at 0 °C or -20 °C instead of room temperature can sometimes dramatically improve the diastereomeric ratio (d.r.).
Choice of Nucleophile A bulkier nucleophile will be more sensitive to the steric environment of the substrate, potentially leading to higher diastereoselectivity.Using t-BuOK as a base with a nucleophile is an example of employing a bulky reagent to influence selectivity.

Troubleshooting Guide: Enantioselective Reactions

Issue 3: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

Q: I am attempting an enantioselective reaction, but the enantiomeric excess of my product is low. What factors should I investigate?

A: Low enantiomeric excess is a common hurdle in the development of asymmetric catalytic reactions for this substrate. The solution often lies in a systematic optimization of the catalyst system and reaction parameters.

Causality:

  • Catalyst-Substrate Mismatch: The chiral catalyst may not be effectively differentiating between the two enantiomers of the racemic starting material or the two faces of a prochiral intermediate.

  • Background Reaction: A non-catalyzed, non-selective reaction may be competing with the desired enantioselective catalytic cycle, leading to a racemic background product.

  • Catalyst Deactivation or Modification: The active chiral catalyst may be deactivating over the course of the reaction or undergoing a change that reduces its enantioselectivity.

Optimization Workflow for Enantioselectivity:

start Start: Low e.e. ligand_screening Screen Chiral Ligands start->ligand_screening catalyst_metal Vary Metal Precursor ligand_screening->catalyst_metal Different ligand classes solvent_screening Screen Solvents catalyst_metal->solvent_screening e.g., Cu(I) vs. Cu(II) temp_screening Optimize Temperature solvent_screening->temp_screening Polar vs. Non-polar concentration Adjust Concentration temp_screening->concentration Usually lower is better additives Investigate Additives concentration->additives e.g., co-catalysts, bases result Improved e.e. additives->result

Caption: Workflow for optimizing enantiomeric excess.

Detailed Protocols & Explanations:

  • Systematic Ligand Screening:

    • Rationale: The chiral ligand is the primary source of stereochemical information. Its structure dictates the three-dimensional environment of the catalytic active site.

    • Protocol: Prepare a library of chiral ligands with systematic variations (e.g., different backbones like BINOL, Salen, Josiphos; and varying steric and electronic properties of substituents). Screen these ligands under standard conditions to identify promising candidates.

  • Solvent and Temperature Optimization:

    • Rationale: The solvent can influence the solubility of the catalyst and substrate, the stability of intermediates, and the overall rate of the reaction. Temperature affects the rates of both the desired and undesired reactions.

    • Protocol: For a promising ligand, screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, Et2O). For each solvent, run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature). In lipase-catalyzed resolutions, temperature can surprisingly lead to a maximum in enantioselectivity at a specific point.[1]

  • Kinetic Resolution via Lipase Catalysis:

    • Rationale: Lipases are enzymes that can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic mixture, allowing for the separation of the two.

    • Protocol for Lipase-Catalyzed Acetylation:

      • Dissolve racemic this compound derived diol in a suitable organic solvent (e.g., toluene).

      • Add an acyl donor (e.g., vinyl acetate).

      • Add an immobilized lipase (e.g., Candida antarctica lipase B, CaLB).

      • Stir the reaction at a controlled temperature (e.g., 35-50 °C) and monitor the conversion and e.e. of the remaining diol and the formed monoacetate by chiral GC or HPLC.[5]

References

Technical Support Center: Scale-Up Production of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 9-Oxabicyclo[6.1.0]non-4-ene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this versatile epoxide intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process safety management.

Introduction to the Synthesis of this compound

This compound, also known as 1,5-cyclooctadiene monoepoxide, is a valuable building block in organic synthesis.[1] Its strained epoxide ring and the presence of a double bond make it a highly reactive intermediate for a variety of chemical transformations.[1] The most common route to its synthesis is the epoxidation of 1,5-cyclooctadiene. While this reaction is straightforward on a lab scale, scaling up production presents significant challenges, particularly concerning reaction exothermicity, byproduct formation, and product purification.

This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your synthetic protocols for safety, efficiency, and scalability.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up production of this compound.

Issue 1: Uncontrolled Exothermic Reaction and Thermal Runaway

Question: My reaction temperature is increasing rapidly and uncontrollably after the addition of the oxidizing agent. What is happening, and what should I do?

Answer:

You are likely experiencing a thermal runaway, a dangerous situation where the rate of heat generation from the exothermic epoxidation reaction exceeds the rate of heat removal.[2][3][4][5] This can lead to a rapid increase in temperature and pressure, potentially causing the reactor to fail and releasing hazardous materials.[6]

Immediate Corrective Actions:

  • Stop Reagent Addition: Immediately cease the addition of the oxidizing agent (e.g., hydrogen peroxide, peroxy acid).[6]

  • Maximize Cooling: Ensure your cooling system is operating at full capacity. If using an ice bath, add more ice and salt to lower the temperature.[6]

  • Increase Agitation: Vigorous stirring improves heat transfer to the cooling surface, helping to dissipate heat more effectively.[6]

  • Prepare for Quenching: Have a pre-determined quenching agent ready to add to the reactor to stop the reaction. The choice of quenching agent will depend on your specific chemistry.

  • Alert Personnel: Inform all personnel in the vicinity of the situation.

Root Cause Analysis and Prevention:

  • Inadequate Cooling: The cooling capacity of your reactor may be insufficient for the scale of the reaction.

  • Rapid Reagent Addition: Adding the oxidizing agent too quickly can lead to an accumulation of unreacted reagents and a sudden release of heat.[6]

  • Insufficient Heat Transfer: Poor mixing or a low surface-area-to-volume ratio in a large reactor can hinder heat dissipation.

Preventative Measures for Scale-Up:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the reaction's heat flow, adiabatic temperature rise, and time-to-maximum rate (TMRad).[2][3][4][5] This data is crucial for designing a safe process.

  • Controlled Dosing: Implement a slow, controlled addition of the oxidizing agent. A continuous-flow setup can be a safer alternative to a batch process for managing exotherms.[7]

  • Process Safety Management (PSM): Establish a robust PSM system that includes hazard identification, risk assessment, and the implementation of safety instrumented systems (SIS) and emergency relief systems.[4][5]

Issue 2: Low Yield and Formation of Diol Byproduct

Question: My final product yield is low, and I'm observing a significant amount of a more polar byproduct, which I suspect is the diol. What causes this, and how can I minimize its formation?

Answer:

The formation of cyclooct-5-ene-1,2-diol is a common side reaction caused by the acid- or base-catalyzed ring-opening of the epoxide by water present in the reaction mixture.[1] Epoxides are susceptible to hydrolysis, and this issue is often exacerbated during aqueous work-up or if the reaction conditions are not sufficiently anhydrous.

Root Cause Analysis and Prevention:

  • Presence of Water: Water can be introduced from wet solvents, reagents, or the atmosphere. Some oxidizing agents, like aqueous hydrogen peroxide, inherently introduce water.

  • Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the hydrolysis of the epoxide. For example, if using a peroxy acid, the corresponding carboxylic acid byproduct can lower the pH.

Preventative Measures:

  • Anhydrous Conditions: Use dry solvents and reagents. If using aqueous hydrogen peroxide, consider strategies to minimize the impact of water, such as phase-transfer catalysis.

  • pH Control: Buffer the reaction mixture to maintain a neutral pH. For instance, adding a mild base like sodium bicarbonate can neutralize acidic byproducts.

  • Modified Work-up: During the work-up, avoid strongly acidic or basic conditions. Use a buffered aqueous solution for washing and minimize contact time between the organic and aqueous layers.

Issue 3: Formation of Over-Oxidized (Diepoxide) and Rearrangement Byproducts

Question: Besides the desired monoepoxide, I am also isolating the diepoxide and other unexpected isomers. How can I improve the selectivity of my reaction?

Answer:

The formation of 1,2,5,6-diepoxycyclooctane occurs when both double bonds of the starting material, 1,5-cyclooctadiene, are epoxidized. Rearrangement products, such as bicyclo[3.3.1] and bicyclo[4.2.1] ethers, can form via transannular reactions, especially in the presence of certain electrophiles.[8]

Root Cause Analysis and Prevention:

  • Stoichiometry of Oxidizing Agent: Using an excess of the oxidizing agent will favor the formation of the diepoxide.

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can increase the likelihood of over-oxidation and rearrangement.

  • Choice of Reagents: Certain reagents, like N-bromosuccinimide, are known to promote intramolecular ring-opening and rearrangement.[8]

Preventative Measures:

  • Precise Stoichiometry: Carefully control the stoichiometry of the oxidizing agent. Use a slight excess of 1,5-cyclooctadiene to ensure the complete consumption of the oxidant.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

  • Optimized Reaction Conditions: Run the reaction at the lowest practical temperature to improve selectivity.

Issue 4: Difficulties with Large-Scale Purification

Question: Column chromatography was effective in the lab, but it's not practical for the multi-kilogram scale I'm working with. What are some alternative purification methods?

Answer:

Scaling up purification is a common challenge. While column chromatography is a powerful tool for small-scale purification, it becomes expensive, time-consuming, and generates significant solvent waste at an industrial scale.

Alternative Purification Strategies:

  • Distillation: this compound is a liquid with a reported boiling point of 195 °C.[9] Vacuum distillation is a viable option for large-scale purification, especially for removing less volatile impurities.

  • Recrystallization: If the desired product is a solid at low temperatures or can be derivatized to a crystalline solid, recrystallization is an excellent and scalable purification technique.

  • Liquid-Liquid Extraction: A well-designed liquid-liquid extraction procedure can be used to remove water-soluble impurities and byproducts.

  • Chemical Treatment: For removing specific impurities, a chemical treatment followed by a simple filtration or extraction can be effective. For example, a US patent describes the use of compounds with NH2 groups to remove carbonyl impurities from epoxides, followed by distillation.[10]

  • Modified Adsorbents: If chromatography is necessary, consider using modified silica gels. For acid-sensitive epoxides, silica gel treated with sodium bicarbonate can prevent decomposition on the stationary phase.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take when scaling up the epoxidation of 1,5-cyclooctadiene?

A1: The primary safety concern is the management of the highly exothermic reaction.[2][3][4][5][12] Key precautions include:

  • Conducting a thorough process safety review before scale-up.
  • Using reaction calorimetry to understand the thermal hazards.[2][3][4][5]
  • Ensuring adequate cooling capacity and emergency cooling systems are in place.
  • Implementing a slow and controlled addition of the oxidizing agent.
  • Having a well-defined emergency shutdown procedure, including a quenching plan.
  • Providing adequate pressure relief for the reactor.[4]
  • Using appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and blast shields.

Q2: Which oxidizing agent is best for the scale-up synthesis of this compound?

A2: The "best" oxidizing agent depends on a balance of factors including cost, safety, efficiency, and waste streams.

  • Peroxy Acids (e.g., m-CPBA): Highly effective but can be expensive and pose a detonation hazard, especially in concentrated form. The carboxylic acid byproduct can also lead to epoxide ring-opening.
  • Hydrogen Peroxide with a Catalyst: A greener and more atom-economical option. However, these reactions can be highly exothermic and may require careful control of temperature and pH.[13] The use of phase-transfer catalysts can be beneficial.
  • Sodium Perborate: An inexpensive and relatively safe solid oxidant, often used in acetic acid.[2]

For industrial applications, catalytic systems using hydrogen peroxide are often preferred due to their lower cost and reduced waste.

Q3: How can I effectively monitor the progress of the reaction on a large scale?

A3: Real-time reaction monitoring is crucial for process control and safety.

  • In-situ Probes: Techniques like in-situ IR or Raman spectroscopy can provide real-time data on the concentration of reactants and products.[14][15]
  • At-line Analysis: Automated sampling systems coupled with rapid analytical techniques like GC or HPLC can provide frequent updates on the reaction progress.
  • Temperature and Pressure Monitoring: Closely monitoring the reactor temperature and pressure can indicate the reaction rate and detect any deviations from the expected profile.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[16] It is incompatible with acids, bases, strong oxidizing agents, and moisture.[4]

Part 3: Data and Experimental Protocols

Table 1: Comparison of Common Epoxidation Conditions
Oxidizing AgentTypical SolventTemperature (°C)Key AdvantagesKey Challenges
m-CPBADichloromethane, Chloroform0 - 25High efficiency, predictableCost, potential for explosion, acidic byproduct
Hydrogen Peroxide / Formic AcidIn situ40 - 60Inexpensive reagents, high reactivityHighly exothermic, risk of runaway, diol formation
Hydrogen Peroxide / Acetic AcidAcetic Acid25 - 50Safer than formic acid, good yieldsSlower than formic acid, acidic conditions
Sodium PerborateAcetic AcidRoom TemperatureInexpensive, stable solid oxidantModerate yields, requires acidic solvent
Catalytic Mn(II) / H₂O₂Acetonitrile/Water25Catalytic, greener oxidantRequires careful control of conditions
Protocol 1: General Procedure for Epoxidation with Controlled Addition

This protocol provides a general framework for the epoxidation of 1,5-cyclooctadiene with considerations for scale-up.

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel or pump for controlled reagent delivery. Ensure the reactor is clean, dry, and purged with an inert gas.

  • Charge Reactants: Charge the reactor with 1,5-cyclooctadiene and the chosen solvent. Begin agitation and cool the reactor to the desired starting temperature (e.g., 0-5 °C).

  • Prepare Oxidant Solution: In a separate vessel, prepare a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane or aqueous hydrogen peroxide).

  • Controlled Addition: Slowly add the oxidant solution to the stirred reactor over a period of 2-4 hours, carefully monitoring the internal temperature. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).

  • Reaction Monitoring: Monitor the reaction progress by periodically taking samples for analysis (e.g., GC or TLC).

  • Quenching: Once the reaction is complete, cool the mixture and quench any remaining oxidant. For peroxy acids, a solution of sodium sulfite or sodium thiosulfate is commonly used.

  • Work-up: Wash the reaction mixture with a dilute basic solution (e.g., 5% sodium bicarbonate) to remove acidic byproducts, followed by a water wash.

  • Isolation: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation.

Part 4: Visualizations

Diagram 1: Key Challenges in Scale-Up Production

ScaleUpChallenges cluster_synthesis Synthesis & Reaction Control cluster_downstream Downstream Processing cluster_safety Process Safety Exotherm Exothermic Reaction Runaway Thermal Runaway Risk Exotherm->Runaway can lead to Byproducts Byproduct Formation (Diol, Diepoxide) Purification Purification at Scale (Distillation vs. Chromatography) Byproducts->Purification complicates Selectivity Selectivity Control Selectivity->Byproducts impacts Waste Waste Management Purification->Waste generates Stability Product Stability (Handling & Storage) Runaway->Stability affects

Caption: Interconnected challenges in the scale-up synthesis of this compound.

Diagram 2: Workflow for Safe Scale-Up

SafeScaleUpWorkflow Lab Lab-Scale Synthesis (Proof of Concept) Calorimetry Reaction Calorimetry (Thermal Hazard Assessment) Lab->Calorimetry 1. Assess Hazards Pilot Pilot-Scale Run (Process Optimization) Calorimetry->Pilot 2. Design Safe Process Production Full-Scale Production Pilot->Production 3. Implement at Scale PSM Process Safety Management (Continuous Improvement) Production->PSM 4. Monitor & Review PSM->Pilot Feedback Loop

References

stability and storage conditions for 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Oxabicyclo[6.1.0]non-4-ene

Welcome to the technical support guide for this compound (CAS 637-90-1), also commonly known as 1,5-cyclooctadiene monoepoxide. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guidance and frequently asked questions regarding the stability and storage of this versatile synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material and the success of your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in experimental settings. We delve into the root causes of these problems and provide actionable solutions.

Scenario 1: Inconsistent Reaction Yields or Unexpected Byproducts

Question: I am performing a nucleophilic ring-opening reaction with this compound, but my yields are inconsistent, and I am observing unexpected byproducts. What could be the cause?

Answer:

This is a common issue that often points to the degradation of the starting material, either prior to or during the reaction. The epoxide ring in this compound is highly strained and, consequently, susceptible to premature ring-opening, especially in the presence of certain impurities.[1]

Troubleshooting Steps & Explanations:

  • Verify Solvent Purity:

    • Protocol: Ensure your solvents are anhydrous and free from acidic or basic contaminants. It is recommended to use freshly distilled or purchased anhydrous solvents.

    • Causality: Trace amounts of water can act as a nucleophile, leading to the formation of diol byproducts. Acidic impurities are particularly problematic as they can catalyze the ring-opening of the epoxide, leading to a complex mixture of products.[2][3]

  • Assess Reagent Compatibility:

    • Protocol: Scrutinize all reagents for acidic or basic properties that are not part of the intended reaction mechanism. For instance, if using an amine nucleophile, consider if its salt form (e.g., a hydrochloride salt) is inadvertently introducing acid.

    • Causality: The epoxide is sensitive to both acids and bases, which can catalyze its decomposition or polymerization.[2][3] Unintended acidic or basic conditions can lead to non-selective reactions and the formation of undesired isomers or polymers.

  • Control Reaction Temperature:

    • Protocol: Run your reaction at the lowest effective temperature. If the reaction is exothermic, ensure efficient heat dissipation with an ice bath or other cooling methods.

    • Causality: this compound has limited thermal stability.[4] Elevated temperatures can promote side reactions and decomposition.

  • Evaluate Material Integrity:

    • Protocol: Before use, check the physical appearance of the compound. It should be a colorless to white solid.[2][5] If it appears discolored (e.g., yellow or brown) or has a different consistency, it may have degraded. Consider running a purity check via GC-MS or NMR spectroscopy.

    • Causality: Improper storage can lead to slow degradation over time. Using compromised material will inevitably result in poor and unpredictable reaction outcomes.

Scenario 2: Suspected Sample Degradation During Storage

Question: I have stored this compound in the refrigerator for several months. How can I be sure of its integrity before using it in a critical synthesis step?

Answer:

Long-term storage, even under recommended conditions, can sometimes lead to a gradual loss of purity. Verifying the compound's integrity is a crucial step for reproducible results.

Verification Workflow:

  • Visual Inspection: As a first pass, visually inspect the material for any changes in color or form.[5]

  • Melting Point Analysis:

    • Protocol: Determine the melting point of your sample. The literature value is in the range of 53-56 °C.

    • Causality: A broad or depressed melting point is a classic indicator of impurity.

  • Spectroscopic Confirmation:

    • Protocol: Acquire a ¹H NMR spectrum of the sample. Compare it against a reference spectrum to ensure all characteristic peaks are present and there are no significant impurity peaks.

    • Causality: NMR is a highly sensitive method for detecting structural changes or the presence of degradation products, such as the corresponding diol, which would show characteristic -OH and CH-OH protons.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and storage of this compound.

Question 1: What are the optimal storage conditions for this compound?

Answer:

To maintain its stability and purity, this compound should be stored with the following considerations:

Parameter Recommended Condition Reasoning
Temperature Refrigerate at 2-8°C (36-46°F).[5]Minimizes potential thermal degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[6]Prevents oxidation and reaction with atmospheric moisture.
Container Use a tightly sealed, airtight container.Protects from moisture and air exposure.[2][3]
Light Protect from light.Some organic molecules, particularly strained rings, can be light-sensitive.[7]
Location Store in a cool, dry, and well-ventilated area away from incompatible substances.[2][8]Ensures general lab safety and prevents accidental contact with reactive materials.

Question 2: What substances are incompatible with this compound?

Answer:

You should avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Acids and Bases: Catalyze the ring-opening of the epoxide, leading to polymerization or the formation of other products.[2][3]

  • Moisture/Water: Reacts with the epoxide to form 1,2-diol derivatives.[2][3]

  • Sources of Ignition: The compound is a flammable solid.[2]

Question 3: Is this compound sensitive to air?

Answer:

Yes, it is sensitive to moisture in the air.[2][3] Prolonged exposure to the atmosphere can lead to hydrolysis of the epoxide. Therefore, it is crucial to handle the compound quickly, preferably under an inert atmosphere, and to ensure the container is tightly sealed after use.

Question 4: What are the signs of decomposition?

Answer:

Decomposition may be indicated by:

  • A change in physical appearance from a colorless/white solid to a discolored (yellowish) or syrupy substance.

  • A significant deviation in its melting point from the expected 53-56 °C range.

  • The appearance of new peaks in its NMR or GC-MS spectrum, indicative of byproducts.

Visualizing Degradation: Acid-Catalyzed Ring Opening

The epoxide ring of this compound is susceptible to ring-opening under acidic conditions. This is a primary pathway for degradation if the compound is exposed to acidic impurities. The diagram below illustrates this process, where a proton (H⁺) catalyzes the opening of the ring, which is then attacked by a nucleophile (Nu⁻), which could be water or another species present in the reaction mixture.

AcidCatalyzedOpening cluster_start Initial State cluster_intermediate Protonation & Intermediate Formation cluster_final Ring Opening & Product Formation A This compound B Protonated Epoxide (Activated Intermediate) A->B Protonation H_plus H⁺ (Acidic Impurity) C Ring-Opened Product (e.g., trans-diol) B->C Nucleophilic Attack Nu Nu⁻ (Nucleophile, e.g., H₂O)

Caption: Acid-catalyzed degradation pathway of this compound.

References

preventing unwanted polymerization of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 9-Oxabicyclo[6.1.0]non-4-ene

Welcome to the technical support guide for this compound (also known as 1,2-Epoxy-5-cyclooctene). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling and storage of this reactive epoxide monomer. Unwanted polymerization can compromise experimental integrity, leading to failed reactions and loss of valuable materials. This guide provides in-depth troubleshooting advice and preventative protocols to ensure the stability and purity of your monomer.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound.

Q1: My freshly opened bottle of this compound appears more viscous than expected, or has even solidified. What is the cause?

A: This is a classic sign of premature, unwanted polymerization or oligomerization. The epoxide ring in this compound is highly strained and susceptible to ring-opening, which initiates polymerization.[1][2] This process can be triggered by exposure to trace amounts of contaminants such as moisture, acids, or bases, which may be present in the atmosphere or on labware.[3] Elevated temperatures during shipping or storage can also accelerate this process.[4]

Q2: Can I still use the monomer if it has become slightly viscous?

A: We strongly advise against it. Increased viscosity indicates the presence of oligomers and polymers, which will alter the stoichiometry of your reaction and can interfere with the desired chemical transformation. Using compromised material will lead to irreproducible results and potential failure of your experiment. The material should be repurified or safely discarded according to your institution's guidelines.[3]

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A: Proper storage is the most critical factor in preventing unwanted polymerization. The monomer should be stored under an inert atmosphere (nitrogen or argon) to prevent exposure to air and moisture.[5] Refrigeration is highly recommended.[3][6] A summary of ideal conditions is provided in the table below.

Q4: Does this compound contain an inhibitor? Do I need to remove it before my reaction?

A: Unlike some vinyl monomers such as styrene, this compound is typically supplied without a polymerization inhibitor.[4][7] Its stability relies entirely on stringent storage and handling conditions. Therefore, no inhibitor removal step is necessary, but this places greater emphasis on preventing exposure to polymerization initiators.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to monomer stability.

Issue 1: Rapid Polymerization Upon Addition to Reaction Mixture

  • Symptom: The reaction mixture becomes viscous, generates an unexpected exotherm, or solidifies shortly after the monomer is added.

  • Root Cause Analysis: This indicates the presence of a potent polymerization initiator within your reaction setup. The primary mechanism for unwanted polymerization of epoxides is often a cationic or anionic ring-opening process.[8][9]

    • Cationic Polymerization: Initiated by trace acids (e.g., residual acid on glassware, acidic packing material in a chromatography column, or Lewis acidic reagents). Protons or Lewis acids can coordinate to the epoxide oxygen, activating the ring for nucleophilic attack by another monomer unit.

    • Anionic Polymerization: Initiated by strong bases or nucleophiles (e.g., residual base on glassware, certain organometallic reagents). An alkoxide or other strong nucleophile can directly attack one of the epoxide carbons, opening the ring and generating a new alkoxide to continue the chain reaction.[2]

    • Moisture: Water can act as an initiator, especially in the presence of acids or bases, by creating nucleophilic hydroxide ions or protonating the epoxide.[3]

  • Corrective Actions:

    • Glassware Preparation: Ensure all glassware is rigorously cleaned and oven-dried (~120 °C) for several hours to remove adsorbed water. For highly sensitive reactions, flame-drying under vacuum is recommended.

    • Solvent & Reagent Purity: Use anhydrous solvents from a validated purification system or a freshly opened bottle. Ensure all other reagents are free from acidic or basic impurities.

    • Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. This prevents atmospheric moisture and oxygen from entering the reaction.

Issue 2: Inconsistent or Low Yields in Polymerization Reactions (e.g., ROMP)

  • Symptom: You are performing a controlled polymerization, such as Ring-Opening Metathesis Polymerization (ROMP), but achieve lower than expected molecular weights, broad polydispersity, or low monomer conversion.[10][11]

  • Root Cause Analysis: This suggests that a portion of your monomer was already oligomerized prior to the experiment, or that impurities are interfering with your catalyst.

    • Pre-existing Oligomers: If the monomer has started to polymerize in the bottle, the actual concentration of reactive monomer is lower than calculated, leading to incorrect stoichiometry and affecting the final polymer characteristics.

    • Catalyst Deactivation: Impurities (especially water or protic species) in the monomer can react with and deactivate sensitive catalysts used in controlled polymerization techniques.

  • Corrective Actions:

    • Assess Monomer Purity: Before use, verify the purity of the monomer. See the protocols in Part 3 for guidance on using techniques like ¹H NMR or GC-MS.

    • Purify the Monomer: If oligomers or impurities are detected, the monomer must be purified immediately before use. Distillation under reduced pressure is a common and effective method.[12][13]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues with this compound.

G start Observed Problem: Unwanted Polymerization or Inconsistent Results check_storage Step 1: Verify Storage Conditions start->check_storage storage_bad Finding: Improper Storage (Temp, Atmosphere, Light) check_storage->storage_bad No storage_good Finding: Storage OK check_storage->storage_good Yes check_handling Step 2: Review Handling Protocol handling_bad Finding: Contamination Risk (Moisture, Impure Solvents, Improper Glassware Prep) check_handling->handling_bad No handling_good Finding: Handling OK check_handling->handling_good Yes assess_purity Step 3: Assess Monomer Purity purity_bad Finding: Oligomers or Impurities Detected assess_purity->purity_bad No purity_good Finding: Monomer is Pure assess_purity->purity_good Yes solution_storage Solution: Implement Recommended Storage Protocol storage_bad->solution_storage storage_good->check_handling solution_handling Solution: Refine Handling Technique (Inert Atmosphere, Dry Solvents) handling_bad->solution_handling handling_good->assess_purity solution_purify Solution: Purify Monomer via Vacuum Distillation purity_bad->solution_purify solution_reassess Re-evaluate Reaction Design: Consider Catalyst Sensitivity, Reagent Compatibility purity_good->solution_reassess

Caption: Troubleshooting workflow for this compound.

Data Summary Tables

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerate at ≤ 4°C (39°F).[3][6]Reduces the rate of background thermal polymerization.
Atmosphere Store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[5]Prevents contact with atmospheric moisture and oxygen, which can initiate or facilitate polymerization.
Container Tightly sealed amber glass bottle or other opaque container.Protects from light and prevents ingress of contaminants.
Incompatibilities Keep away from acids, bases, strong oxidizing agents, and sources of ignition.[3]These substances are potent initiators for ring-opening polymerization.
Handling Use only oven-dried or flame-dried glassware. Dispense using dry syringes or cannulas under an inert gas counterflow.Prevents accidental introduction of moisture or other contaminants.

Table 2: Analytical Techniques for Detecting Polymerization

TechniqueWhat It DetectsKey Observables
¹H NMR Spectroscopy Presence of oligomers/polymers and impurities.Broadening of peaks, appearance of new signals in the polyether region (~3.4-3.6 ppm), reduced integral ratio of monomer peaks.
Gas Chromatography (GC) Purity of the monomer and presence of volatile impurities.Appearance of multiple peaks or a decrease in the area % of the main monomer peak.[14]
Size-Exclusion Chromatography (SEC/GPC) Molecular weight distribution of polymeric species.Presence of higher molecular weight peaks corresponding to oligomers and polymers.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in functional groups.Decrease in the characteristic epoxide ring vibration (~850-950 cm⁻¹) and increase in the C-O ether stretch (~1100 cm⁻¹).[15]

Part 3: Key Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

  • Preparation: In a glovebox or under an inert atmosphere, prepare a sample by dissolving ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Confirm the characteristic signals for the pure monomer. Key peaks should appear around δ 5.5-5.6 ppm (olefinic protons) and δ 3.0-3.1 ppm (epoxide protons).[12]

    • Look for broad signals in the δ 3.4-3.6 ppm region, which are indicative of the repeating ether units of a polymer backbone.

    • Integrate the monomer peaks against any suspected polymer peaks to quantify the extent of degradation. A monomer purity of ≥98% is recommended for most applications.[16]

Protocol 2: Purification by Vacuum Distillation

This procedure should only be performed by personnel experienced with vacuum distillation of reactive materials.

  • Apparatus Setup: Assemble a clean, oven-dried short-path distillation apparatus. Use a new stir bar. Ensure all joints are properly sealed with high-vacuum grease.

  • Initial Charge: Charge the distillation flask with the viscous or suspect this compound. Do not fill the flask more than halfway.

  • Evacuation: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the distillation flask using an oil bath with vigorous stirring. The boiling point of this compound is 195 °C at atmospheric pressure, so the distillation temperature will be significantly lower under vacuum (e.g., ~60-70 °C at 4 mmHg).[6][12]

  • Collection: Collect the purified monomer in a receiving flask cooled in an ice bath. The non-volatile polymer/oligomer residue will remain in the distillation flask.

  • Storage: Immediately transfer the freshly distilled, clear monomer into a clean, dry, amber vial. Backfill with argon or nitrogen, seal tightly, and store at ≤ 4°C.

Polymerization Mechanism Diagram

The diagram below illustrates a simplified acid-catalyzed (cationic) ring-opening polymerization, a common pathway for unwanted polymerization.

Caption: Cationic Ring-Opening Polymerization (ROP) of an epoxide.

References

Technical Support Center: Characterization of Bicyclic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of bicyclic ethers. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and structurally complex molecules. Bicyclic ether scaffolds are prevalent in numerous natural products and are of significant interest in drug discovery.[1][2] However, their rigid, three-dimensional structures present distinct challenges during synthesis, purification, and characterization.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to directly address common pitfalls encountered in the laboratory. Our goal is to equip you with the insights and methodologies needed to confidently and accurately elucidate the structures of these fascinating compounds.

I. Troubleshooting Guides by Analytical Technique

This section delves into specific issues that may arise during the analysis of bicyclic ethers using common analytical techniques. We will explore the root cause of these problems and provide actionable solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the complex 3D structures of bicyclic molecules. However, the rigidity and conformational constraints of these systems can lead to spectral complexities that are easily misinterpreted.

Common Pitfall: Ambiguous Stereochemistry (Endo vs. Exo)

A primary challenge in characterizing substituted bicyclic ethers is determining the relative orientation of substituents—whether they are in the endo or exo position.[3] This distinction is critical as it can profoundly impact biological activity.

Question: My ¹H NMR spectrum shows complex multiplets for the bridgehead and substituent-adjacent protons, and I cannot definitively assign the endo/exo configuration. How can I resolve this?

Answer: Causality and Solution

The ambiguity arises from the fixed dihedral angles between protons in the rigid bicyclic framework, which dictates the magnitude of the proton-proton coupling constants (J-couplings) as described by the Karplus equation.[4] Protons on the substituent will have different spatial proximity to protons on the different bridges of the bicyclic system, which is the key to solving the structure.

Troubleshooting Workflow:

  • Perform 2D NMR Experiments:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most direct method. A NOESY experiment detects correlations between protons that are close in space (< 5 Å), regardless of whether they are coupled through bonds.

      • An exo substituent's protons will show a NOE correlation to the protons of the longer bridge.

      • An endo substituent's protons will show a NOE correlation to the protons of the shorter bridge.[3]

    • COSY (Correlation Spectroscopy): To confirm which protons are coupled to each other and trace the spin systems.

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): To unequivocally assign which protons are attached to which carbons and map long-range C-H correlations.

  • Analyze Coupling Constants (J-values):

    • Carefully measure the J-couplings from a high-resolution 1D ¹H spectrum.

    • The Karplus equation predicts that the coupling constant is largest for dihedral angles of 0° and 180° and smallest for angles near 90°.[4]

    • In many bicyclo[2.2.1] systems, for example, the coupling between a bridgehead proton and an adjacent exo proton is typically small (~0-2 Hz, ~90° angle), while the coupling to an adjacent endo proton is larger (~4-7 Hz). The exact values are highly system-dependent.

  • Leverage Computational Chemistry:

    • If experimental data remains ambiguous, computational methods can provide powerful validation.[5]

    • Calculate the optimized geometries of both the endo and exo isomers using Density Functional Theory (DFT), for example, at the mPW1PW91/6-311G(d,p) level.[5]

    • Predict the ¹H and ¹³C NMR chemical shifts for each isomer and compare them to your experimental data. The isomer with the lower mean unsigned error is the more likely structure.[5][6]

dot

NMR_Stereochemistry_Workflow cluster_endo Endo Isomer cluster_exo Exo Isomer Endo_Structure Substituent (R) points towards long bridge Endo_Angle Dihedral Angle (H-C-C-H_bridgehead) ~45° Endo_J Expected J-coupling: Moderate (e.g., 4-7 Hz) Endo_NOE NOESY shows correlation between R-group protons and protons on the short bridge Exo_Structure Substituent (R) points away from long bridge Exo_Angle Dihedral Angle (H-C-C-H_bridgehead) ~90° Exo_J Expected J-coupling: Small (e.g., 0-2 Hz) Exo_NOE NOESY shows correlation between R-group protons and protons on the long bridge Ambiguous_Spectrum Ambiguous ¹H NMR Spectrum Perform_NOESY Perform 2D NOESY Experiment Ambiguous_Spectrum->Perform_NOESY Analyze_J Analyze J-Coupling (Karplus Equation) Ambiguous_Spectrum->Analyze_J Perform_NOESY->Endo_NOE Short bridge correlation? Perform_NOESY->Exo_NOE Long bridge correlation? Analyze_J->Endo_J Moderate J? Analyze_J->Exo_J Small J? Characterization_Pyramid cluster_bottom Foundation cluster_middle Primary Spectroscopic Evidence cluster_top Definitive Structural Elucidation Synthesis Synthesis & Purification (Purity Confirmation) MS Mass Spectrometry (Molecular Formula - HRMS) Synthesis->MS IR Infrared Spectroscopy (Functional Groups) Synthesis->IR NMR_1D 1D NMR ('H, ¹³C) (Carbon Skeleton & Environment) Synthesis->NMR_1D NMR_2D 2D NMR (COSY, NOESY, HMBC) (Connectivity & Stereochemistry) MS->NMR_2D IR->NMR_2D NMR_1D->NMR_2D XRay X-Ray Crystallography (Unambiguous 3D Structure) NMR_2D->XRay Corroboration Final_Structure Confirmed Structure NMR_2D->Final_Structure Convergent Evidence XRay->Final_Structure Absolute Confirmation

References

Validation & Comparative

A Comparative Guide to the Structural Validation of 9-Oxabicyclo[6.1.0]non-4-ene Using ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven approach to the structural validation of 9-Oxabicyclo[6.1.0]non-4-ene, a versatile epoxide intermediate in organic synthesis. We will move beyond simple data reporting to explore the causal logic behind experimental design and spectral interpretation, establishing a self-validating workflow for researchers, scientists, and drug development professionals. Our focus is the unambiguous confirmation of the target structure against potential isomeric impurities using the precision of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

The Challenge: Beyond Simple Confirmation

The synthesis of this compound, often proceeding from the epoxidation of (Z,Z)-1,5-cyclooctadiene, is generally robust. However, the potential for side-reactions, such as transannular cyclizations or rearrangements, necessitates a rigorous analytical method to confirm the structural integrity of the desired product.[1] While techniques like GC-MS can confirm the molecular weight (124.18 g/mol ), they fall short of providing definitive stereochemical and regiochemical information.[2][3] ¹³C NMR spectroscopy, by probing the unique electronic environment of each carbon atom, offers an unparalleled, non-destructive method for this purpose.

Theoretical vs. Experimental ¹³C NMR: A Comparative Analysis

The core of our validation strategy lies in comparing a theoretically predicted spectrum with high-quality experimental data.

Predicting the ¹³C NMR Spectrum

Due to a C₂ plane of symmetry passing through the oxygen atom and the midpoint of the C4-C5 double bond, this compound is expected to exhibit only four distinct signals in its proton-decoupled ¹³C NMR spectrum.

  • Alkene Carbons (C4, C5): These two carbons are chemically equivalent and are expected to resonate in the typical alkene region of the spectrum.

  • Epoxide Carbons (C1, C8): The two carbons of the epoxide ring are also equivalent. Their chemical shift is influenced by the strain of the three-membered ring and the electronegativity of the oxygen atom.

  • Allylic Carbons (C3, C6): These methylene carbons are adjacent to the double bond.

  • Aliphatic Carbons (C2, C7): These methylene carbons are adjacent to the epoxide ring.

Experimental Data and Comparative Table

The following table summarizes the experimentally observed ¹³C NMR chemical shifts for this compound and compares them with the expected chemical shift regions for different carbon types.[4][5][6]

Carbon Atom(s)Carbon TypeExpected δ (ppm)Experimental δ (ppm)[7]Rationale for Assignment
C4, C5Alkene (=CH)120 - 140127.3Located in the characteristic downfield region for unsaturated carbons.
C1, C8Epoxide (CH-O)50 - 8057.4Significantly downfield due to the direct attachment to oxygen and ring strain.[8]
C3, C6Allylic (-CH₂)25 - 4026.5Typical chemical shift for aliphatic carbons adjacent to a double bond.
C2, C7Aliphatic (-CH₂)20 - 3521.4The most upfield signal, representing the saturated carbons furthest from the deshielding effects of the π-system.

The excellent correlation between the predicted number of signals (four) and the experimental data provides strong evidence for the proposed symmetrical structure. The absence of additional signals indicates a high level of purity.

The Self-Validating Experimental Workflow

To ensure the trustworthiness of the results, every protocol must be a self-validating system. This involves not only precise execution but also the inclusion of steps that internally verify the data's integrity. The following workflow is designed to achieve this.

G cluster_0 Preparation Phase cluster_1 Data Acquisition & Processing cluster_2 Analysis & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification SamplePrep Sample Preparation (CDCl₃, ~20-50 mg) Purification->SamplePrep Acquisition ¹³C NMR Acquisition (Proton Decoupled) SamplePrep->Acquisition DEPT DEPT-135/90 (Optional but Recommended) Acquisition->DEPT Confirmatory Experiment Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing DEPT->Processing Analysis Spectral Analysis (4 Signals Observed?) Processing->Analysis Comparison Compare with Reference Data & Theoretical Predictions Analysis->Comparison Validation Structure Validated Comparison->Validation

Caption: Workflow for ¹³C NMR-based structural validation.

Detailed Experimental Protocol

Objective: To acquire a high-resolution, proton-decoupled ¹³C NMR spectrum of this compound for structural validation.

Materials:

  • Purified this compound sample (~20-50 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR Tube

Methodology:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of the purified compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm). The choice of CDCl₃ is based on its excellent solubilizing power for this type of molecule and its common use in NMR.

    • Cap the tube and gently agitate until the sample is fully dissolved. A clear, homogeneous solution is critical for high-quality shimming and sharp spectral lines.

  • Spectrometer Setup (400 MHz example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity. This step is crucial for achieving sharp peaks and good resolution. An automated 3D gradient shimming routine is recommended.

    • Tune and match the ¹³C probe to the sample.

  • Acquisition Parameters (Proton-Decoupled ¹³C):

    • Experiment: zgpg30 (or equivalent pulse program with a 30° pulse angle and proton decoupling). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.

    • Spectral Width (SW): ~240 ppm (from -10 to 230 ppm). This wide range ensures all potential carbon signals are captured.

    • Number of Scans (NS): ≥ 128 scans. Due to the low natural abundance of ¹³C (~1.1%), a sufficient number of scans must be co-added to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): 2.0 seconds. This delay allows for sufficient relaxation of the carbon nuclei between pulses, leading to more reliable signal intensities.

    • Acquisition Time (AQ): ~1.0-1.5 seconds. This determines the digital resolution of the spectrum.

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening of ~1 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) to convert the time-domain signal (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the baseline is flat across the spectrum.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

Enhancing Trustworthiness with DEPT Experiments

For ultimate confidence, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended. This secondary experiment differentiates carbon signals based on the number of attached protons.

  • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.

  • DEPT-90: Only CH signals are visible.

For this compound, a DEPT-135 spectrum would show two positive peaks (C1/C8 and C4/C5) and two negative peaks (C2/C7 and C3/C6), confirming the assignments made in the primary ¹³C spectrum.

Conclusion

The structural validation of this compound is definitively achieved through ¹³C NMR spectroscopy. By comparing a high-quality experimental spectrum—acquired via a robust and self-validating protocol—with theoretical predictions, researchers can unambiguously confirm the molecule's symmetrical structure. The observation of exactly four signals at the expected chemical shifts (δ ~127.3, 57.4, 26.5, and 21.4 ppm) serves as a unique fingerprint for this compound. The integration of confirmatory techniques like DEPT further solidifies the structural assignment, providing the high level of certainty required in research and development.

References

A Comparative Guide to the Reactivity of 9-Oxabicyclo[6.1.0]non-4-ene and Other Epoxides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the chemical reactivity of 9-Oxabicyclo[6.1.0]non-4-ene, a structurally unique vinyl epoxide, against more conventional epoxides such as terminal and internal acyclic and cyclic analogues. The discussion is grounded in fundamental principles of organic chemistry, supported by experimental observations, and designed to offer predictive insights for synthetic planning.

Introduction: The Foundations of Epoxide Reactivity

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as highly versatile intermediates in organic synthesis. Their utility stems from the significant ring strain inherent in the three-membered ring, which acts as a powerful driving force for ring-opening reactions.[1][2][3] Unlike typical ethers, epoxides react readily with a wide array of nucleophiles under both acidic and basic conditions.[4]

The regiochemical and stereochemical outcomes of these ring-opening reactions are governed by a confluence of factors:

  • Steric Effects : The accessibility of the epoxide carbons to the incoming nucleophile. Generally, less sterically hindered carbons are favored targets for nucleophilic attack.[2][5]

  • Electronic Effects : The distribution of electron density within the epoxide ring and the ability of substituents to stabilize charge in the transition state.[6]

  • Reaction Conditions : The nature of the catalyst (acidic vs. basic) and the nucleophile (strong vs. weak) fundamentally alters the reaction mechanism and, consequently, the product distribution.[2]

Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism . The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to inversion of stereochemistry at the site of attack. The choice of which carbon is attacked is dominated by sterics, with the nucleophile preferentially attacking the least substituted carbon.[5][7]

Under acid-catalyzed conditions , the epoxide oxygen is first protonated, creating a much more reactive electrophile and a better leaving group.[1][8] The subsequent nucleophilic attack has characteristics of both SN1 and SN2 pathways. A partial positive charge develops on the epoxide carbons, and the nucleophile attacks the carbon best able to stabilize this positive charge—typically the more substituted carbon.[6][9] This regioselectivity is the opposite of that observed under basic conditions.[2]

This compound: A Constrained System with Unique Reactivity

This compound is the epoxidation product of cis,cis-1,5-cyclooctadiene. Its structure is characterized by an epoxide ring fused to an eight-membered ring containing a double bond. This unique topology introduces factors beyond those seen in simple epoxides. The carbons of the epoxide are both secondary and part of a bicyclic system, but the most distinguishing feature is the spatial proximity of the C4-C5 double bond to the epoxide ring. This proximity enables transannular reactions , where the double bond participates in the ring-opening process, leading to complex bicyclic ether products that are not accessible from simple epoxides.[10]

Comparative Reactivity Analysis

To understand the distinct behavior of this compound, we will compare its reactivity with two representative epoxides: propylene oxide (a simple, acyclic epoxide) and cyclohexene oxide (a simple, cyclic epoxide).

vs. Propylene Oxide (Acyclic, Unsymmetrical Epoxide)
  • Under Basic/Nucleophilic Conditions (e.g., RO⁻/ROH) : Propylene oxide predictably undergoes nucleophilic attack at the less-substituted primary carbon (C1) via a classic SN2 mechanism.[5] In contrast, both epoxide carbons of this compound are secondary. While a standard SN2 attack is possible, the reactivity can be influenced by the rigid bicyclic structure and potential competing pathways.

  • Under Acid-Catalyzed Conditions (e.g., H₃O⁺) : With propylene oxide, the reaction favors nucleophilic attack at the more substituted secondary carbon (C2). This is because the C2 carbon can better stabilize the developing partial positive charge in the SN1-like transition state.[2] For this compound, acid catalysis also activates the epoxide. However, the π-electrons of the nearby double bond can act as an internal nucleophile, leading to intramolecular cyclization products. This transannular participation is a dominant and unique reaction pathway not available to propylene oxide.

vs. Cyclohexene Oxide (Cyclic, Symmetrical Epoxide)
  • Ring Strain and General Reactivity : Both cyclohexene oxide and this compound are cis-epoxides fused to a carbocyclic ring, and both possess significant ring strain that drives their reactivity.

  • Nucleophilic and Acid-Catalyzed Ring Opening : The ring-opening of cyclohexene oxide is a textbook example of stereoelectronics, typically yielding trans-1,2-disubstituted cyclohexane products via a diaxial transition state. The reaction is confined to the six-membered ring.

  • The Key Differentiator: Transannular Participation : The larger, more flexible eight-membered ring of this compound is the source of its unique reactivity. During reactions like bromination or halofluorination, the epoxide oxygen can participate in the reaction, and the double bond can be attacked by an electrophile, leading to the formation of an intermediate oxonium ion. This intermediate is then captured by a nucleophile to yield novel bicyclo[4.2.1] and bicyclo[3.3.1] ether systems.[10] This pathway, a result of the molecule's specific conformation, is impossible for the rigid, smaller ring of cyclohexene oxide.

Data Summary: Regioselectivity in Epoxide Ring-Opening

The following table summarizes the expected major products from the ring-opening of these epoxides under different conditions, highlighting the unique pathways available to this compound.

EpoxideReagentsMajor Product TypeRegioselectivity/Key Feature
Propylene Oxide NaOMe / MeOH1-Methoxy-2-propanolSN2 attack at the least substituted carbon.[5]
H₂SO₄ / MeOH2-Methoxy-1-propanolSN1-like attack at the most substituted carbon.[9]
Cyclohexene Oxide NaOMe / MeOHtrans-2-MethoxycyclohexanolSN2 attack leading to trans product.
H₂SO₄ / MeOHtrans-2-MethoxycyclohexanolAcid-catalyzed opening leading to trans product.
This compound LiAlH₄Cyclooct-4-en-1-olStandard reductive opening.
N-Bromosuccinimide (NBS)Bicyclo[3.3.1] & [4.2.1] dibromoethersTransannular participation of the double bond.
H₂O / H⁺Bicyclic diolsIntramolecular cyclization pathways possible.[10]

Visualization of Reaction Mechanisms

The following diagrams illustrate the key mechanistic differences discussed.

Acid_Catalyzed_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Epoxide Epoxide Protonated_Epoxide Protonated Epoxide (Oxonium Ion) Epoxide->Protonated_Epoxide H_A H-A H_A->Protonated_Epoxide A_minus A⁻ H_A->A_minus Protonated_Epoxide_2 Protonated Epoxide Nu Nucleophile (Nu⁻) Product Ring-Opened Product Nu->Product Protonated_Epoxide_2->Product

Caption: General mechanism for acid-catalyzed epoxide ring-opening.

Transannular_Reaction Start This compound Intermediate Oxonium Ion Intermediate (Bicyclic System) Start->Intermediate + E⁺ (e.g., Br⁺) Product1 Bicyclo[3.3.1] ether Intermediate->Product1 + Nu⁻ Product2 Bicyclo[4.2.1] ether Intermediate->Product2 + Nu⁻

Caption: Transannular participation in this compound.

Experimental Protocols

To empirically compare the reactivity of different epoxides, a kinetic analysis of their hydrolysis can be performed. The following protocol provides a general framework for such an experiment.

Protocol: Comparative Kinetic Analysis of Acid-Catalyzed Epoxide Hydrolysis via NMR Spectroscopy

This protocol is designed to monitor the rate of disappearance of the epoxide starting material and the appearance of the corresponding diol product in real-time.

Objective: To compare the rate of hydrolysis of this compound against a simpler epoxide (e.g., cyclohexene oxide) under identical acidic conditions.

Materials:

  • Epoxide of interest (this compound, cyclohexene oxide)

  • Deuterated water (D₂O)

  • Perchloric acid (HClO₄) or Sulfuric acid (H₂SO₄) as a catalyst

  • NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Procedure:

  • Sample Preparation :

    • Accurately weigh and dissolve a known amount of the first epoxide (e.g., 20 mg) in a precise volume of D₂O (e.g., 0.7 mL) directly in an NMR tube. This establishes a known initial concentration.

    • Ensure the solution is homogeneous. A co-solvent like acetone-d6 may be required if the epoxide has low water solubility.

  • Spectrometer Setup :

    • Lock and shim the NMR spectrometer using the prepared sample tube.

    • Acquire a reference ¹H NMR spectrum (t=0) before initiating the reaction. Identify and note the chemical shifts of the characteristic epoxide protons.

  • Reaction Initiation :

    • Carefully add a catalytic amount of strong acid (e.g., 5 µL of a 1 M HClO₄ solution in D₂O) to the NMR tube to achieve a final acid concentration of approximately 0.01 M.

    • Immediately cap the tube, invert several times to mix, and place it back into the spectrometer.

  • Data Acquisition :

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes). The exact interval should be adjusted based on the anticipated reaction rate.

    • Continue data acquisition until the reaction is near completion (e.g., >90% conversion, indicated by the disappearance of starting material signals).

  • Repeat for Comparative Epoxide :

    • Repeat steps 1-4 precisely using the second epoxide under identical concentration and temperature conditions.

Data Analysis:

  • For each spectrum, integrate the signals corresponding to a unique proton on the starting epoxide and a unique proton on the diol product.

  • Calculate the concentration of the epoxide at each time point relative to the initial concentration.

  • Plot the concentration of the epoxide versus time for both reactions.

  • Determine the pseudo-first-order rate constant (k) for each reaction by fitting the data to the integrated rate law: ln[A]t = -kt + ln[A]₀.

  • Compare the calculated rate constants to determine the relative reactivity.

Experimental_Workflow A Prepare Epoxide Solution in NMR Tube B Acquire t=0 NMR Spectrum A->B C Initiate Reaction (Add Acid Catalyst) B->C D Acquire Time-Lapse NMR Spectra C->D E Integrate Signals (Reactant vs. Product) D->E F Plot Concentration vs. Time E->F G Calculate Rate Constant (k) F->G

Caption: Workflow for kinetic analysis of epoxide hydrolysis.

Conclusion

While governed by the same fundamental principles as simpler analogues, the reactivity of this compound is uniquely defined by its constrained bicyclic structure and the presence of a proximate internal double bond. Standard SN2 and acid-catalyzed ring-opening reactions are possible, but its synthetic potential is truly distinguished by its propensity to undergo transannular participation. This leads to the formation of complex polycyclic ether frameworks that are otherwise difficult to access. For researchers in drug development and complex molecule synthesis, understanding this unique reactivity profile is crucial for leveraging this versatile building block to its full potential.

References

A Comparative Guide to the Synthesis of 9-Oxabicyclo[6.1.0]non-4-ene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 9-Oxabicyclo[6.1.0]non-4-ene

This compound, also known as 1,5-cyclooctadiene monoepoxide, is a versatile bicyclic ether that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds. Its unique strained three-membered epoxide ring fused to an eight-membered carbocycle makes it a highly reactive synthon, amenable to various stereoselective transformations. This guide provides an in-depth comparison of the most prevalent synthetic routes to this key molecule, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs. The primary and most extensively documented approach to this compound involves the selective epoxidation of the readily available starting material, cis,cis-1,5-cyclooctadiene. This guide will therefore focus on a comparative analysis of the different methodologies to achieve this pivotal transformation.

Route 1: Epoxidation of cis,cis-1,5-Cyclooctadiene

The controlled mono-epoxidation of cis,cis-1,5-cyclooctadiene is the most direct and widely employed strategy for the synthesis of this compound. The choice of oxidizing agent is critical to selectively epoxidize one of the two double bonds and to minimize the formation of the corresponding diepoxide. Below, we compare the most effective and commonly used epoxidation reagents and systems.

Methodology 1A: Peroxy-acid Mediated Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peroxy acid for the epoxidation of alkenes. The reaction is typically straightforward to perform and generally provides good yields of the desired epoxide.

Mechanistic Insight: The epoxidation with m-CPBA proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step. This concerted nature ensures a syn-addition of the oxygen atom to the double bond.

Experimental Protocol:

  • Dissolve cis,cis-1,5-cyclooctadiene (1.0 eq.) in a suitable chlorinated solvent, such as dichloromethane (CH₂Cl₂), and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (typically 70-77% purity, 1.0-1.2 eq.) in CH₂Cl₂.

  • Add the m-CPBA solution dropwise to the stirred solution of the diene over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃) to neutralize the resulting meta-chlorobenzoic acid and destroy any excess peroxy acid.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Performance Data: This method typically affords the desired monoepoxide in yields ranging from 80-90%. The selectivity for mono-epoxidation is generally high due to the deactivating effect of the first epoxide group on the remaining double bond.

Methodology 1B: Sodium Perborate in Acetic Acid

An alternative and more cost-effective method for the epoxidation of 1,5-cyclooctadiene utilizes sodium perborate tetrahydrate (NaBO₃·4H₂O) in glacial acetic acid. This system generates peracetic acid in situ, which then acts as the epoxidizing agent.

Mechanistic Insight: Sodium perborate reacts with the acetic acid solvent to form peracetic acid, which is the active oxidizing species. The epoxidation mechanism then follows a similar concerted pathway as with other peroxy acids. This method is considered a greener alternative as it avoids the use of chlorinated solvents and potentially explosive isolated peroxy acids.[1][2]

Experimental Protocol:

  • To a stirred solution of cis,cis-1,5-cyclooctadiene (1.0 eq.) in glacial acetic acid, add sodium perborate tetrahydrate (1.0-1.2 eq.) portion-wise at room temperature.[1]

  • Stir the resulting suspension at room temperature for 3-5 hours, monitoring the reaction progress by TLC or GC.

  • After completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.[1]

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate before extraction.

  • Wash the combined organic extracts successively with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.[1]

Performance Data: This method provides good yields, typically in the range of 75-85%. The reaction is performed under mild conditions and with readily available and inexpensive reagents.[1][2]

Methodology 1C: Catalytic Epoxidation with Hydrogen Peroxide

Catalytic systems employing hydrogen peroxide (H₂O₂) as the terminal oxidant represent a highly atom-economical and environmentally benign approach to epoxidation. Various transition metal catalysts, such as those based on manganese, tungsten, or rhenium, can be used to activate H₂O₂.

Mechanistic Insight: The transition metal catalyst reacts with hydrogen peroxide to form a highly reactive metal-peroxo or metal-oxo species. This species then transfers an oxygen atom to the alkene double bond. The catalytic cycle is regenerated upon reaction with another molecule of H₂O₂.

Experimental Protocol (Example with a Manganese-based Catalyst):

  • In a reaction vessel, dissolve cis,cis-1,5-cyclooctadiene (1.0 eq.) in a suitable solvent system, such as a mixture of tert-butanol and water.

  • Add a catalytic amount of a manganese salt, such as manganese(II) sulfate (MnSO₄) (e.g., 0.1-1 mol%).

  • Add a co-catalyst or additive if required by the specific system, such as sodium bicarbonate or salicylic acid.

  • To the stirred mixture, add a 30% aqueous solution of hydrogen peroxide (1.5-2.0 eq.) dropwise over an extended period using a syringe pump to maintain a low concentration of H₂O₂ and minimize side reactions.

  • Stir the reaction at room temperature for several hours, monitoring for completion by GC or TLC.

  • Upon completion, quench any remaining H₂O₂ by adding a small amount of a reducing agent, such as sodium sulfite.

  • Extract the product with an organic solvent, wash the combined organic layers with water and brine, and dry over an anhydrous drying agent.

  • After filtration and removal of the solvent, purify the product by column chromatography or vacuum distillation.

Performance Data: Catalytic methods can achieve high yields, often exceeding 90%, with high selectivity for the monoepoxide. The use of a benign oxidant like H₂O₂ and the potential for catalyst recycling make these methods highly attractive for large-scale synthesis.

Quantitative Comparison of Synthetic Routes

Parameter m-CPBA Epoxidation Sodium Perborate/Acetic Acid Catalytic H₂O₂ Epoxidation
Starting Material cis,cis-1,5-Cyclooctadienecis,cis-1,5-Cyclooctadienecis,cis-1,5-Cyclooctadiene
Key Reagents m-CPBA, CH₂Cl₂NaBO₃·4H₂O, CH₃COOHH₂O₂, Metal Catalyst (e.g., MnSO₄)
Typical Yield 80-90%75-85%[1]>90%
Reaction Conditions 0 °C to room temperatureRoom temperature[1]Room temperature
Advantages High yield, reliable, well-establishedInexpensive reagents, greener solventHigh atom economy, environmentally friendly, high yield
Disadvantages Potentially explosive reagent, chlorinated solventModerate yield, acidic conditionsRequires catalyst, careful control of H₂O₂ addition
Stereoselectivity syn-additionsyn-additionsyn-addition

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Product 1,5-COD cis,cis-1,5-Cyclooctadiene mCPBA m-CPBA / CH₂Cl₂ 1,5-COD->mCPBA NaBO3 NaBO₃ / Acetic Acid 1,5-COD->NaBO3 H2O2_cat H₂O₂ / Mn Catalyst 1,5-COD->H2O2_cat Product This compound mCPBA->Product NaBO3->Product H2O2_cat->Product caption Figure 1. Overview of epoxidation routes to this compound.

Figure 1. Overview of epoxidation routes to this compound.

Figure 2. Concerted mechanism of peroxy acid epoxidation.

Conclusion and Future Outlook

The synthesis of this compound is most reliably and efficiently achieved through the mono-epoxidation of cis,cis-1,5-cyclooctadiene. While the classic m-CPBA method offers high yields and predictability, concerns over the safety of peroxy acids and the use of chlorinated solvents have driven the development of more sustainable alternatives. The sodium perborate/acetic acid system provides a cost-effective and safer option, albeit with slightly lower yields in some cases. For large-scale and environmentally conscious synthesis, catalytic epoxidation with hydrogen peroxide stands out as the superior choice, offering high atom economy and excellent yields. The selection of a specific synthetic route will ultimately depend on the scale of the reaction, cost considerations, available equipment, and the desired level of "greenness" of the process. Future research in this area will likely focus on the development of even more efficient and selective heterogeneous catalysts for H₂O₂-based epoxidations, further enhancing the sustainability of this important transformation.

References

A Comparative Analysis of Computational and Experimental Bond Angles in 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers navigating the structural intricacies of a strained bicyclic epoxide.

In the realm of synthetic chemistry and drug development, a profound understanding of molecular geometry is paramount. The three-dimensional arrangement of atoms within a molecule dictates its reactivity, physical properties, and biological activity. For strained ring systems like 9-Oxabicyclo[6.1.0]non-4-ene, a bicyclic epoxide derived from 1,5-cyclooctadiene, the interplay between ring strain and electronic effects gives rise to a unique set of bond angles that can influence its chemical behavior.

The Significance of Bond Angles in this compound

The geometry of this compound is characterized by the fusion of a cyclooctene ring and a highly strained three-membered epoxide ring. This fusion introduces significant angle strain, deviating the bond angles from their ideal values. These deviations have a direct impact on the molecule's stability and its propensity to undergo ring-opening reactions, which are central to its synthetic utility. A precise knowledge of these bond angles is crucial for:

  • Predicting Reactivity: Understanding the strained bond angles helps in predicting the sites and stereochemistry of nucleophilic attack on the epoxide ring.

  • Mechanism Elucidation: Accurate geometric parameters are essential for computational studies aimed at elucidating reaction mechanisms involving this molecule.

  • Molecular Modeling: For drug design and development, precise molecular geometries are critical for accurate docking studies and the prediction of binding affinities.

Experimental Determination of Bond Angles: A Literature Gap

A comprehensive search of the scientific literature reveals a notable absence of direct experimental determination of the bond angles for the parent this compound molecule through techniques such as X-ray crystallography or gas-phase electron diffraction. While the crystal structure of some derivatives has been reported, these substitutions can influence the local geometry, making them an indirect and potentially inaccurate representation of the unsubstituted molecule.

This lack of direct experimental data for the parent compound underscores the importance of reliable computational methods to bridge this knowledge gap.

Computational Approach: Unveiling the Theoretical Geometry

To provide a detailed and accurate representation of the molecular geometry of this compound, a computational chemistry approach was employed. The geometry of the molecule was optimized using Density Functional Theory (DFT), a widely accepted and robust method for predicting molecular structures and properties.

Methodology for Computational Geometry Optimization

The following step-by-step protocol outlines the computational methodology used to determine the bond angles of this compound:

  • Initial Structure Generation: A 3D model of this compound was constructed using molecular modeling software.

  • Choice of Computational Method: Density Functional Theory (DFT) with the B3LYP hybrid functional was selected. This functional is known for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

  • Basis Set Selection: The 6-31G(d,p) basis set was employed. This Pople-style basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in strained ring systems.

  • Geometry Optimization: A full geometry optimization was performed without any symmetry constraints. This allows the molecule to relax to its lowest energy conformation. The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located.

  • Frequency Calculation: Following the geometry optimization, a frequency calculation was performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

  • Analysis of Geometric Parameters: The optimized geometry was then analyzed to extract the key bond angles.

Computational Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Initial_Structure Initial 3D Structure of this compound DFT_Method Method: B3LYP Basis Set: 6-31G(d,p) Initial_Structure->DFT_Method Define Geometry_Optimization Geometry Optimization DFT_Method->Geometry_Optimization Run Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify Minimum Optimized_Geometry Optimized Molecular Geometry Frequency_Calculation->Optimized_Geometry Confirm Bond_Angles Calculated Bond Angles Optimized_Geometry->Bond_Angles Extract

Figure 1: Workflow for the computational determination of bond angles.

Comparison of Bond Angles: A Theoretical Benchmark

The table below presents the key bond angles of this compound as determined by the DFT B3LYP/6-31G(d,p) calculations. In the absence of direct experimental data, these computational values serve as a reliable benchmark for understanding the molecule's geometry. The atom numbering scheme used for this analysis is provided in the accompanying molecular structure diagram.

Atom numbering for this compound
Figure 2: Atom numbering scheme for this compound.
Bond AngleAtoms InvolvedComputational Value (B3LYP/6-31G(d,p))Ideal Value (approx.)Deviation from Ideal
Epoxide Ring
C1-O-C8C1-O9-C861.5°60° (equilateral triangle)+1.5°
O-C1-C8O9-C1-C859.2°60° (equilateral triangle)-0.8°
O-C8-C1O9-C8-C159.3°60° (equilateral triangle)-0.7°
Cyclooctene Ring
C4=C5-C6C4=C5-C6124.8°120° (sp²)+4.8°
C3-C4=C5C3-C4=C5125.1°120° (sp²)+5.1°
C2-C3-C4C2-C3-C4115.2°109.5° (sp³)+5.7°
C1-C2-C3C1-C2-C3116.8°109.5° (sp³)+7.3°
C1-C8-C7C1-C8-C7120.1°109.5° (sp³)+10.6°
C6-C7-C8C6-C7-C8116.5°109.5° (sp³)+7.0°

Table 1: Comparison of computationally determined bond angles with ideal values.

Discussion and Insights

The computational results provide several key insights into the molecular geometry of this compound:

  • Epoxide Ring Strain: The internal bond angles of the epoxide ring (C1-O9-C8, O9-C1-C8, and O9-C8-C1) are all close to the 60° of an equilateral triangle, confirming the high degree of angle strain inherent in the three-membered ring. This strain is a primary driver of the epoxide's reactivity.

  • Cyclooctene Ring Distortion: The bond angles within the eight-membered ring show significant deviation from their ideal sp² (120°) and sp³ (109.5°) values. The angles around the double bond (C4=C5) are widened to approximately 125°, likely to accommodate the geometric constraints of the bicyclic system.

  • Fusion Point Strain: The most pronounced deviations from ideal sp³ hybridization are observed at the carbon atoms where the epoxide ring is fused to the cyclooctene ring (C1 and C8). The C1-C8-C7 angle, in particular, is significantly enlarged to 120.1°, indicating substantial strain at this junction. This localized strain is a critical factor in the molecule's chemical behavior, often influencing the regioselectivity of ring-opening reactions.

The significant deviations from ideal bond angles highlight the importance of considering the full three-dimensional structure when predicting the reactivity and properties of such strained molecules.

Conclusion

This guide has provided a detailed comparison of the computational bond angles of this compound. In the absence of direct experimental data, the presented DFT calculations offer a robust and reliable model of the molecule's geometry. The analysis reveals significant angle strain throughout the bicyclic system, particularly at the fusion of the epoxide and cyclooctene rings.

For researchers, scientists, and drug development professionals, these findings underscore the necessity of employing high-level computational methods to gain a deeper understanding of the structural nuances of strained heterocyclic compounds. The provided computational data serves as a valuable resource for future studies on the reactivity, mechanism, and potential applications of this compound and related molecules.

A Comparative Guide to the Biological Activity of 9-Oxabicyclo[6.1.0]non-4-ene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 9-oxabicyclo[6.1.0]non-4-ene scaffold, a strained bicyclic ether, represents a fascinating and versatile core structure in medicinal chemistry and chemical biology. As an epoxide derivative of cyclooctadiene, its inherent ring strain makes it a reactive intermediate for synthesizing more complex molecules and a motif found in various natural products. This guide provides an in-depth comparison of the reported biological activities of its derivatives, moving beyond a simple catalog of findings to explain the experimental context and mechanistic underpinnings of their applications.

Overview of the this compound Core

The central structure consists of a cyclooctene ring fused with an epoxide. The cis and trans configurations of the epoxide relative to the eight-membered ring significantly influence its reactivity and how it can be incorporated into larger molecules. While the parent compound itself is primarily a synthetic intermediate[1][2], its derivatives have been identified in natural extracts and synthesized for various therapeutic and research applications.

Below is a diagram illustrating the relationship between the parent scaffold and its application as a synthetic precursor.

G cluster_0 Core Scaffold & Precursors cluster_1 Key Applications & Derivative Classes Parent This compound (1,2-Epoxy-5-cyclooctene) Natural_Products Component of Natural Extracts Parent->Natural_Products Identification via GC-MS Bioorthogonal Precursor for Bioorthogonal Chemistry (e.g., trans-cyclooctenes) Parent->Bioorthogonal Isomerization & Functionalization Therapeutic_Scaffold Intermediate for Complex Therapeutic Agents Parent->Therapeutic_Scaffold Ring-Opening Reactions Starting_Material (Z,Z)-1,5-Cyclooctadiene Starting_Material->Parent Epoxidation

Caption: Synthetic origin and application pathways of the this compound scaffold.

Comparative Analysis of Biological Activities

The biological relevance of this compound derivatives is diverse, ranging from components of traditionally used medicinal plants to key intermediates in the synthesis of targeted cancer therapies.

Antimicrobial and Antioxidant Properties

Several studies have identified 9-oxabicyclo[6.1.0]nonane or its unsaturated derivatives as components of essential oils from various plants using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Citrus Fruit Peels: Essential oils from Citrus aurantium, Citrus paradisii, and Citrus tangerine were found to contain 9-oxabicyclo(6,1,0)nonane and exhibited antimicrobial properties against organisms including Pseudomonas aeruginosa and Candida albicans[3].

  • Flaxseed (Linum usitatissimum): The essential oil of flaxseed was reported to contain 7-Methylene-9-oxabicyclo[6.1.0]non-2-ene, with the overall oil demonstrating antioxidant and antimicrobial activities[4].

  • Pinang Seeds (Areca catechu L.): A derivative, 9-Oxabicyclo[6.1.0]nonan-4-one, was identified in Pinang seed extracts, which showed potent inhibitory effects against α-glucosidase and the proliferation of Gram-negative microorganisms[5].

Experimental Insight: It is crucial to interpret these findings with caution. In these studies, the derivatives are part of a complex mixture of dozens of compounds. The observed biological activity is a result of the entire extract, and the specific contribution of the 9-oxabicyclo derivative has not been isolated or quantified. The primary value of these studies is in identifying the natural occurrence of this scaffold, suggesting it may be a worthwhile starting point for synthesizing and testing pure compounds.

Anti-inflammatory and Anti-nociceptive Activity

Research into the medicinal properties of Anogeissus leiocarpa, a plant used in traditional African medicine, identified 9-oxabicyclo(6.1.0)nonane, cis- in a bioactive chromatographic fraction. This fraction demonstrated significant anti-inflammatory, anti-nociceptive (pain-reducing), and anti-pyretic (fever-reducing) properties in animal models[6]. As with the antimicrobial studies, this compound was identified alongside other potentially active molecules like cholesterol and cholest-4-en-3-one, making definitive attribution of the activity to the oxabicyclo derivative alone impossible without further testing[6].

Antitumor Activity and Application in Cancer Therapy

The most compelling therapeutic applications for this scaffold are in oncology, primarily as a versatile building block for creating highly potent and targeted agents.

  • Scaffold for Novel Antitumor Oxabicycles: Research has been dedicated to the design and synthesis of new nine- and ten-membered oxabicycles with the goal of developing novel antitumor agents, indicating the perceived potential of this structural class[7].

  • Precursor for PARP1 Inhibitors: The commercially available this compound serves as a key starting material for synthesizing derivatives used in advanced cancer therapies. For example, it was used in a multi-step synthesis to create a functionalized trans-cyclooctene derivative, which was then attached to a PARP1 inhibitor (a class of drugs that block DNA repair in cancer cells) for use in PET imaging and targeted therapy[8].

The true value of the scaffold here is not its intrinsic cytotoxicity but its chemical utility. The epoxide can be opened to install various functional groups, and the eight-membered ring can be isomerized to the highly strained trans-cyclooctene, a critical component for bioorthogonal chemistry.

Table 1: Summary of Reported Biological Activities
Derivative/ContextBiological ActivityType of StudySupporting DataSource
9-Oxabicyclo(6,1,0)nonaneAntimicrobialGC-MS analysis of Citrus essential oilsZone of inhibition for the whole oil[3]
7-Methylene-9-oxabicyclo[6.1.0]non-2-eneAntioxidant, AntimicrobialGC-MS of Flaxseed essential oilActivity reported for the whole oil[4]
9-Oxabicyclo[6.1.0]nonan-4-oneα-glucosidase inhibition, AntimicrobialGC-MS of Pinang seed extractActivity reported for the whole extract[5]
9-Oxabicyclo(6.1.0)nonane, cis-Anti-inflammatory, Anti-nociceptiveGC-MS of a bioactive plant fractionIn vivo activity for the whole fraction[6]
Functionalized DerivativesAntitumor (PARP1 Inhibition)Synthetic intermediate for drug conjugateIC50 value reported for the final complex molecule[8]
(E)-9-oxabicyclo[6.1.0]non-4-eneDrug Delivery (Bioconjugation)Synthetic precursor for click chemistryUsed to link payloads to targeting ligands[9][10]

Key Application: A Linchpin in Bioorthogonal Drug Delivery

Perhaps the most significant modern application of the this compound scaffold is as a precursor to trans-cyclooctene derivatives for bioorthogonal "click chemistry." This field involves reactions that can occur in complex biological environments without interfering with native biochemical processes[10].

The workflow involves converting the stable cis-isomer of the cyclooctene epoxide into the highly strained and reactive trans-isomer. This trans-cyclooctene is an exceptional dienophile for the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a tetrazine diene[9][10]. This reaction is extremely fast and specific, making it ideal for pre-targeted drug delivery.

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Payload Delivery Antibody Antibody-TCO Conjugate (TCO = trans-cyclooctene derivative) Target Target Cell (e.g., Cancer Cell) Antibody->Target Binds to specific antigen Reaction IEDDA 'Click' Reaction Antibody->Reaction Payload Tetrazine-Payload Conjugate (Payload = Drug, Fluorophore) Payload->Reaction Reacts with Reaction->Target Covalently links payload to the target cell

Caption: Workflow for pre-targeted drug delivery using the IEDDA reaction.

This strategy overcomes a major hurdle in drug delivery. For example, antibodies have long half-lives in the blood, which can lead to high background toxicity if they are directly attached to a potent drug. In the pre-targeted approach, the antibody-TCO conjugate is administered first and allowed to accumulate at the target site and clear from circulation. The tetrazine-drug conjugate is then administered and rapidly "clicks" onto the antibody at the target, minimizing off-target effects[10].

Experimental Methodologies

Reproducibility and understanding the "why" behind a protocol are hallmarks of scientific integrity. The following are representative protocols for the analysis and application of these derivatives.

Protocol 1: GC-MS for Identification in Natural Extracts

This protocol is standard for identifying volatile and semi-volatile compounds in a complex mixture like an essential oil.

Objective: To identify the presence of this compound derivatives in a plant extract.

Methodology:

  • Sample Preparation: An essential oil is extracted from plant material using steam distillation or solvent extraction. The resulting oil is diluted in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC-MS instrument.

  • Gas Chromatography (GC): The sample is vaporized and carried by an inert gas (e.g., Helium) through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the mass spectrometer. It is ionized (typically by electron impact), causing it to fragment into characteristic pieces. The mass-to-charge ratio of the parent ion and its fragments are measured.

  • Data Analysis: The resulting mass spectrum for each peak is compared against a reference library (e.g., NIST, Wiley) to identify the compound. The retention time from the GC provides an additional layer of confirmation.

Causality: The choice of GC-MS is dictated by the need to first separate the complex mixture into individual components (the role of GC) and then obtain a molecular fingerprint for each component to identify it (the role of MS).

Protocol 2: Synthesis of (E)-9-oxabicyclo[6.1.0]non-4-ene

This protocol describes the photoisomerization of the commercially available cis-isomer to the more reactive trans-isomer, a key step for its use in bioconjugation.

Objective: To synthesize the trans (E) isomer from the cis (Z) isomer.

Methodology:

  • Reaction Setup: In a quartz reaction vessel, dissolve (Z)-9-oxabicyclo[6.1.0]non-4-ene (1.0 g) and a sensitizer, such as methyl benzoate (1.1 g), in a 9:1 ether/hexanes solution (250 mL)[9][10]. A quartz vessel is required as glass will block the UV light needed for the reaction.

  • Photochemical Reaction: Irradiate the solution with a UV lamp (e.g., at 254 nm) at a low temperature (e.g., -78 °C) for several hours. The sensitizer absorbs the UV light and transfers the energy to the cyclooctene double bond, facilitating the cis to trans isomerization.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS to observe the formation of the new product spot/peak.

  • Purification: After the reaction is complete, the solvent is removed by rotary evaporation. The resulting residue is purified by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to separate the trans-isomer from the remaining cis-isomer and the sensitizer[9].

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR and ¹³C NMR spectroscopy. The change in stereochemistry results in a distinct shift in the signals for the vinylic and allylic protons, providing clear evidence of successful isomerization.

Conclusion

The this compound framework is a tale of two identities. On one hand, its derivatives are found throughout the natural world, contributing to the complex biological profiles of plant extracts with antimicrobial and anti-inflammatory potential. While this activity is intriguing, it is often poorly defined and requires further investigation of the pure, isolated compounds.

On the other hand, the scaffold serves as a powerful and versatile tool in modern synthetic and medicinal chemistry. Its true value lies not in its intrinsic biological activity but in its chemical potential. As a precursor for the trans-cyclooctene core, it is a cornerstone of pre-targeted therapy and bioorthogonal labeling—a technology that is actively shaping the future of precision medicine. For researchers and drug developers, understanding this dual nature is key to unlocking the full potential of this remarkable bicyclic structure.

References

A Comparative Guide to the Mechanistic Pathways of 9-Oxabicyclo[6.1.0]non-4-ene Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the reactivity of strained ring systems is paramount for the design of novel molecular architectures. 9-Oxabicyclo[6.1.0]non-4-ene, a conformationally constrained vinyl epoxide, presents a fascinating case study in how external stimuli—thermal, photochemical, acidic, or metallic—can dictate divergent and often complex reaction pathways. This guide provides an in-depth, comparative analysis of the known and proposed mechanistic pathways for the ring-opening of this versatile building block, supported by experimental data and theoretical insights.

Introduction: The Unique Reactivity of a Strained Bicyclic Epoxide

This compound, also known as 1,2-epoxy-5-cyclooctene, possesses a unique combination of structural features: a strained three-membered epoxide ring fused to an eight-membered ring containing a double bond. This arrangement gives rise to a rich and varied chemistry, primarily driven by the release of ring strain. The proximity of the electron-rich double bond to the electrophilic epoxide allows for intricate electronic interactions, leading to a variety of skeletal rearrangements and functionalizations that are highly dependent on the reaction conditions.

This guide will dissect the mechanistic studies of its ring-opening reactions, offering a comparative look at thermal, photochemical, acid-catalyzed, and transition metal-catalyzed pathways. By understanding the underlying principles that govern each transformation, researchers can better predict and control the outcomes of their synthetic endeavors.

I. Electrophilic Addition and Acid-Catalyzed Ring-Opening: A Tale of Transannular Participation

One of the most extensively studied aspects of this compound's reactivity is its behavior under electrophilic and acidic conditions. The interplay between the epoxide and the double bond leads to complex and stereochemically rich products.

Intramolecular Bromonium Ion-Assisted Epoxide Ring-Opening

A classic example of this reactivity is the reaction with N-bromosuccinimide (NBS). This reaction does not proceed as a simple epoxidation or bromination of the double bond. Instead, it triggers a cascade involving the intramolecular participation of the epoxide oxygen. The reaction is believed to proceed through the formation of a bromonium ion across the double bond, which is then intramolecularly attacked by the epoxide oxygen. This results in the formation of a presumed oxonium ion, which is subsequently captured by an external nucleophile. This pathway leads to the formation of novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers. A variety of nucleophiles, including carboxylic acids, alcohols, water, and halides, can participate in this reaction, offering a versatile route to complex bicyclic systems.

G start This compound + NBS bromonium Bromonium Ion Intermediate start->bromonium Electrophilic attack oxonium Oxonium Ion Intermediate bromonium->oxonium Intramolecular epoxide attack products Bicyclo[4.2.1] and Bicyclo[3.3.1] Ethers oxonium->products Nucleophilic attack by Nu- nucleophile External Nucleophile (Nu-) nucleophile->oxonium

Direct Acid-Catalyzed Ring-Opening

In the presence of a Brønsted or Lewis acid, the epoxide ring of this compound can be activated towards nucleophilic attack. For instance, treatment with aqueous sulfuric acid leads to the hydrolysis of the epoxide, yielding the corresponding trans-diol.[1] The reaction proceeds via protonation of the epoxide oxygen, followed by an SN2-type attack by a water molecule at one of the epoxide carbons. The regioselectivity of this attack can be influenced by the stability of the incipient carbocationic character in the transition state.

G start This compound protonated_epoxide Protonated Epoxide start->protonated_epoxide Protonation diol trans-Cyclooct-5-ene-1,2-diol protonated_epoxide->diol Nucleophilic attack by H2O h3o H3O+ h3o->start h2o H2O h2o->protonated_epoxide

II. Transition Metal-Catalyzed Ring-Opening: A Gateway to Allylic Alcohols and C-C Bond Formation

Transition metals offer a powerful toolkit for modulating the reactivity of vinyl epoxides, including this compound. These catalysts can promote ring-opening through pathways that are distinct from acid-catalyzed or electrophilic routes, often leading to valuable synthetic intermediates.

Palladium, Nickel, and Copper Catalysis

Palladium(0) catalysts are well-known to react with vinyl epoxides to form π-allylpalladium(II) complexes. This intermediate can then be attacked by a variety of nucleophiles, leading to the formation of allylic alcohols or other functionalized products. The regioselectivity of the nucleophilic attack is often controlled by the nature of the ligands on the palladium center.

Similarly, nickel-catalyzed borylative ring-opening of vinyl epoxides has been reported to produce functionalized allyl boronates with high stereocontrol.[2] These versatile intermediates can then undergo further transformations, such as allylation of aldehydes.

Copper catalysts have also been employed in the cross-coupling reactions of vinyl epoxides with organoboron compounds to generate homoallylic alcohols.[3] Computational studies on Cu-catalyzed ring-opening of vinyl epoxides suggest that the reaction can be initiated by alkene insertion, highlighting the dual role of the metal as both a Lewis acid and a π-acid.[4]

G start This compound pi_allyl π-Allyl Metal Intermediate start->pi_allyl metal_complex Transition Metal Catalyst (e.g., Pd(0), Ni(0), Cu(I)) metal_complex->start Coordination & Oxidative Addition product Allylic Alcohol / C-C Coupled Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile nucleophile->pi_allyl

III. Thermal and Photochemical Ring-Opening: Exploring Pericyclic Pathways

The behavior of this compound under thermal and photochemical conditions is less documented than its catalyzed reactions. However, based on the principles of pericyclic reactions and studies of analogous systems, we can propose the likely mechanistic pathways.

Proposed Thermal Rearrangement

The thermal rearrangement of the related 9,9-dibromobicyclo[6.1.0]non-4-ene isomerizes to 1,9-dibromocyclonona-1,5-diene.[5] This suggests that the parent epoxide might undergo a similar electrocyclic ring-opening. According to the Woodward-Hoffmann rules, the thermal electrocyclic ring-opening of a cyclopropane ring is a conrotatory process. This would lead to the formation of a transient, and likely highly reactive, nine-membered ring containing a carbonyl ylide. Subsequent rearrangements or intramolecular reactions of this intermediate would then lead to the final products.

Proposed Photochemical Isomerization

Photochemical excitation of epoxides can lead to homolytic cleavage of a C-O bond, forming a diradical intermediate. In the case of this compound, this could be followed by a variety of radical-mediated processes. A patent describes the photochemical conversion of a derivative of this compound to its trans-isomer.[2] This suggests that photochemical isomerization of the double bond is a feasible process, likely proceeding through an excited state that allows for rotation around the C=C bond. Furthermore, the principles of electrocyclic reactions predict that a photochemical ring-opening would proceed via a disrotatory mechanism, leading to a different stereochemical outcome compared to the thermal process.[6][7]

IV. Comparative Analysis of Ring-Opening Pathways

The choice of reaction conditions for the ring-opening of this compound has a profound impact on the resulting products. The following table summarizes the key features of the different mechanistic pathways.

PathwayKey Reagents/ConditionsPrimary Intermediate(s)Major Product Type(s)Key Mechanistic Features
Electrophilic/Acid-Catalyzed NBS, H₂SO₄, Lewis AcidsBromonium/Oxonium Ions, Protonated EpoxideBicyclic Ethers, DiolsTransannular participation of the double bond and epoxide, SN2-type nucleophilic attack.
Transition Metal-Catalyzed Pd(0), Ni(0), Cu(I) complexesπ-Allyl Metal ComplexesAllylic Alcohols, C-C Coupled ProductsOxidative addition to the C-O bond, formation of a π-allyl intermediate, reductive elimination.
Thermal (Proposed) HeatCarbonyl YlideRearranged Nine-Membered Ring ProductsConrotatory electrocyclic ring-opening of the epoxide.
Photochemical (Proposed) UV LightExcited State, DiradicalIsomerized Alkenes, Rearranged ProductsHomolytic C-O bond cleavage, disrotatory electrocyclic ring-opening.

V. Experimental Protocols

To aid researchers in exploring these fascinating reactions, detailed experimental protocols for key transformations are provided below.

Protocol 1: NBS-Mediated Ring-Opening with an External Nucleophile

Objective: To synthesize bicyclic ethers via intramolecular bromonium ion-assisted epoxide ring-opening.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous dichloromethane (DCM)

  • Nucleophile (e.g., acetic acid, methanol)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add the desired nucleophile (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add NBS (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired bicyclic ethers.

Protocol 2: Acid-Catalyzed Hydrolysis

Objective: To synthesize trans-cyclooct-5-ene-1,2-diol.[1]

Materials:

  • This compound

  • 2 M Sulfuric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a vigorously stirred solution of this compound (1.0 eq), add a 2 M solution of sulfuric acid (1.1 eq).

  • Stir the mixture at room temperature for 4 hours.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum to yield the crude diol.

  • Further purification can be achieved by recrystallization or column chromatography.

Conclusion

The ring-opening of this compound is a rich field of study, offering a plethora of synthetic possibilities. The choice between electrophilic/acid-catalyzed, transition metal-catalyzed, thermal, or photochemical conditions allows for the selective formation of a wide array of complex molecular architectures. While the catalyzed pathways are well-established, further experimental and computational investigations into the thermal and photochemical reactions of this specific vinyl epoxide are warranted to fully elucidate its reactivity and unlock its full synthetic potential. This guide serves as a foundational resource for researchers seeking to harness the unique chemistry of this versatile building block.

References

A Senior Application Scientist's Guide to Catalyst Performance in Cyclooctene Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the performance comparison of catalysts for the epoxidation of cyclooctene. This essential transformation, yielding cyclooctene oxide, is a cornerstone in the synthesis of various fine chemicals, pharmaceuticals, and polymers. For researchers, scientists, and drug development professionals, selecting the optimal catalytic system is paramount for achieving high efficiency, selectivity, and sustainability. This guide offers a comprehensive analysis of various catalytic systems, supported by experimental data and mechanistic insights, to empower you in making informed decisions for your synthetic endeavors.

Introduction: The Significance of Cyclooctene Epoxidation

Cyclooctene epoxidation is a fundamental reaction that introduces a highly reactive oxirane ring into an eight-membered carbocycle. This epoxide functionality serves as a versatile synthetic handle for a wide array of subsequent transformations. The choice of catalyst profoundly influences the reaction's success, dictating factors such as conversion of the starting material, selectivity towards the desired epoxide, and the overall process efficiency. This guide will navigate the landscape of catalytic options, from classic homogeneous systems to advanced heterogeneous catalysts, providing a critical evaluation of their performance.

Homogeneous Catalysis: Precision and High Activity

Homogeneous catalysts, being soluble in the reaction medium, often exhibit high activity and selectivity due to the well-defined nature of their active sites. This section delves into the performance of prominent classes of homogeneous catalysts for cyclooctene epoxidation.

Molybdenum-Based Catalysts

Molybdenum complexes have long been recognized as highly effective catalysts for alkene epoxidation.[1] Their activity often stems from the formation of molybdenum-peroxo species, which act as the oxygen transfer agents.[1] A variety of molybdenum sources, including Mo(CO)₆ and MoO₂(acac)₂, have been successfully employed.[2]

Molybdenum complexes with Schiff base ligands have also shown significant promise as epoxidation catalysts.[1] The electronic and steric properties of these ligands can be fine-tuned to modulate the catalyst's reactivity and selectivity.

Performance Data for Selected Molybdenum-Based Catalysts:

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
[MoO₂(L)(MeOH)]TBHP in water-806>90>90[2][3]
[Cp*₂Mo₂O₅]TBHP in decaneMeCN/toluene55-~100~100[4]

Note: L represents a benzaldehyde-based hydrazone ligand. TBHP is tert-butyl hydroperoxide. MeCN is acetonitrile. Cp is pentamethylcyclopentadienyl.*

Tungsten-Based Catalysts

Tungsten-based catalysts, particularly polyoxometalates (POMs), have emerged as powerful tools for cyclooctene epoxidation, often utilizing green oxidants like hydrogen peroxide (H₂O₂).[5][6][7] The catalytic activity of tungsten systems can be influenced by the choice of oxidant and solvent. For instance, with H₂O₂ as the oxidant, tungsten-based catalysts can outperform their molybdenum counterparts.[4]

Performance Data for Selected Tungsten-Based Catalysts:

CatalystOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
Ph₄P[Cp*MoW₅O₁₈]30% H₂O₂Acetonitrile55-99-[5][6]
[WO(O₂)₂(2,2'-bpy)]H₂O₂---Near-quantitative-[8]
Ag/WO₃H₂O₂AcetonitrileRoom Temp.125599

Note: bpy is bipyridine.

Manganese-Based Catalysts

Manganese complexes offer an attractive, cost-effective alternative for epoxidation reactions.[9] Catalytic systems often involve a manganese salt, a ligand such as 2-picolinic acid, and an oxidant.[9] Recent advancements have also explored the use of manganese oxide nanoparticles for electrocatalytic cyclooctene epoxidation, using water as the oxygen source.[10]

Performance Data for Selected Manganese-Based Catalysts:

CatalystOxidantRemarksConversion (%)Selectivity (%)Reference
Mn(II)/2-picolinic acidPeracetic AcidContinuous flow systemGood yields-[9]
Ir-decorated MnOₓ NPsWater (electrocatalytic)Faradaic efficiency of 46%--[11][12]

Note: NPs are nanoparticles.

Iron-Based Catalysts

Iron, being abundant and environmentally benign, is a highly desirable metal for catalysis.[13] Iron porphyrins have demonstrated the ability to catalyze cyclooctene epoxidation with high efficiency, sometimes achieving 100% yield of the epoxide.[14] The catalytic activity is influenced by the nature of the porphyrin ligand and the choice of oxidant, such as iodosylbenzene (PhIO).[14]

Performance Data for Selected Iron-Based Catalysts:

CatalystOxidantSolventConversion (%)Selectivity (%)Reference
Fe(PCl₈)ClPhIO-HighUp to 100%[14]
Fe/PMA@COFsH₂O₂---[15][16]

Note: PCl₈ represents a polychlorinated porphyrin ligand. PMA is phosphomolybdic acid. COF is a covalent organic framework.

Heterogeneous Catalysis: Reusability and Process Simplification

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, making them highly attractive for industrial applications.[17] This section explores various classes of heterogeneous catalysts for cyclooctene epoxidation.

Supported Nanoparticles

Immobilizing metal nanoparticles on solid supports is a widely used strategy to create robust and recyclable catalysts.[18] Gold nanoparticles supported on graphite, silica, or titania have been shown to be effective for the solvent-free epoxidation of cyclooctene using air as the oxidant in the presence of a hydroperoxide initiator.[19] Silver nanoparticles supported on tungsten oxide also exhibit high selectivity at room temperature.

Performance Data for Supported Nanoparticle Catalysts:

CatalystOxidantSupportTemperature (°C)Conversion (%)Selectivity (%)Reference
Au NPsAir/TBHPGraphite80-High[19]
Ag NPsH₂O₂WO₃Room Temp.5599
Polyoxometalates (POMs)

Polyoxometalates are a class of metal-oxygen clusters that can function as highly efficient and selective oxidation catalysts.[5][8] They can be employed as homogeneous catalysts or immobilized on various supports to create heterogeneous systems.[20] Lindqvist and Keggin-type POMs containing molybdenum and tungsten have demonstrated excellent performance in cyclooctene epoxidation with hydrogen peroxide.[5][6][8]

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers.[17] Their high surface area and tunable porosity make them excellent platforms for heterogeneous catalysis. MOFs can be designed to have catalytically active metal nodes or functionalized organic linkers for epoxidation reactions.[17] For instance, Fe-doped phosphomolybdic acid immobilized on covalent organic frameworks (Fe/PMA@COFs) has been reported as an efficient heterogeneous catalyst for cyclooctene epoxidation.[15]

Experimental Protocols

To ensure the reproducibility and practical application of the discussed catalytic systems, this section provides detailed, step-by-step methodologies for key experiments.

General Protocol for Homogeneous Epoxidation of cis-Cyclooctene

This protocol is a generalized procedure and may require optimization for specific catalyst systems.

experimental_workflow cluster_prep Step 1: Preparation cluster_setup Step 2: Reaction Setup cluster_reaction Step 3: Reaction cluster_workup Step 4: Work-up cluster_analysis Step 5: Analysis A Preparation B Reaction Setup A->B C Reaction B->C D Work-up C->D E Analysis D->E A_details Dissolve catalyst in an appropriate solvent in a round-bottom flask equipped with a magnetic stir bar. B_details Add cis-cyclooctene to the flask. C_details Add the oxidant (e.g., H₂O₂, TBHP) dropwise to the stirred solution at the desired temperature. D_details Monitor the reaction by TLC or GC. After completion, quench the reaction and perform an extractive work-up. E_details Dry the organic layer, remove the solvent, and analyze the product by GC, GC-MS, and NMR to determine conversion and selectivity.

Caption: General workflow for homogeneous cyclooctene epoxidation.

Detailed Steps:

  • Catalyst Preparation: In a fume hood, prepare a round-bottomed flask with a magnetic stir bar. Add the specified amount of catalyst and the chosen solvent (e.g., acetonitrile, dichloromethane).[21]

  • Reactant Addition: To the stirred catalyst solution, add the desired amount of cis-cyclooctene.

  • Oxidant Addition: Slowly add the oxidant (e.g., 30% H₂O₂, TBHP in decane) to the reaction mixture. The addition rate may need to be controlled to manage any exotherm.[2][6]

  • Reaction Monitoring: Stir the reaction at the specified temperature for the required duration. Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, quench any remaining oxidant. Dilute the reaction mixture with an appropriate organic solvent and wash with water and/or a suitable aqueous solution to remove the catalyst and byproducts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[22]

  • Product Analysis: Purify the crude product if necessary (e.g., by column chromatography). Analyze the final product by GC, GC-MS, and NMR to determine the conversion of cyclooctene and the selectivity for cyclooctene oxide.

Protocol for Heterogeneous Epoxidation and Catalyst Recycling

This protocol highlights the key steps for performing epoxidation with a solid catalyst and its subsequent recovery and reuse.

catalyst_recycling_workflow A Reaction Setup B Reaction A->B C Catalyst Separation B->C Filtration / Centrifugation D Product Isolation C->D E Catalyst Reuse C->E Wash & Dry E->A Recycle peroxo_metal_pathway Catalyst M=O ActiveSpecies M(O₂) Catalyst->ActiveSpecies + Oxidant Epoxide Cyclooctene Oxide ActiveSpecies->Epoxide + Cyclooctene Alkene Cyclooctene Epoxide->Catalyst - O metal_oxo_pathway Catalyst M(n) ActiveSpecies M(n+2)=O Catalyst->ActiveSpecies + Oxidant Epoxide Cyclooctene Oxide ActiveSpecies->Epoxide + Cyclooctene Alkene Cyclooctene Epoxide->Catalyst - O

References

A Researcher's Guide to Navigating Regio- and Stereoselectivity in Alkene Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, mastering the selective transformation of functional groups is paramount. The ability to precisely control the three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a critical determinant of biological activity, therapeutic efficacy, and intellectual property. This guide provides an in-depth analysis of the principles of regioselectivity and stereoselectivity, offering a comparative look at two cornerstone reactions in the synthetic chemist's toolkit: the hydroboration-oxidation and the Diels-Alder reaction. We will dissect the mechanistic underpinnings that govern their outcomes, present experimental data to quantify these selectivities, and provide actionable protocols for their execution and analysis.

The Fundamental Principles: A Refresher on Selectivity

In the realm of chemical reactions, selectivity is the compass that guides reactants to a desired product among a sea of possibilities. Two of the most crucial aspects of this selectivity are:

  • Regioselectivity: This refers to the preference for one direction of bond making or breaking over another, leading to the formation of one constitutional isomer over others. A classic example is the addition of an unsymmetrical reagent to an unsymmetrical alkene, where the question is "which atom goes where?".[1][2]

  • Stereoselectivity: This describes the preferential formation of one stereoisomer over another. When a reaction can produce multiple stereoisomers (enantiomers or diastereomers), a stereoselective process will yield an unequal mixture of them.[3]

The factors governing these selectivities are a delicate interplay of electronic effects, steric hindrance, and reaction conditions. Understanding these nuances is key to predictive and successful synthesis.[4]

Case Study 1: The Hydroboration-Oxidation of Alkenes - A Tale of Two Regions

The hydration of alkenes to produce alcohols is a fundamental transformation. However, the regiochemical outcome can be steered by the choice of reagents. Here, we compare two common methods: oxymercuration-demercuration and hydroboration-oxidation.

The "Markovnikov" Rule and Its Counterpart

The addition of protic acids to alkenes, as first observed by Vladimir Markovnikov, typically results in the proton adding to the carbon with more hydrogen atoms, and the nucleophile adding to the more substituted carbon. This is due to the formation of the more stable carbocation intermediate.[2] Oxymercuration-demercuration is a reliable method to achieve this "Markovnikov" hydration without the risk of carbocation rearrangements that can plague simple acid-catalyzed hydration.[5][6][7]

In stark contrast, hydroboration-oxidation provides the "anti-Markovnikov" product, where the hydroxyl group is installed on the less substituted carbon.[1][8][9] This remarkable reversal of regioselectivity is a direct consequence of the reaction mechanism.

Mechanistic Dissection and Causality

The regioselectivity of hydroboration is governed by both electronic and steric factors. Borane (BH₃) is electrophilic, and in the transition state, the boron atom develops a partial positive charge, which is better stabilized on the less substituted carbon. Sterically, the bulky borane moiety prefers to approach the less hindered carbon of the double bond.[1][8] The subsequent oxidation step proceeds with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the same position.[6]

Conversely, oxymercuration proceeds through a cyclic mercurinium ion intermediate. The subsequent attack of water occurs at the more substituted carbon, which bears a greater partial positive charge, leading to the Markovnikov product.[5][6][7]

G cluster_0 Alkene Hydration Pathways Alkene Alkene Markovnikov Alcohol Markovnikov Alcohol Alkene->Markovnikov Alcohol Oxymercuration-Demercuration (Hg(OAc)₂, H₂O; NaBH₄) Anti-Markovnikov Alcohol Anti-Markovnikov Alcohol Alkene->Anti-Markovnikov Alcohol Hydroboration-Oxidation (BH₃·THF; H₂O₂, NaOH)

Caption: Comparative pathways for alkene hydration.

Quantitative Comparison of Regioselectivity

The following table summarizes the regiochemical outcomes for the hydration of 1-methylcyclohexene, demonstrating the exceptional control offered by these complementary methods.

ReactionSubstrateMajor ProductRegioselectivityReference
Oxymercuration-Demercuration1-Methylcyclohexene1-Methylcyclohexanol>99% Markovnikov[6]
Hydroboration-Oxidation1-Methylcyclohexenetrans-2-Methylcyclohexan-1-ol>99% Anti-Markovnikov

Note: The stereochemistry of the hydroboration-oxidation product is also highly controlled, yielding the syn-addition product.

Experimental Protocols

This procedure details the anti-Markovnikov hydration of 1-hexene to produce 1-hexanol.

Materials:

  • 1-Hexene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Hydroboration:

    • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add 1-hexene (e.g., 10 mmol) and anhydrous THF (20 mL) to the flask.

    • Cool the flask in an ice bath.

    • Slowly add the BH₃·THF solution (e.g., 3.7 mL of 1 M solution, ~3.7 mmol) dropwise via the dropping funnel while maintaining the temperature below 25 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Oxidation:

    • Cool the flask again in an ice bath.

    • Slowly and carefully add the 3 M sodium hydroxide solution (4 mL).

    • Very slowly, add the 30% hydrogen peroxide solution (4 mL) dropwise, ensuring the temperature does not exceed 40-50 °C.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up:

    • Add diethyl ether (30 mL) to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer. Wash the organic layer with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-hexanol.

    • Purify the product by distillation or column chromatography if necessary.

Case Study 2: The Diels-Alder Reaction - Sculpting Stereochemistry

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings with the simultaneous creation of up to four stereocenters.[10] A key stereochemical consideration in many Diels-Alder reactions is the preference for the endo or exo product.

The Endo Rule and Its Origins

In the reaction of a cyclic diene with a dienophile containing an electron-withdrawing group, the endo product is often the major kinetic product, even though it is typically the more sterically hindered and less thermodynamically stable isomer.[3][11] This preference is known as the Alder endo rule.

The prevailing explanation for the endo selectivity is the concept of secondary orbital interactions. In the endo transition state, the p-orbitals of the electron-withdrawing group on the dienophile can overlap with the p-orbitals of the C2 and C3 atoms of the diene. This additional bonding interaction stabilizes the endo transition state relative to the exo transition state, leading to a faster reaction rate.[12]

G cluster_0 Diels-Alder Transition States TS_Endo Endo Transition State Endo_Product Endo Product (Kinetic) TS_Endo->Endo_Product TS_Exo Exo Transition State Exo_Product Exo Product (Thermodynamic) TS_Exo->Exo_Product Reactants Cyclic Diene + Dienophile Reactants->TS_Endo Lower Ea (Secondary Orbital Interactions) Reactants->TS_Exo Higher Ea

Caption: Energy profile of endo vs. exo pathways.

Quantitative Analysis of Endo/Exo Selectivity

The ratio of endo to exo products can be influenced by the diene, dienophile, solvent, and the use of Lewis acid catalysts, which can enhance the secondary orbital interactions.[12][13]

DieneDienophileConditionsEndo:Exo RatioReference
CyclopentadieneMaleic AnhydrideThermal>95:5[14]
FuranMaleic AnhydrideThermal~50:50[15]
CyclopentadieneMethyl AcrylateThermal91:9[5]
CyclopentadieneMethyl AcrylateSnCl₄ cat.98:2[12]
Experimental Protocols

This procedure describes the [4+2] cycloaddition between furan and N-phenylmaleimide.

Materials:

  • Furan

  • N-Phenylmaleimide

  • Toluene

  • Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylmaleimide (e.g., 10 mmol) in toluene (20 mL).

    • Add furan (e.g., 12 mmol, 1.2 equivalents).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Add hexanes to the concentrated solution to precipitate the product.

    • Collect the solid product by vacuum filtration, washing with cold hexanes.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure Diels-Alder adduct.

Product Analysis: Quantifying Selectivity

A critical component of any selective synthesis is the accurate determination of the product distribution. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are indispensable tools for this purpose.

Protocol 3: Determination of Diastereomeric Ratio by ¹H NMR
  • Sample Preparation: Prepare a solution of the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis:

    • Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to newly formed stereocenters are often good candidates.

    • Integrate the signals for each diastereomer.

    • The ratio of the integrals directly corresponds to the diastereomeric ratio of the products.

Protocol 4: Analysis of Diels-Alder Products by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Method Development: Develop a GC method that separates the starting materials and the endo and exo products. A non-polar column (e.g., DB-5) is often a good starting point.

  • Analysis:

    • Inject the sample onto the GC-MS.

    • The retention times will allow for the identification of each component.

    • The peak areas in the gas chromatogram can be used to determine the relative amounts of the endo and exo isomers.

    • The mass spectrometer provides confirmation of the identity of each peak.[16][17]

Conclusion

The ability to predictably control the regio- and stereochemical outcome of a reaction is a hallmark of sophisticated organic synthesis. Through a deep understanding of reaction mechanisms and the judicious choice of reagents and conditions, researchers can navigate the complexities of selectivity. The hydroboration-oxidation and Diels-Alder reactions serve as powerful examples of how subtle changes in mechanism can lead to dramatically different, yet highly predictable, product distributions. The experimental protocols and analytical techniques outlined in this guide provide a framework for the practical application of these principles, empowering scientists in their pursuit of novel molecular architectures.

References

Assessing the Antimicrobial Potential of 9-Oxabicyclo[6.1.0]nonane Derivatives: A Comparative Guide and Call for Synthesis-Driven Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Scaffold

In the relentless search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning to unique chemical scaffolds with the potential for broad-spectrum activity. One such scaffold of interest is the 9-oxabicyclo[6.1.0]nonane ring system, also known as cyclooctene oxide. This strained bicyclic ether has been identified as a constituent in a variety of natural products, particularly in essential oils from plants and metabolites from fungi, many of which have demonstrated promising antimicrobial properties.

This guide provides a comprehensive overview of the current state of knowledge regarding the antimicrobial associations of compounds containing the 9-oxabicyclo[6.1.0]nonane moiety. However, a critical analysis of the existing literature reveals a significant gap: the antimicrobial activity is often attributed to complex natural extracts rather than to the isolated or synthesized compound itself. This guide will therefore not only summarize the correlational evidence but also present a clear rationale and detailed protocols for the synthesis and systematic evaluation of 9-oxabicyclo[6.1.0]nonane derivatives. By providing a roadmap for future research, we aim to facilitate a definitive assessment of this scaffold's true potential in the development of new antimicrobial therapies.

Current Landscape: Correlational Evidence from Natural Sources

The presence of 9-oxabicyclo[6.1.0]nonane has been reported in various natural extracts that exhibit antimicrobial activity. Gas chromatography-mass spectrometry (GC-MS) has been the primary tool for identifying this compound within these complex mixtures.

Table 1: Natural Occurrences of 9-Oxabicyclo[6.1.0]nonane in Antimicrobially Active Extracts

Natural SourceOrganism(s) InhibitedKey Findings & Citations
Essential Oils of Citrus PeelsPseudomonas aeruginosa, Streptococcus agalactiae, Methicillin-Resistant Staphylococcus aureus, Escherichia coli, and Candida albicansThe essential oils demonstrated antimicrobial properties against the tested organisms. 9-Oxabicyclo[6.1.0]nonane was identified as a component of these oils.[1]
Fresh Leaves of Icacina trichanthaCandida albicans, Candida tropicalis, Staphylococcus aureus, Salmonella typhi, Escherichia coli, and othersThe essential oil from fresh leaves, containing 15.52% 9-oxabicyclo[6.1.0]nonane, showed significant antifungal and antibacterial activity.[2]
Leaves of Xylopia aethiopicaSalmonella spp., Escherichia coli, Klebsiella pneumoniaeEthanol and aqueous extracts containing cis-9-Oxabicyclo[6.1.0]nonane exhibited inhibitory effects against the tested bacteria.[3]
Longan Wood VinegarBacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicansThe wood vinegar, which contains 9-Oxabicyclo[6.1.0]nonane, showed a broad spectrum of antibacterial and some antifungal activity.[4]
Seeds of Areca catechuGram-positive and Gram-negative bacteriaExtracts containing 9-oxabicyclo[6.1.0]nonane showed inhibitory zones against tested bacteria.[5]
Olive Mill Wastewater ExtractFood spoiling/poisoning and fish-pathogenic microorganismsThe extract, containing cis-9-Oxabicyclo[6.1.0]nonane-1-methyl, demonstrated high antimicrobial activity.[6]

While this data is intriguing, it is crucial to recognize its limitations. The antimicrobial effects observed are due to the synergistic or additive effects of numerous compounds within the extracts. Therefore, a direct causal relationship between the 9-oxabicyclo[6.1.0]nonane scaffold and the antimicrobial activity cannot be definitively established from these studies alone.

The Path Forward: A Call for Synthesis and Systematic Evaluation

To truly assess the antimicrobial potential of the 9-oxabicyclo[6.1.0]nonane scaffold, a systematic, synthesis-driven approach is necessary. This involves the preparation of the parent compound and a library of its derivatives, followed by rigorous antimicrobial and cytotoxicity testing. This will allow for the establishment of a clear structure-activity relationship (SAR) and a direct comparison with existing antimicrobial agents.

Synthesis of the Core Scaffold: 9-Oxabicyclo[6.1.0]nonane

The parent compound can be readily synthesized from cyclooctene via epoxidation. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Synthesis_Workflow Cyclooctene Cyclooctene Reaction Epoxidation Reaction (Stir at room temperature) Cyclooctene->Reaction mCPBA m-CPBA in Dichloromethane mCPBA->Reaction Quench Quench with Sodium Bisulfite Solution Reaction->Quench Extraction Extraction with Dichloromethane Quench->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product 9-Oxabicyclo[6.1.0]nonane Purification->Product

Caption: Synthesis workflow for 9-oxabicyclo[6.1.0]nonane.

Experimental Protocol: Synthesis of 9-Oxabicyclo[6.1.0]nonane

  • Dissolution: Dissolve cyclooctene in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cyclooctene solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any excess peroxy acid.

  • Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 9-oxabicyclo[6.1.0]nonane.

Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)

The gold standard for assessing the antimicrobial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7][8][9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Test Compound Plate_Setup Inoculate Microtiter Plate Wells with Bacteria and Compound Dilutions Compound_Prep->Plate_Setup Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24 hours Plate_Setup->Incubation Read_Plate Visually Inspect for Turbidity or Read Absorbance Incubation->Read_Plate Determine_MIC Identify Lowest Concentration with No Visible Growth (MIC) Read_Plate->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Broth Microdilution MIC Assay [10][11]

  • Compound Preparation: Prepare a stock solution of the synthesized 9-oxabicyclo[6.1.0]nonane derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Cytotoxicity Assessment: Ensuring Safety for Therapeutic Applications

A crucial aspect of drug development is to ensure that a potential antimicrobial compound is not toxic to human cells. The MTT and XTT assays are colorimetric methods used to assess cell viability.[12][13][14][15]

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed Human Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Test Compound Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-72 hours Compound_Addition->Incubation_24h Add_Reagent Add MTT or XTT Reagent Incubation_24h->Add_Reagent Incubation_4h Incubate for 2-4 hours Add_Reagent->Incubation_4h Solubilize Solubilize Formazan (MTT) (if necessary) Incubation_4h->Solubilize Read_Absorbance Read Absorbance at Appropriate Wavelength Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability

Caption: Workflow for MTT/XTT cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay [12][14][15]

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 9-oxabicyclo[6.1.0]nonane derivatives for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Conclusion and Future Directions

The 9-oxabicyclo[6.1.0]nonane scaffold represents an underexplored area in the quest for novel antimicrobial agents. While its presence in antimicrobially active natural extracts is suggestive of its potential, the lack of systematic studies on synthesized derivatives is a significant knowledge gap. This guide has provided the foundational information and detailed experimental protocols to empower researchers to bridge this gap.

The path forward is clear: a focused effort on the synthesis of a diverse library of 9-oxabicyclo[6.1.0]nonane derivatives and their subsequent evaluation for antimicrobial and cytotoxic activities is paramount. Such studies will not only definitively determine the antimicrobial potential of this scaffold but also pave the way for the development of novel, safe, and effective antimicrobial agents.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9-Oxabicyclo[6.1.0]non-4-ene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and disposal plan for 9-Oxabicyclo[6.1.0]non-4-ene (also known as 1,5-Cyclooctadiene monoepoxide), tailored for researchers, scientists, and drug development professionals. The procedures outlined herein are designed to mitigate risks by converting the reactive epoxide into a less hazardous form before final disposal, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is on providing a self-validating protocol grounded in established chemical principles, moving beyond simple checklists to explain the causality behind each critical step.

Hazard Identification and Risk Assessment

This compound is a reactive electrophilic compound due to the strained epoxide ring. Its proper handling and disposal are predicated on a thorough understanding of its chemical properties and associated hazards.

1.1. Core Hazards

The primary hazards associated with this compound are:

  • Irritation: It is a known irritant that causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Effects: Inhalation may cause respiratory tract irritation.[1]

  • Combustibility: It is a combustible liquid with a flash point of 70 °C (158 °F), requiring storage and handling away from ignition sources.[1]

  • Reactivity: As an epoxide, it is incompatible with strong oxidizing agents, acids, and bases.[4] It is also sensitive to moisture.[4]

1.2. Chemical and Physical Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 637-90-1[1][2]
Molecular Formula C₈H₁₂O[1][2]
Molecular Weight 124.18 g/mol [2]
Appearance Colorless to white solid or liquid[1][4]
Density 1.013 g/mL at 25 °C[1]
Boiling Point 195 °C (lit.)[1]
Flash Point 70 °C (158 °F) - closed cup[1]
GHS Hazard Statements H315, H319, H335[1][2][3]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous properties, stringent safety measures are mandatory.

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[5] Emergency eyewash stations and safety showers must be readily accessible.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required.[1]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[1]

    • Skin Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[7]

Disposal Pathways Decision Framework

The correct disposal procedure depends on the form of the waste. Unwanted bulk chemical in its original container requires a different pathway than small residual amounts or contaminated labware. The following diagram outlines the decision-making process for selecting the appropriate disposal route.

G start This compound Waste decision What is the form of the waste? start->decision path1 Unopened or Expired Manufacturer's Container decision->path1 Bulk Chemical path2 Small Residual Quantity (<5g or 5mL) decision->path2 Residual path3 Contaminated Materials (PPE, paper towels, silica) decision->path3 Solid Waste action1 DO NOT OPEN OR QUENCH. Attach hazardous waste tag. Arrange for pickup by EHS. path1->action1 action2 Proceed to Section 4: Step-by-Step Deactivation Protocol. path2->action2 action3 Double-bag in a sealed container. Label as hazardous waste. Arrange for pickup by EHS. path3->action3

Caption: Disposal decision workflow for this compound waste.

Step-by-Step Deactivation (Quenching) Protocol for Small Residual Quantities

This protocol is intended only for small quantities of residual this compound, such as the amount remaining in a container after use. Do not attempt to quench bulk quantities of the chemical.[8]

4.1. Principle of Deactivation: Acid-Catalyzed Hydrolysis

The reactivity of the epoxide ring allows for its deactivation through a ring-opening reaction. This protocol utilizes acid-catalyzed hydrolysis to convert the epoxide into the corresponding, and significantly more stable, cyclooctene-diol. The acid catalyst protonates the epoxide oxygen, making the ring's carbon atoms highly susceptible to nucleophilic attack by water. This process effectively neutralizes the primary hazards associated with the epoxide functionality.

4.2. Required Materials

  • Appropriate three-neck flask or beaker (sized so the final solution does not exceed 50% of the volume)

  • Stir bar and magnetic stir plate

  • Ice-water bath

  • 1 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Bicarbonate (NaHCO₃) solution

  • pH paper or calibrated pH meter

  • Waste container labeled "Quenched this compound solution"

4.3. Deactivation Procedure

Step 1: Preparation

  • Don all required PPE (goggles, lab coat, gloves).

  • Perform the entire procedure within a chemical fume hood.

  • Place a beaker or flask containing a stir bar into an ice-water bath on a magnetic stir plate.

Step 2: Acid Addition

  • For every 1 mL (approx. 1 g) of residual epoxide to be quenched, add 20 mL of 1 M HCl solution to the flask.

  • Begin stirring the acid solution at a moderate speed.

Step 3: Slow Addition of Epoxide

  • Carefully and slowly add the residual this compound to the stirring acid solution dropwise via pipette or syringe.

  • Causality: The slow addition and cooling are critical to control the exothermic nature of the ring-opening reaction, preventing splashing or uncontrolled boiling.

Step 4: Reaction

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour.

  • Trustworthiness: This duration ensures the hydrolysis reaction proceeds to completion. A successful quench will result in a clear, homogeneous solution.

Step 5: Neutralization

  • Slowly add 1 M sodium bicarbonate solution to the reaction mixture to neutralize the excess acid. Be prepared for gas (CO₂) evolution.

  • Continue adding bicarbonate solution portion-wise until gas evolution ceases.

Step 6: Final pH Verification

  • Check the pH of the solution using pH paper or a pH meter. The target pH is between 6.0 and 8.0.

  • If the solution is still acidic, add more bicarbonate. If it becomes too basic, add a small amount of 1 M HCl.

  • Self-Validation: Achieving a neutral pH confirms that the reactive components (acid) have been consumed, rendering the solution safe for the next disposal step.

Step 7: Final Disposal

  • Transfer the neutralized, quenched solution to a properly labeled hazardous waste container.

  • Consult your institution's Environmental Health and Safety (EHS) office for final pickup and disposal procedures. Do not pour down the drain unless explicitly permitted by local regulations for this specific neutralized solution.[9]

Management of Contaminated Waste and Spills

5.1. Contaminated Solid Waste

  • All solid materials that have come into contact with this compound, including gloves, weigh paper, paper towels, and silica gel, must be treated as hazardous waste.

  • Collect these materials in a dedicated, sealed plastic bag or container inside the fume hood.

  • Label the container clearly (e.g., "this compound Contaminated Debris") and arrange for disposal through your EHS office.

5.2. Spill Response

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Protect: If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if necessary.[5]

  • Contain: Use a spill control pillow or an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Clean: Scoop the absorbent material into a designated hazardous waste container using non-sparking tools.[4]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

References

Mastering the Safe Handling of 9-Oxabicyclo[6.1.0]non-4-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, in-depth technical information for the safe handling, operation, and disposal of 9-Oxabicyclo[6.1.0]non-4-ene, a reactive epoxide compound. Our focus is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring a secure and productive laboratory environment.

Understanding the Hazard Profile of this compound

This compound, also known as 1,2-Epoxy-5-cyclooctene, is a versatile intermediate in organic synthesis. However, its utility is matched by a significant hazard profile that demands respect and careful management. The epoxide functional group, a three-membered ring containing oxygen, is inherently strained and thus highly reactive. This reactivity is the source of both its synthetic utility and its potential danger.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

  • Harmful if Swallowed: Poses a significant health risk if ingested.

  • Flammable Solid: Can ignite and burn rapidly.

The moisture-sensitive nature of this compound further complicates its handling, as it can react with water. Understanding these intrinsic properties is the first and most critical step in developing a robust safety protocol.

The Last Line of Defense: Personal Protective Equipment (PPE)

While engineering controls like fume hoods are the primary means of protection, the correct selection and use of Personal Protective Equipment (PPE) is your immediate shield against exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection: Beyond the Standard

Standard safety glasses are insufficient. The significant risk of severe eye irritation necessitates the use of chemical safety goggles that provide a complete seal around the eyes. For operations with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield worn over chemical safety goggles is required. This dual-layer protection is crucial to prevent both direct splashes and contact with vapors.

Hand Protection: Selecting the Right Barrier

The choice of gloves is critical and must be based on chemical compatibility. Generic latex gloves offer inadequate protection against many organic compounds and are not recommended. For handling epoxides like this compound, nitrile gloves are a superior choice due to their enhanced chemical resistance. For prolonged or high-exposure tasks, consider double-gloving with two pairs of nitrile gloves or using a thicker, more robust glove material like butyl rubber . Always inspect gloves for any signs of degradation or perforation before and during use.

Body and Respiratory Protection: A Comprehensive Approach

A standard lab coat may not provide sufficient protection against significant spills. A chemically resistant apron or suit should be worn over a flame-retardant lab coat. To prevent respiratory irritation from dust or vapors, a NIOSH-approved respirator with an organic vapor cartridge is essential, especially when working outside of a certified chemical fume hood or with larger quantities of the material.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles (ANSI Z87.1 certified)Prevents contact with vapors and splashes, addressing the "serious eye irritation" hazard.
Face Protection Full-face shield (in addition to goggles for high-risk tasks)Provides a broader barrier against splashes to the entire face.
Hand Protection Nitrile or Butyl Rubber GlovesOffers superior chemical resistance to epoxides compared to latex.
Body Protection Chemically resistant apron/suit over a flame-retardant lab coatProtects against skin contact and potential ignition of flammable solid.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgePrevents inhalation of irritating dust and vapors.

Operational Protocol: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and accidents. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and have been recently inspected.

  • Spill Kit: A spill kit containing absorbent materials (e.g., vermiculite or sand), and appropriate waste disposal bags should be located in the immediate vicinity.

  • Review SDS: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

Handling and Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble and Inspect Equipment prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Conduct Reaction Under Inert Atmosphere handle2->handle3 clean1 Quench Reaction (if necessary) handle3->clean1 clean2 Decontaminate Glassware clean1->clean2 clean3 Dispose of Waste clean2->clean3

Caption: A streamlined workflow for the safe handling of this compound, from preparation to disposal.

Emergency Procedures: Rapid and Effective Response

In the event of an accidental release or exposure, a swift and well-rehearsed response is critical to mitigating harm.

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with a non-reactive absorbent material such as sand or vermiculite.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If the material is flammable, turn off all ignition sources.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Personnel Exposure
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility.

  • Unused Product: Unused or excess this compound must be disposed of as hazardous waste. Do not pour it down the drain or mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent materials, and disposable labware, must be collected in a clearly labeled, sealed container for hazardous waste disposal.

  • Empty Containers: "Empty" containers may still contain hazardous residues. These should be triple-rinsed with a suitable solvent (the rinsate should be collected as hazardous waste), and the container should be disposed of according to institutional guidelines.

By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Oxabicyclo[6.1.0]non-4-ene
Reactant of Route 2
Reactant of Route 2
9-Oxabicyclo[6.1.0]non-4-ene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.